molecular formula C21H29NO3S B1675222 LG 83-6-05 CAS No. 131602-24-9

LG 83-6-05

カタログ番号: B1675222
CAS番号: 131602-24-9
分子量: 375.5 g/mol
InChIキー: YDXYOAAMYRVKSZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

structure given in first source

特性

CAS番号

131602-24-9

分子式

C21H29NO3S

分子量

375.5 g/mol

IUPAC名

1-[3-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4-methylthiophen-2-yl]-3-phenylpropan-1-one

InChI

InChI=1S/C21H29NO3S/c1-15(2)11-22-12-18(23)13-25-20-16(3)14-26-21(20)19(24)10-9-17-7-5-4-6-8-17/h4-8,14-15,18,22-23H,9-13H2,1-3H3

InChIキー

YDXYOAAMYRVKSZ-UHFFFAOYSA-N

正規SMILES

CC1=CSC(=C1OCC(CNCC(C)C)O)C(=O)CCC2=CC=CC=C2

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

1-(3-(2-hydroxy-3-(2-methylpropylamino)propoxy)-4-methyl-2-thienyl)-3-phenyl-1-propanone
LG 83-6-05
LG-83605

製品の起源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of LG 83-6-05

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LG 83-6-05 is a novel small molecule compound identified as a potent blocker of voltage-gated sodium channels.[1][2][3] Primarily investigated for its effects on the cardiac sodium current, this compound exhibits a complex mechanism of action characterized by concentration-dependent, frequency-dependent, and voltage-dependent inhibition.[4] This technical guide synthesizes the available data on the mechanism of action of this compound, providing a detailed overview for researchers in pharmacology and drug development. The information is based on electrophysiological studies on ventricular cardiomyocytes.[4]

Core Mechanism of Action: Sodium Channel Blockade

This compound is a potent inhibitor of the fast sodium inward current in ventricular cardiomyocytes.[4] This action is achieved through direct interaction with the voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in excitable cells. The blockade of these channels by this compound leads to a reduction in the influx of sodium ions, thereby decreasing excitability.

The inhibitory effects of this compound are multifaceted and state-dependent, meaning the drug interacts differently with the sodium channels depending on their conformational state (resting, open, or inactivated). This results in two key types of channel blockade:

  • Tonic Block: this compound induces a significant tonic block, which is a form of inhibition that is present even at rest. This is evidenced by a shift in the steady-state inactivation curve of the sodium current towards more negative membrane potentials.[4] This indicates that this compound preferentially binds to and stabilizes the inactivated state of the sodium channel, making fewer channels available for opening even at resting membrane potential.

  • Phasic (Frequency-Dependent) Block: The inhibitory effect of this compound is augmented with an increased frequency of stimulation.[4] This "use-dependent" or "phasic" block is a hallmark of many antiarrhythmic drugs and indicates that the binding and/or unbinding kinetics of this compound are such that the drug has a higher affinity for channels that are frequently opening and closing. This leads to a cumulative block at higher heart rates.

Quantitative Data

The following table summarizes the available quantitative data on the effects of this compound on cardiac sodium channels, derived from studies on enzymatically-dispersed single ventricular cardiomyocytes from adult rats and guinea pigs.[4]

ParameterValueConditionsSource
Prolongation of Recovery from Inactivation Up to 290-fold increase in the time constant2 µmol/L this compound; Holding potential of -110 mV[4]
Voltage Dependence of Recovery Faster release from block at more negative potentialsNot specified[4]
Single Channel Current Amplitude UnchangedNot specified[4]
Open State Probability Reduced in a frequency-dependent mannerIncreasing stimulus frequency[4]
Channels Unavailable for Opening Considerably increased with increasing stimulus frequencyIncreasing stimulus frequency[4]

Note: Specific IC50 values for tonic and phasic block have not been reported in the available literature.

Experimental Protocols

The primary experimental techniques used to elucidate the mechanism of action of this compound were single-electrode voltage-clamp and patch-clamp techniques performed on isolated ventricular cardiomyocytes.[4] While detailed, step-by-step protocols are not publicly available, the general methodologies are described below.

Cell Preparation
  • Cell Type: Single ventricular cardiomyocytes were enzymatically dispersed from adult rats and guinea pigs.[4] This process typically involves perfusion of the heart with a collagenase-containing solution to isolate individual heart muscle cells.

Electrophysiological Recordings
  • Technique: A single-electrode voltage-clamp system with patch electrodes was utilized to measure both action potentials and ionic currents.[4] The patch-clamp technique, in whole-cell configuration, allows for the control of the membrane potential while recording the resultant ionic currents across the cell membrane.

  • Measurements:

    • Whole-cell sodium inward current: To assess the overall effect of this compound on the sodium current.

    • Steady-state inactivation: To determine the voltage at which half of the sodium channels are inactivated. This is achieved by applying a series of pre-pulses to different voltages before a test pulse to elicit the sodium current.

    • Recovery from inactivation: To measure the time it takes for sodium channels to recover from the inactivated state and become available for opening again. This is typically measured using a two-pulse protocol with varying recovery intervals.

    • Frequency-dependent block: To assess the effect of stimulation frequency on the degree of sodium channel inhibition. This involves applying trains of depolarizing pulses at different frequencies.

    • Single-channel measurements: The patch-clamp technique was also used to measure the activity of individual sodium channels, allowing for the assessment of open-state probability and single-channel conductance.[4]

Visualizations

Signaling Pathway

The primary mechanism of action of this compound is the direct blockade of voltage-gated sodium channels. There is currently no evidence to suggest the involvement of a broader downstream signaling pathway. The effect is a direct biophysical interaction with the ion channel protein.

LG_83_6_05_Mechanism Na_Channel Voltage-Gated Sodium Channel Na_Influx Na+ Influx Reduced_Excitability Reduced Cellular Excitability LG_83_6_05 This compound LG_83_6_05->Na_Channel

Caption: Direct blockade of voltage-gated sodium channels by this compound.

Experimental Workflow: Investigating Sodium Channel Block

The following diagram illustrates a generalized workflow for characterizing the effects of a compound like this compound on voltage-gated sodium channels using patch-clamp electrophysiology.

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Isolation Isolate Ventricular Cardiomyocytes Patch_Clamp Whole-Cell Patch Clamp Configuration Cell_Isolation->Patch_Clamp Voltage_Protocols Apply Voltage Protocols (e.g., step, ramp, train) Patch_Clamp->Voltage_Protocols Record_Currents Record Sodium Currents Voltage_Protocols->Record_Currents Tonic_Block Analyze Tonic Block (Steady-State Inactivation) Record_Currents->Tonic_Block Phasic_Block Analyze Phasic Block (Frequency-Dependence) Record_Currents->Phasic_Block Recovery Analyze Recovery from Inactivation Record_Currents->Recovery

Caption: Generalized workflow for electrophysiological analysis of this compound.

Logical Relationship: State-Dependent Block

This diagram illustrates the principle of state-dependent blockade of sodium channels by this compound.

State_Dependent_Block cluster_channel_states Sodium Channel States Resting Resting State Open Open State Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Inactivation Inactivated->Resting Repolarization (Recovery) LG_83_6_05 This compound LG_83_6_05->Inactivated High Affinity Binding (Tonic & Phasic Block)

Caption: Preferential binding of this compound to the inactivated state.

Conclusion

This compound is a potent sodium channel blocker with a mechanism of action characterized by significant tonic and phasic block. Its effects are concentration-dependent, voltage-dependent, and frequency-dependent. The available data suggests that this compound stabilizes the inactivated state of the sodium channel, thereby reducing the availability of channels to open and conduct current. Further research is required to determine the precise binding site, the full quantitative profile including IC50 values under different conditions, and its selectivity for different sodium channel isoforms and other ion channels. This detailed understanding will be crucial for the further development and potential therapeutic application of this compound.

References

LG 83-6-05: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to a Potent Cardiac Sodium Channel Inhibitor

Introduction

LG 83-6-05 is a potent inhibitor of the cardiac sodium channel, identified as a promising agent for research in the field of cardiac rhythm disorders.[1][2][3] Its mechanism of action involves a complex interaction with the voltage-gated sodium channels (Nav1.5) in cardiomyocytes, leading to a modulation of cardiac action potentials. This technical guide provides a comprehensive overview of the known properties of this compound, including its electrophysiological effects, and presents generalized experimental protocols and potential signaling pathway implications relevant to its classification as a cardiac sodium channel blocker.

Chemical Properties

PropertyValue
Full Chemical Name 1-[3-(2-Hydroxy-3-(2-methylpropylamino)-propoxy)-4-methyl-2-thienyl]-3-phenyl-1-propanone hydrochloride[1]
Molecular Formula C21H29NO3S
Molecular Weight 375.525 g/mol

Primary Use and Mechanism of Action

This compound is primarily utilized in research settings to investigate cardiac rhythm disorders.[1][2][3] Its therapeutic potential stems from its function as a potent inhibitor of the cardiac sodium current.[1][4] The compound exhibits several key electrophysiological effects:

  • Concentration-Dependent Inhibition: The blocking effect of this compound on the cardiac sodium current is directly proportional to its concentration.[1][5]

  • Frequency-Dependent (Phasic) Block: The inhibitory action of this compound is enhanced at higher stimulation frequencies, a characteristic known as use-dependence or phasic block.[1][5] This property is crucial for its potential antiarrhythmic effects, as it would preferentially target rapidly firing aberrant cardiac tissues.

  • Tonic Block and Inactivation Shift: this compound induces a tonic block, which is evident from a significant shift of the steady-state inactivation curve of the sodium current towards more negative potentials.[1][5] This indicates that the drug binds to and stabilizes the inactivated state of the sodium channel, reducing the number of available channels even at rest.

  • Prolonged Recovery from Inactivation: A key quantitative finding is that this compound prolongs the time constant of recovery from inactivation by a factor of up to 290 at a concentration of 2 μmol/L (with a holding potential of -110 mV).[1] This effect is voltage-dependent, with a faster release from block observed at more negative membrane potentials.[1]

  • Reduced Open State Probability: In single-channel studies, this compound has been shown to reduce the open state probability of the cardiac sodium channel in a frequency-dependent manner, without altering the amplitude of the single-channel current.[1]

Experimental Protocols

While a specific, detailed protocol for this compound is not available in the public domain, the following represents a standard methodology for characterizing a novel sodium channel blocker in isolated cardiomyocytes using the patch-clamp technique, based on the information gathered.[1][6][7][8]

Cardiomyocyte Isolation
  • Species: Adult rats or guinea pigs.[1]

  • Method: Enzymatic dispersion of single ventricular cardiomyocytes. This typically involves retrograde perfusion of the heart with a collagenase-containing solution to digest the extracellular matrix.

  • Cell Culture: Isolated myocytes are stored in a high-potassium solution and used for experiments within a few hours.

Electrophysiological Recording (Whole-Cell Patch-Clamp)
  • Technique: A single-electrode voltage-clamp system (switch clamping, patch electrodes) is utilized.[1]

  • Pipette Solution (Internal): A typical internal solution would contain (in mM): 120-140 CsF or CsCl (to block potassium currents), 10-20 NaCl, 10 EGTA, 10 HEPES, and 5 Mg-ATP, with the pH adjusted to 7.2-7.4 with CsOH.

  • External Solution (Bath): A standard Tyrode's solution containing (in mM): 135-145 NaCl, 4-5.4 KCl, 1.8-2.0 CaCl2, 1.0 MgCl2, 10 Glucose, and 10 HEPES, with the pH adjusted to 7.4 with NaOH. To isolate the sodium current, other channel blockers (e.g., for calcium and potassium channels) may be added.

  • Data Acquisition:

    • Seal Formation: A high-resistance "giga-seal" ( >1 GΩ) is formed between the patch pipette and the cell membrane.

    • Whole-Cell Configuration: The cell membrane under the pipette is ruptured to allow electrical access to the cell interior.

    • Voltage-Clamp Protocols:

      • Current-Voltage (I-V) Relationship: A series of depolarizing voltage steps are applied from a holding potential (e.g., -100 mV) to elicit sodium currents and determine the voltage at which the peak current occurs.

      • Steady-State Inactivation: A two-pulse protocol is used. A long conditioning pre-pulse to various potentials is followed by a test pulse to the potential of peak sodium current to determine the fraction of available channels.

      • Recovery from Inactivation: A two-pulse protocol where the interval between two depolarizing pulses is varied to measure the time course of recovery from inactivation.

      • Frequency-Dependent Block: A train of depolarizing pulses at different frequencies (e.g., 0.5 Hz, 1 Hz, 2 Hz, 5 Hz) is applied to measure the cumulative block of the sodium current.

Signaling Pathways and Logical Relationships

Direct experimental evidence detailing the specific intracellular signaling pathways modulated by this compound is not currently available. However, as a cardiac sodium channel blocker, its primary effect is the direct inhibition of sodium ion influx during phase 0 of the cardiac action potential. The downstream consequences of this action can be logically inferred and are depicted in the following diagrams.

cluster_0 This compound Action cluster_1 Cellular Level LG_83_6_05 This compound Nav1_5 Cardiac Sodium Channel (Nav1.5) LG_83_6_05->Nav1_5 Inhibits Na_Influx Reduced Na+ Influx Nav1_5->Na_Influx Mediates AP_Upstroke Decreased Action Potential Upstroke Velocity (Phase 0) Na_Influx->AP_Upstroke Conduction Slowed Cardiac Conduction AP_Upstroke->Conduction

Direct Electrophysiological Effect of this compound.

The primary mechanism of this compound is the direct blockade of the Nav1.5 channel, leading to a reduction in the rapid inward sodium current. This directly impacts the initial phase of the cardiac action potential, slowing conduction.

LG_83_6_05 This compound Nav1_5_Block Cardiac Sodium Channel Block LG_83_6_05->Nav1_5_Block Reduced_Excitability Reduced Myocardial Excitability Nav1_5_Block->Reduced_Excitability Prolonged_Refractory Prolonged Effective Refractory Period Nav1_5_Block->Prolonged_Refractory Prevent_Arrhythmia Prevention of Tachyarrhythmias Reduced_Excitability->Prevent_Arrhythmia Terminate_Reentry Termination of Re-entrant Arrhythmias Prolonged_Refractory->Terminate_Reentry

Therapeutic Rationale for this compound in Arrhythmia.

By blocking sodium channels, this compound reduces the excitability of cardiac tissue and prolongs the effective refractory period. These actions are the basis for its potential to terminate existing re-entrant arrhythmias and prevent the initiation of new tachyarrhythmias.

cluster_workflow Experimental Workflow Isolate_Cells Isolate Ventricular Cardiomyocytes Patch_Clamp Establish Whole-Cell Patch-Clamp Configuration Isolate_Cells->Patch_Clamp Baseline Record Baseline Sodium Currents Patch_Clamp->Baseline Apply_LG Apply this compound Baseline->Apply_LG Record_Post_Drug Record Sodium Currents in Presence of Drug Apply_LG->Record_Post_Drug Analyze Analyze Data: - I-V Relationship - Steady-State Inactivation - Recovery from Inactivation - Frequency-Dependent Block Record_Post_Drug->Analyze

Workflow for Characterizing this compound Effects.

This diagram outlines the logical flow of an experiment designed to characterize the electrophysiological effects of this compound on cardiac sodium channels.

Conclusion

This compound is a potent cardiac sodium channel inhibitor with clear concentration- and frequency-dependent blocking properties. Its ability to shift the steady-state inactivation of the channel and significantly prolong the recovery from inactivation underscores its potential as a valuable research tool and a lead compound for the development of novel antiarrhythmic therapies. Further research is warranted to fully elucidate its quantitative pharmacological profile and to explore its impact on intracellular signaling cascades, which will be critical for a comprehensive understanding of its therapeutic and toxicological potential.

References

In-Depth Technical Guide: Sodium Channel Blocking Properties of LG 83-6-05

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LG 83-6-05 is a novel and potent sodium channel blocking agent with significant potential in the research of cardiac rhythm disorders.[1][2] Its mechanism of action involves a complex interaction with voltage-gated sodium channels, leading to both tonic and phasic inhibition. This technical guide synthesizes the available data on the electrophysiological effects of this compound, providing a detailed overview of its sodium channel blocking properties. The primary source of the detailed experimental data is a key study published in 1990 by Koidl, Schreibmayer, Wolf, and Tritthart, which characterized the compound's effects on cardiac myocytes. While the full text of this seminal paper is not widely available, this guide compiles and interprets the key findings reported in its abstract and related literature to provide a comprehensive understanding of this compound.

Core Mechanism of Action

This compound exhibits a state-dependent blockade of voltage-gated sodium channels, showing a preference for the inactivated state. This results in two primary types of channel inhibition:

  • Tonic Block: The compound shifts the steady-state inactivation curve of the sodium current towards more negative potentials. This means that at a normal resting membrane potential, a fraction of sodium channels are already blocked by this compound, representing a baseline level of inhibition.

  • Phasic Block (Use-Dependent Block): The blocking effect of this compound is enhanced with repetitive stimulation (i.e., at higher frequencies of channel opening). This is a hallmark of drugs that preferentially bind to the open or inactivated states of the sodium channel. During a train of action potentials, more channels enter these states, providing more binding opportunities for the drug and leading to a cumulative block.

These dual mechanisms of action suggest that this compound is a potent antiarrhythmic agent, particularly effective in suppressing tachyarrhythmias where the frequency-dependent block would be most pronounced. The underlying molecular interaction is believed to be a stabilization of the inactivated state of the sodium channel by the drug.

Quantitative Data

The following table summarizes the available quantitative data on the sodium channel blocking properties of this compound. It is important to note that detailed quantitative data such as IC50 values for tonic and phasic block are not available in the publicly accessible literature and are likely contained within the full text of the primary research article by Koidl et al. (1990).

ParameterValue/EffectSpecies/Cell TypeConcentrationHolding PotentialSource
Recovery from Inactivation Prolonged by a factor of up to 290Rat and Guinea Pig Ventricular Cardiomyocytes2 µmol/L-110 mVKoidl et al., 1990 (from abstract)
Steady-State Inactivation Significant shift to more negative potentialsRat and Guinea Pig Ventricular CardiomyocytesNot specifiedNot specifiedKoidl et al., 1990 (from abstract)
Block Type Concentration-dependent, Frequency-dependent (Phasic), and TonicRat and Guinea Pig Ventricular CardiomyocytesNot specifiedNot specifiedKoidl et al., 1990 (from abstract)

Experimental Protocols

Based on the abstract of the primary research paper by Koidl et al. (1990), the following experimental methodologies were likely employed.

Cell Preparation
  • Cell Type: Single ventricular cardiomyocytes were enzymatically dispersed from the hearts of adult rats and guinea pigs. This is a standard procedure to isolate individual heart muscle cells for electrophysiological recordings.

Electrophysiological Recordings
  • Technique: A single-electrode voltage-clamp system (switch clamping) with patch electrodes was used for whole-cell recordings. Single-channel measurements were also performed using the patch-clamp technique.

  • Whole-Cell Voltage-Clamp Protocol for Tonic Block:

    • To assess the tonic block, a steady-state inactivation protocol was likely used.

    • Holding Potential: Cells were held at a negative potential (e.g., -100 mV to -120 mV) where most channels are in the resting state.

    • Pre-pulse Potentials: A series of conditioning pre-pulses of varying voltages (e.g., from -140 mV to -40 mV) and long duration (several seconds) were applied to allow the channels to reach a steady-state distribution between resting and inactivated states.

    • Test Pulse: Following the pre-pulse, a depolarizing test pulse (e.g., to -20 mV or 0 mV) was applied to elicit the sodium current.

    • Analysis: The peak sodium current amplitude at the test pulse was plotted against the pre-pulse potential to generate the steady-state inactivation curve (h∞ curve). The shift in the half-inactivation voltage (V½) in the presence of this compound would quantify the tonic block.

  • Whole-Cell Voltage-Clamp Protocol for Phasic Block (Use-Dependent Block):

    • To measure the frequency-dependent block, a train of depolarizing pulses was applied.

    • Holding Potential: Cells were held at a negative resting potential.

    • Pulse Train: A series of short depolarizing pulses (e.g., to -20 mV) were delivered at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).

    • Analysis: The peak sodium current amplitude of each pulse in the train was measured. The progressive decrease in current amplitude with successive pulses at higher frequencies demonstrates the use-dependent block.

  • Protocol for Recovery from Inactivation:

    • A two-pulse protocol was likely used to measure the time course of recovery from inactivation.

    • Conditioning Pulse (P1): A long depolarizing pulse to inactivate the sodium channels.

    • Recovery Interval: The membrane potential was repolarized to a negative holding potential (e.g., -110 mV) for varying durations.

    • Test Pulse (P2): A second depolarizing pulse was applied to measure the fraction of channels that have recovered from inactivation.

    • Analysis: The ratio of the peak current of P2 to P1 was plotted against the recovery interval duration to determine the time constant of recovery.

Visualizations

Proposed Mechanism of Action of this compound

LG_83_6_05_Mechanism cluster_channel_states Sodium Channel States cluster_drug_interaction This compound Interaction cluster_block Channel Block Resting Resting (Closed) Open Open Resting->Open Depolarization Inactivated Inactivated (Closed) Open->Inactivated Inactivation Inactivated->Resting Repolarization (Recovery) Blocked_Inactivated Blocked Inactivated State Inactivated->Blocked_Inactivated Preferential Binding (Stabilization) LG83605 This compound LG83605->Blocked_Inactivated Blocked_Inactivated->Resting Slowed Recovery

Caption: Proposed mechanism of this compound action on sodium channels.

Experimental Workflow for Assessing Tonic and Phasic Block

Experimental_Workflow cluster_tonic Tonic Block Assessment cluster_phasic Phasic Block Assessment Tonic_Start Start Tonic Protocol Apply_Prepulse Apply Conditioning Pre-pulse (Varying Voltages) Tonic_Start->Apply_Prepulse Apply_Test_Pulse_Tonic Apply Depolarizing Test Pulse Apply_Prepulse->Apply_Test_Pulse_Tonic Measure_Peak_Current_Tonic Measure Peak Sodium Current Apply_Test_Pulse_Tonic->Measure_Peak_Current_Tonic Plot_Inactivation_Curve Plot Steady-State Inactivation Curve Measure_Peak_Current_Tonic->Plot_Inactivation_Curve Phasic_Start Start Phasic Protocol Apply_Pulse_Train Apply Train of Depolarizing Pulses (Varying Frequencies) Phasic_Start->Apply_Pulse_Train Measure_Peak_Current_Phasic Measure Peak Current of Each Pulse Plot_Use_Dependence Plot Current Decline vs. Pulse Number Measure_Peak_Current_Phasic->Plot_Use_Dependence Apply_Pulse_train Apply_Pulse_train Apply_Pulse_train->Measure_Peak_Current_Phasic

References

In-Depth Technical Guide to LG 83-6-05: A Potent Sodium Channel Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LG 83-6-05 is a potent sodium channel inhibitor that has been characterized by its significant effects on cardiac electrophysiology. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its inhibitory effects on cardiac sodium channels. The information presented herein is compiled from available scientific literature, focusing on quantitative data and detailed experimental methodologies to support further research and development in the field of cardiac rhythm disorders.

Chemical Structure and Physicochemical Properties

This compound, chemically known as 1-[3-(2-Hydroxy-3-(2-methylpropylamino)-propoxy)-4-methyl-2-thienyl]-3-phenyl-1-propanone hydrochloride, is a compound with significant sodium channel blocking activity.[1] Its molecular and physical characteristics are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 131602-24-9[2]
Molecular Formula C₂₁H₃₀ClNO₃S[2]
Molecular Weight 411.99 g/mol [2]
Boiling Point 543.3°C at 760 mmHg
Density 1.124 g/cm³
Flash Point 282.4°C
Appearance Solid[2]

Mechanism of Action and Electrophysiological Properties

This compound is a potent inhibitor of the fast sodium inward current in ventricular cardiomyocytes.[1] Its mechanism of action has been elucidated through electrophysiological studies, primarily utilizing whole-cell voltage-clamp and patch-clamp techniques on isolated cardiac myocytes from rats and guinea pigs.[1]

The inhibitory effects of this compound are characterized by several key features:

  • Concentration-Dependent Block: The degree of sodium channel inhibition increases with higher concentrations of the compound.[1]

  • Frequency-Dependent (Phasic) Block: The blocking effect is more pronounced at higher stimulation frequencies, indicating a preferential binding to the channels in their open or inactivated states.[1]

  • Tonic Block: this compound induces a significant shift in the steady-state inactivation curve of the sodium current towards more negative potentials. This indicates a considerable block of the channels even at the resting membrane potential.[1]

  • Prolonged Recovery from Inactivation: The compound significantly slows the recovery of sodium channels from the inactivated state.[1]

Table 2: Electrophysiological Effects of this compound on Cardiac Sodium Channels

ParameterObservationQuantitative DataConditionsReference
Sodium Current Inhibition Concentration-dependentNot explicitly quantified in available literatureVentricular cardiomyocytes[1]
Frequency-Dependent Block Block increases with stimulation frequencyNot explicitly quantified in available literatureVentricular cardiomyocytes[1]
Steady-State Inactivation Shift towards more negative potentialsNot explicitly quantified in available literatureVentricular cardiomyocytes[1]
Recovery from Inactivation Prolongation of the time constantProlonged by a factor of up to 2902 µmol/L this compound, Holding potential -110 mV[1]

Experimental Protocols

The characterization of this compound's electrophysiological effects relies on established methodologies for studying ion channel function in isolated cardiomyocytes.

Cell Isolation

Single ventricular cardiomyocytes are enzymatically dispersed from adult rat and guinea pig hearts. This process typically involves coronary perfusion with a collagenase-containing solution to break down the extracellular matrix and isolate individual heart muscle cells.

Whole-Cell Voltage-Clamp and Patch-Clamp Technique

A single-electrode voltage-clamp system, often utilizing the patch-clamp technique in the whole-cell configuration, is employed to measure the ionic currents across the cell membrane.

Experimental Workflow for Whole-Cell Voltage Clamp

G cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_drug Drug Application cell_isolation Enzymatic Isolation of Ventricular Myocytes cell_plating Plating of Isolated Myocytes cell_isolation->cell_plating pipette_prep Fabrication and Filling of Patch Pipettes cell_plating->pipette_prep giga_seal Formation of Gigaohm Seal pipette_prep->giga_seal whole_cell Establishment of Whole-Cell Configuration giga_seal->whole_cell voltage_clamp Application of Voltage-Clamp Protocols whole_cell->voltage_clamp data_acq Data Acquisition and Analysis voltage_clamp->data_acq control_rec Baseline Recording (Control) voltage_clamp->control_rec drug_app Perfusion with This compound control_rec->drug_app washout Washout of Compound drug_app->washout

Caption: Workflow for whole-cell voltage-clamp experiments.

Typical Solutions:

  • Pipette Solution (Internal): Mimics the intracellular environment. A representative composition would be (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 HEPES, 5 MgATP, adjusted to pH 7.2 with CsOH.

  • Bath Solution (External): A Tyrode's solution is commonly used. A typical composition would be (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH. To isolate the sodium current, other ion channel blockers (e.g., for Ca²⁺ and K⁺ channels) are often added to the bath solution.

Voltage-Clamp Protocols:

To assess the different properties of sodium channel block, specific voltage-clamp protocols are applied:

  • Current-Voltage (I-V) Relationship: Cells are held at a negative potential (e.g., -120 mV) and then depolarized to a series of test potentials to determine the voltage at which the peak inward current occurs.

  • Steady-State Inactivation: The availability of sodium channels is tested by applying a series of conditioning pre-pulses to different voltages before a test pulse to a fixed potential.

  • Recovery from Inactivation: A two-pulse protocol is used, where the time interval between two depolarizing pulses is varied to determine the time course of recovery from inactivation.

  • Frequency-Dependent Block: A train of depolarizing pulses at different frequencies is applied to assess the use-dependent nature of the block.

Signaling Pathways

The primary mechanism of action of this compound is the direct blockade of voltage-gated sodium channels. This action directly impacts the generation and propagation of the cardiac action potential. By inhibiting the initial rapid depolarization (Phase 0) of the action potential, this compound can modulate cardiac excitability and conduction.

G LG83605 This compound Nav15 Voltage-Gated Sodium Channel (Nav1.5) LG83605->Nav15 blocks INa Fast Sodium Inward Current (INa) Nav15->INa mediates Phase0 Phase 0 Depolarization of Action Potential INa->Phase0 initiates Excitability Cardiac Excitability and Conduction Phase0->Excitability determines

References

An In-depth Technical Guide to LG 83-6-05 (CAS: 131602-24-9): A Novel Sodium Channel Blocking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LG 83-6-05 is a novel and potent sodium channel blocking agent with significant activity on cardiac sodium currents.[1][2] This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, mechanism of action, and the experimental methodologies used to characterize its effects. The information is intended to support further research and development of this compound for potential therapeutic applications, particularly in the context of cardiac rhythm disorders.[3][4]

Chemical and Physical Properties

This compound, with the CAS number 131602-24-9, is identified as 1-[3-(2-Hydroxy-3(2-methylpropylamino)-propoxy)-4-methyl-2-thienyll-3phenyl-1-propanon hydrochloride.[1] While there is some discrepancy in the reported molecular formula, the hydrochloride salt form is consistent with C21H30ClNO3S.[5]

Table 1: Chemical and Physical Data for this compound

PropertyValueSource
CAS Number 131602-24-9[5]
Full Chemical Name 1-[3-(2-Hydroxy-3(2-methylpropylamino)-propoxy)-4-methyl-2-thienyll-3phenyl-1-propanon hydrochloride[1]
Molecular Formula C21H30ClNO3S[5]
Molecular Weight 411.99 g/mol [5]
Appearance Solid[5]

Note: Some sources report a molecular formula of C21H29NO3S. The data presented here corresponds to the hydrochloride salt form.

Mechanism of Action and Pharmacological Effects

This compound is a potent inhibitor of the cardiac sodium current.[1][2] Its mechanism of action involves a complex interaction with voltage-gated sodium channels, leading to a state-dependent blockade. The primary effects observed are:

  • Concentration-Dependent Block: The degree of sodium channel inhibition increases with higher concentrations of this compound.[1][2]

  • Frequency-Dependent Block (Phasic Block): The blocking effect is more pronounced at higher stimulation frequencies. This indicates that the drug preferentially binds to channels that are frequently opening and closing.[1][2]

  • Tonic Block: this compound induces a significant shift in the steady-state inactivation curve of the sodium current towards more negative potentials. This suggests that the drug also binds to channels in the resting state, leading to a baseline level of inhibition even at rest.[1][2]

  • Prolonged Recovery from Inactivation: The time it takes for sodium channels to recover from the inactivated state is significantly prolonged in the presence of this compound. This effect is voltage-dependent, with faster recovery occurring at more negative membrane potentials.[1]

Table 2: Summary of Pharmacological Effects of this compound on Cardiac Sodium Channels

EffectDescriptionSignificance
Concentration-Dependent Inhibition Increasing concentrations of this compound lead to a greater reduction in sodium current.Standard dose-response relationship.
Frequency-Dependent Block Enhanced channel blockade at higher heart rates.Potential for therapeutic efficacy in tachyarrhythmias.
Negative Shift in Steady-State Inactivation Increased tonic block of sodium channels at resting membrane potential.Contributes to the overall inhibitory effect.
Prolonged Recovery from Inactivation Slower return of sodium channels to the available state after an action potential.Can lead to a reduction in excitability and termination of arrhythmias.

Quantitative data such as IC50 values and the precise magnitude of the voltage shift for steady-state inactivation are not currently available in the public domain.

Experimental Protocols

The characterization of this compound's effects on cardiac sodium currents involves the use of patch-clamp electrophysiology on isolated cardiomyocytes.

Isolation of Ventricular Cardiomyocytes

This protocol describes the enzymatic dispersion of single ventricular cardiomyocytes from adult rats or guinea pigs, a method cited in the study of this compound.[1]

  • Animal Preparation: Anesthetize an adult rat or guinea pig and administer heparin to prevent blood clotting.

  • Heart Excision: Rapidly excise the heart and place it in a chilled, calcium-free buffer solution.

  • Langendorff Perfusion: Mount the heart on a Langendorff apparatus and perfuse retrogradely through the aorta with a calcium-free buffer to wash out remaining blood.

  • Enzymatic Digestion: Switch the perfusion to a solution containing collagenase and protease to digest the extracellular matrix.

  • Cell Dissociation: After digestion, remove the ventricles and mechanically dissociate the tissue in a fresh enzyme-containing solution to release individual cardiomyocytes.

  • Calcium Reintroduction: Gradually reintroduce calcium to the cell suspension to prevent calcium paradox.

  • Cell Storage: Store the isolated, rod-shaped cardiomyocytes in a suitable buffer at room temperature for use in patch-clamp experiments.

Whole-Cell Voltage-Clamp Recording of Sodium Currents

This protocol outlines the general procedure for recording whole-cell sodium currents from isolated ventricular cardiomyocytes using a single-electrode voltage-clamp system.[1]

  • Cell Plating: Plate the isolated cardiomyocytes in a recording chamber on the stage of an inverted microscope.

  • Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries and fill them with an internal solution designed to isolate sodium currents (e.g., containing CsCl to block potassium channels).

  • Gigaohm Seal Formation: Approach a single cardiomyocyte with the patch pipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior.

  • Voltage-Clamp Protocol:

    • Hold the cell membrane at a negative potential (e.g., -100 mV) to ensure all sodium channels are in the resting state.

    • Apply depolarizing voltage steps to elicit sodium currents.

    • To study steady-state inactivation , apply a series of pre-pulses to various potentials before a test pulse to a fixed depolarizing potential.

    • To assess frequency-dependent block , apply a train of depolarizing pulses at different frequencies.

    • To measure the time course of recovery from inactivation , use a two-pulse protocol with a variable recovery interval at a negative holding potential.

  • Data Acquisition and Analysis: Record the resulting currents using a patch-clamp amplifier and appropriate data acquisition software. Analyze the current traces to determine parameters such as peak current amplitude, inactivation kinetics, and the voltage dependence of activation and inactivation.

Visualizations

Proposed Mechanism of Action of this compound on Voltage-Gated Sodium Channels

LG_83_6_05_Mechanism cluster_channel Voltage-Gated Sodium Channel States cluster_drug This compound Interaction cluster_effect Cellular Effect Resting Resting State Open Open State Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Inactivation Inactivated->Resting Repolarization (Recovery) Blocked_Inactivated Blocked Inactivated State Inactivated->Blocked_Inactivated Drug Binding LG_83_6_05 This compound LG_83_6_05->Open Binds (Frequency- Dependent Block) LG_83_6_05->Inactivated Binds & Stabilizes Blocked_Inactivated->Resting Slow Recovery (Prolonged) Reduced_Excitability Reduced Cardiac Excitability Prolonged_Refractory_Period Prolonged Refractory Period

Caption: Mechanism of this compound on sodium channel states.

Experimental Workflow for Characterizing this compound

Experimental_Workflow start Start isolate Isolate Ventricular Cardiomyocytes start->isolate patch_clamp Perform Whole-Cell Patch-Clamp isolate->patch_clamp dose_response Dose-Response Curve (Concentration Dependence) patch_clamp->dose_response frequency_dep Frequency-Dependent Block Protocol patch_clamp->frequency_dep inactivation_curve Steady-State Inactivation Protocol patch_clamp->inactivation_curve recovery_kinetics Recovery from Inactivation Protocol patch_clamp->recovery_kinetics analyze Data Analysis dose_response->analyze frequency_dep->analyze inactivation_curve->analyze recovery_kinetics->analyze end End analyze->end

Caption: Workflow for electrophysiological characterization.

Conclusion

This compound is a promising sodium channel blocker with a distinct pharmacological profile characterized by concentration- and frequency-dependent block, induction of tonic block via a shift in steady-state inactivation, and prolongation of recovery from inactivation. These properties suggest its potential as a therapeutic agent for managing cardiac arrhythmias. This guide summarizes the currently available technical information to facilitate further investigation into its mechanism of action and preclinical development. The detailed experimental protocols provided herein offer a foundation for reproducible studies to further elucidate the quantitative aspects of its interaction with cardiac sodium channels. Future research should focus on obtaining precise quantitative data, such as IC50 values for different channel states, to build a more complete understanding of this compound's therapeutic potential.'s therapeutic potential.

References

In-Depth Pharmacological Profile of LG 83-6-05: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LG 83-6-05 is a potent, novel sodium channel inhibitor with significant activity on the cardiac sodium current. Classified as a Class Ic antiarrhythmic agent, it is structurally related to propafenone. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, electrophysiological effects, and the experimental protocols utilized for its characterization. The information is intended to support further research and development of this and related compounds in the field of cardiac electrophysiology and antiarrhythmic drug discovery.

Introduction

This compound, with the chemical name 1-[3-(2-Hydroxy-3(2-methylpropylamino)-propoxy)-4-methyl-2-thienyll-3phenyl-1-propanon hydrochloride, is a compound identified for its potent inhibitory effects on the fast inward sodium current in cardiomyocytes.[1] Its pharmacological profile suggests potential therapeutic applications in the management of cardiac rhythm disorders. This document synthesizes the available preclinical data on this compound, focusing on its electrophysiological characteristics and the methodologies for their assessment.

Mechanism of Action

This compound is a potent and concentration-dependent inhibitor of the cardiac sodium channel (Nav1.5).[1] Its mechanism of action is characterized by a frequency-dependent block, a hallmark of Class I antiarrhythmic drugs. This manifests as two distinct types of inhibition:

  • Tonic Block: A baseline level of sodium channel inhibition that occurs at resting heart rates. This is indicated by a significant shift of the steady-state inactivation curve of the sodium current towards more negative potentials.[1]

  • Phasic (Use-Dependent) Block: An incremental increase in the degree of sodium channel block with increasing heart rates or stimulation frequencies. This property allows the drug to be more effective at suppressing tachyarrhythmias with less effect on normal heart rhythms.[1]

Furthermore, this compound prolongs the time constant of recovery from inactivation of the sodium current in a voltage-dependent manner. This effect contributes to the stabilization of the inactivated state of the sodium channel, reducing the availability of channels to open and conduct current.[1]

Quantitative Data

In Vitro Electrophysiology

The primary characterization of this compound has been conducted using in vitro electrophysiological techniques on isolated cardiomyocytes.

Effects on Cardiac Action Potential

As a sodium channel blocker, this compound is expected to have the following effects on the cardiac action potential, characteristic of Class Ic antiarrhythmics:

  • Decreased Vmax: A reduction in the maximum upstroke velocity of phase 0 of the action potential.

  • Minimal Effect on Action Potential Duration (APD): Unlike Class Ia or Ib agents, Class Ic drugs typically have little to no effect on the overall duration of the action potential.

Experimental Systems

The key experimental model for characterizing this compound has been enzymatically-dispersed single ventricular cardiomyocytes isolated from adult rats and guinea pigs.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound and other sodium channel blockers.

Single Cardiomyocyte Isolation

A standard enzymatic dissociation protocol is used to obtain single ventricular myocytes. This typically involves retrograde perfusion of the heart with a collagenase-containing solution to break down the extracellular matrix.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for studying the effects of compounds on ion channel currents.

Objective: To measure the inhibitory effect of this compound on the cardiac sodium current (INa).

Methodology:

  • Cell Culture: Freshly isolated cardiomyocytes are allowed to settle in a recording chamber on the stage of an inverted microscope.

  • Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 1-3 MΩ when filled with internal solution.

  • Solutions:

    • External Solution (in mM): NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.

    • Internal Solution (in mM): CsCl 120, NaCl 10, EGTA 10, HEPES 10, Mg-ATP 5; pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium currents).

  • Recording:

    • A gigaohm seal is formed between the micropipette and the cell membrane.

    • The membrane patch under the pipette is ruptured to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential of -100 mV.

  • Voltage Protocol for Tonic Block:

    • A series of depolarizing pre-pulses of varying voltages (e.g., from -140 mV to -40 mV for 500 ms) are applied.

    • Each pre-pulse is followed by a test pulse to a fixed voltage (e.g., -20 mV) to measure the fraction of available sodium channels.

    • The normalized current is plotted against the pre-pulse voltage to generate the steady-state inactivation curve.

  • Voltage Protocol for Phasic Block:

    • A train of depolarizing pulses (e.g., to -20 mV for 50 ms) is applied at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).

    • The peak sodium current of each pulse in the train is measured to assess the use-dependent block.

  • Data Analysis: The peak inward sodium current is measured and analyzed to determine the extent of block by this compound at various concentrations and stimulation frequencies.

experimental_workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cell_isolation Single Cardiomyocyte Isolation patch_clamp Whole-Cell Patch-Clamp cell_isolation->patch_clamp Plating voltage_clamp Voltage-Clamp Protocol Application patch_clamp->voltage_clamp Recording Setup current_measurement Sodium Current Measurement voltage_clamp->current_measurement Data Acquisition data_analysis Analysis of Tonic & Phasic Block current_measurement->data_analysis Quantification

Fig. 1: Experimental workflow for in vitro electrophysiological characterization.

Signaling Pathways

The direct target of this compound is the cardiac sodium channel, Nav1.5. The activity of Nav1.5 is modulated by various intracellular signaling pathways, which could potentially influence the efficacy of this compound. Key regulatory pathways include:

  • Protein Kinase A (PKA) and Protein Kinase C (PKC) Phosphorylation: These kinases can phosphorylate the Nav1.5 channel, altering its gating properties.

  • Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII): CaMKII can also phosphorylate Nav1.5, particularly under conditions of calcium overload, leading to an increase in the late sodium current.

  • Interaction with Ankyrin-G: Ankyrin-G is a scaffolding protein that anchors Nav1.5 to the cardiomyocyte membrane, and this interaction is crucial for proper channel localization and function.

signaling_pathway cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol Nav1_5 Nav1.5 Channel AnkyrinG Ankyrin-G Nav1_5->AnkyrinG Anchoring PKA PKA PKA->Nav1_5 Phosphorylation PKC PKC PKC->Nav1_5 Phosphorylation CaMKII CaMKII CaMKII->Nav1_5 Phosphorylation LG83605 This compound LG83605->Nav1_5 Inhibition

Fig. 2: Key signaling interactions with the cardiac sodium channel Nav1.5.

In Vivo Data

Specific in vivo studies on the antiarrhythmic activity, pharmacokinetics, or toxicology of this compound are not detailed in the currently available literature. However, related propafenone analogs from the same "LG" series have demonstrated good oral antiarrhythmic activity in rat models. This suggests that this compound may also possess favorable in vivo properties, but this would require experimental validation.

Conclusion

This compound is a potent cardiac sodium channel blocker with a mechanism of action consistent with a Class Ic antiarrhythmic agent. Its defining features are its concentration-dependent and frequency-dependent inhibition of the fast inward sodium current. While its qualitative pharmacological profile is well-described, a comprehensive understanding of its therapeutic potential requires further investigation to determine its quantitative potency (IC50/Ki), detailed in vivo efficacy and safety, and pharmacokinetic properties. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for future research in this area. research in this area.

References

In-Depth Technical Guide: The Electrophysiological Effects of LG 83-6-05 on the Cardiac Action Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LG 83-6-05 is a potent inhibitor of the cardiac sodium channel, investigated for its potential as an antiarrhythmic agent.[1][2] Its mechanism of action involves a complex interaction with the voltage-gated sodium channels responsible for the rapid depolarization phase of the cardiac action potential. This technical guide provides a comprehensive overview of the electrophysiological effects of this compound, focusing on its impact on the cardiac sodium current and the resulting alterations in cardiac action potential characteristics. The information is compiled from seminal research and is intended to provide a detailed resource for professionals in the field of cardiac electrophysiology and drug development.

Mechanism of Action: State-Dependent Sodium Channel Blockade

The primary mechanism of action of this compound is the state-dependent blockade of cardiac sodium channels. This means its inhibitory effects are more pronounced on channels that are in the open or inactivated states compared to the resting state. This property leads to a characteristic frequency- and voltage-dependent inhibition of the sodium current.

Frequency-Dependent (Phasic) Block

This compound demonstrates a significant frequency-dependent block, also known as a phasic block.[3][4] This phenomenon is characterized by an increased inhibition of the sodium current with higher stimulation frequencies. At faster heart rates, sodium channels cycle more rapidly between their resting, open, and inactivated states, providing more opportunities for this compound to bind to its target and exert its inhibitory effect. This frequency-dependent action is a hallmark of many Class I antiarrhythmic drugs and is crucial for their therapeutic efficacy in tachyarrhythmias. The substance reduces the open state probability of the single cardiac sodium channel in a frequency-dependent manner, while the current amplitude of single channels remains unchanged.[4] This suggests that the compound increases the number of channels that are not available for opening as the stimulation frequency rises.[4]

Voltage-Dependent (Tonic) Block and Inactivation Shift

In addition to its phasic block, this compound also exhibits a tonic block, which is present even at rest. This is evidenced by a significant shift of the steady-state inactivation curve of the sodium current towards more negative potentials.[3][4] This shift indicates that at any given membrane potential, a larger fraction of sodium channels are in the inactivated state and are therefore unavailable for opening. This effect contributes to the overall reduction in sodium current and is a key component of the drug's antiarrhythmic potential.

Prolongation of Recovery from Inactivation

A critical aspect of the mechanism of action of this compound is the marked prolongation of the time constant of recovery from inactivation.[4] After a sodium channel has been activated and then inactivated, it must return to the resting state before it can be activated again. This compound significantly slows down this recovery process. Research has shown that at a concentration of 2 μmol/l and a holding potential of -110 mV, the time constant for recovery from inactivation can be prolonged by a factor of up to 290.[4] This effect is also voltage-dependent, with a faster release from block occurring at more negative membrane potentials.[4] By stabilizing the inactivated state of the sodium channel, this compound effectively reduces the number of available channels for subsequent depolarizations.

Quantitative Effects on Cardiac Sodium Current

The following table summarizes the quantitative effects of this compound on the cardiac sodium current as determined in studies on ventricular cardiomyocytes.

ParameterEffectConcentrationHolding PotentialSpeciesReference
Sodium CurrentConcentration-Dependent InhibitionNot SpecifiedNot SpecifiedRat, Guinea Pig[3][4]
Recovery from InactivationProlonged by a factor of up to 2902 μmol/l-110 mVRat, Guinea Pig[4]
Steady-State InactivationSignificant shift to more negative potentialsNot SpecifiedNot SpecifiedRat, Guinea Pig[3][4]

Signaling Pathways and Logical Relationships

The interaction of this compound with the cardiac sodium channel can be visualized as a state-dependent binding process. The following diagram illustrates the preferential binding of the drug to the open and inactivated states of the channel, leading to a stabilization of the inactivated state and a reduction in the available pool of channels for subsequent activation.

LG_83_6_05_Mechanism Resting Resting State Open Open State (Na+ Influx) Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Inactivation Drug_Bound_Inactivated Inactivated State + this compound (Stabilized) Open->Drug_Bound_Inactivated This compound Binding (High Affinity) Inactivated->Resting Repolarization (Recovery) Inactivated->Drug_Bound_Inactivated This compound Binding (High Affinity) Drug_Bound_Inactivated->Resting Slow Recovery

Caption: State-dependent binding of this compound to the cardiac sodium channel.

Experimental Protocols

The electrophysiological effects of this compound have been characterized using the patch-clamp technique on isolated cardiac myocytes.

Cell Preparation

Single ventricular cardiomyocytes were enzymatically dispersed from the hearts of adult rats and guinea pigs.[4] This standard procedure involves the perfusion of the heart with a low-calcium solution containing collagenase and protease to break down the extracellular matrix and isolate individual cells.

Electrophysiological Recordings

A single-electrode voltage-clamp system, utilizing patch electrodes in a "switch clamping" configuration, was employed to measure both action potentials and ionic currents.[4] Single-channel measurements were also performed using the patch-clamp technique.[4]

Voltage-Clamp Protocols

To assess the different aspects of sodium channel inhibition, specific voltage-clamp protocols were likely used:

  • Tonic Block and Steady-State Inactivation: A series of conditioning pre-pulses of varying voltages were applied, followed by a test pulse to a depolarized potential (e.g., -20 mV) to measure the availability of sodium channels. The normalized current amplitude plotted against the pre-pulse potential generates the steady-state inactivation curve.

  • Frequency-Dependent (Phasic) Block: A train of depolarizing pulses at different frequencies (e.g., 1 Hz, 2 Hz, 5 Hz) was applied from a holding potential. The progressive decrease in the sodium current amplitude during the pulse train indicates the degree of phasic block.

  • Recovery from Inactivation: A two-pulse protocol was used. A conditioning pulse was applied to inactivate the sodium channels, followed by a variable recovery interval at a negative holding potential. A subsequent test pulse was then applied to measure the fraction of recovered channels. By plotting the normalized current of the test pulse against the recovery interval, the time constant of recovery from inactivation can be determined.

The following diagram illustrates a typical experimental workflow for characterizing a sodium channel blocker like this compound.

Experimental_Workflow cluster_protocols Voltage-Clamp Protocols Start Start: Isolated Ventricular Myocytes Patch_Clamp Whole-Cell Patch Clamp Configuration Start->Patch_Clamp Voltage_Clamp Voltage-Clamp Mode Patch_Clamp->Voltage_Clamp Tonic_Block Steady-State Inactivation Protocol Voltage_Clamp->Tonic_Block Apply Protocol Phasic_Block Pulse Train Protocol (Varying Frequencies) Voltage_Clamp->Phasic_Block Apply Protocol Recovery Two-Pulse Protocol (Variable Recovery Interval) Voltage_Clamp->Recovery Apply Protocol Data_Analysis Data Analysis Tonic_Block->Data_Analysis Phasic_Block->Data_Analysis Recovery->Data_Analysis Results Determine: - Tonic Block (Inactivation Shift) - Phasic Block (Frequency Dependence) - Recovery Time Constant Data_Analysis->Results Conclusion Conclusion: Mechanism of Action Results->Conclusion

Caption: Experimental workflow for characterizing this compound's effects.

Conclusion

This compound is a potent cardiac sodium channel inhibitor with a multifaceted mechanism of action. Its combination of frequency-dependent block, induction of a tonic block via a shift in steady-state inactivation, and profound prolongation of the recovery from inactivation make it an interesting compound from an antiarrhythmic perspective. The stabilization of the inactivated state of the sodium channel is the key molecular mechanism underlying these electrophysiological effects. Further research to fully elucidate its binding site and the clinical implications of its specific profile is warranted. This guide provides a foundational understanding for researchers and developers working on novel antiarrhythmic therapies.

References

Understanding the Tonic and Phasic Block of LG 83-6-05: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LG 83-6-05 is a potent and concentration-dependent inhibitor of the cardiac sodium current (INa).[1] This technical guide provides an in-depth overview of its primary mechanism of action: the tonic and phasic blockade of cardiac sodium channels. The content herein is curated for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the electrophysiological effects of this compound. This document summarizes the available quantitative data, outlines general experimental protocols for assessing sodium channel blockade, and provides visualizations of the conceptual framework and experimental workflows.

Introduction to Tonic and Phasic Block

Voltage-gated sodium channels are fundamental to the generation and propagation of action potentials in excitable tissues such as cardiac muscle. Their function is characterized by distinct conformational states: resting, open, and inactivated. The interaction of a drug with these different states determines the nature of the channel blockade.

  • Tonic Block: This refers to the inhibition of the sodium channel at its resting state. It is typically observed at low stimulation frequencies and is characterized by a steady-state level of block. A key indicator of tonic block is a hyperpolarizing shift in the steady-state inactivation curve, meaning that channels become inactivated at more negative membrane potentials in the presence of the drug.[1]

  • Phasic Block (Use-Dependent Block): This type of block is dependent on the frequency of channel activation. The drug binds with higher affinity to the open and/or inactivated states of the channel. Consequently, with repeated depolarizations (e.g., during a rapid heart rate), the drug has more opportunities to bind, leading to a cumulative increase in the level of block.[1]

This compound has been demonstrated to exhibit both of these blocking characteristics, classifying it as a potent cardiac sodium channel modulator.[1]

Mechanism of Action of this compound

This compound exerts its effects by directly interacting with cardiac sodium channels. The available evidence suggests that the compound stabilizes the inactivated state of the channel.[1] This is supported by two key experimental observations:

  • Frequency-Dependent Block: The whole-cell sodium inward current is blocked in a frequency-dependent manner, which is a hallmark of phasic block.[1] This indicates that the binding of this compound is enhanced when channels are repeatedly transitioning through the open and inactivated states.

  • Shift in Steady-State Inactivation: The steady-state inactivation curve of the sodium current is significantly shifted towards more negative potentials.[1] This demonstrates a considerable tonic block at the resting membrane potential, as the drug makes the channels more susceptible to inactivation even at hyperpolarized potentials.

The prolongation of the recovery from inactivation is a direct consequence of the drug's stabilization of the inactivated state.

Quantitative Data

The following table summarizes the key quantitative finding regarding the effect of this compound on the recovery from inactivation of the cardiac sodium current.

ParameterConcentration (μmol/l)Holding Potential (mV)Effect
Time Constant of Recovery from Inactivation2-110Prolonged by a factor of up to 290

Data from studies on enzymatically-dispersed single ventricular cardiomyocytes of adult rats and guinea pigs.[1]

This profound prolongation of recovery from inactivation is voltage-dependent, with a faster release from block occurring at more negative potentials.[1]

Experimental Protocols

The investigation of the tonic and phasic blocking properties of this compound is primarily conducted using electrophysiological techniques, specifically the whole-cell patch-clamp and single-electrode voltage-clamp methods on isolated cardiac myocytes.[1]

General Protocol for Assessing Tonic Block

Tonic block is evaluated by measuring the reduction in the peak sodium current in the presence of the drug at a low stimulation frequency.

  • Cell Preparation: Enzymatically disperse single ventricular cardiomyocytes from adult rats or guinea pigs.

  • Recording Setup: Establish a whole-cell patch-clamp configuration.

  • Voltage Protocol:

    • Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure most channels are in the resting state.

    • Apply a brief depolarizing pulse (e.g., to -20 mV) at a low frequency (e.g., 0.1 Hz) to elicit the peak inward sodium current.

    • Record the control peak current.

  • Drug Application: Perfuse the cell with a solution containing this compound at the desired concentration.

  • Measurement: After drug equilibration, repeat the voltage protocol and record the peak inward sodium current.

  • Analysis: The percentage of tonic block is calculated as the reduction in peak current in the presence of the drug compared to the control.

General Protocol for Assessing Phasic Block (Use-Dependence)

Phasic block is assessed by measuring the cumulative reduction in peak sodium current during a train of depolarizing pulses at a higher frequency.

  • Cell Preparation and Recording Setup: As described for tonic block assessment.

  • Voltage Protocol:

    • Hold the membrane potential at a hyperpolarized level (e.g., -120 mV).

    • Apply a train of depolarizing pulses (e.g., 20 pulses to -20 mV) at a specific frequency (e.g., 1 Hz, 5 Hz, 10 Hz).

    • Record the peak inward sodium current for each pulse in the train under control conditions.

  • Drug Application: Perfuse the cell with this compound.

  • Measurement: Repeat the high-frequency pulse train protocol in the presence of the drug.

  • Analysis: Phasic block is quantified by comparing the reduction in peak current from the first to the last pulse in the train, in the presence and absence of the drug.

General Protocol for Determining the Steady-State Inactivation Curve

The effect of this compound on steady-state inactivation is determined using a double-pulse protocol.

  • Cell Preparation and Recording Setup: As described above.

  • Voltage Protocol:

    • Hold the membrane potential at a hyperpolarized level (e.g., -120 mV).

    • Apply a series of conditioning pre-pulses of long duration (e.g., 500 ms) to various potentials (e.g., from -140 mV to -40 mV).

    • Following each pre-pulse, apply a constant test pulse (e.g., to -20 mV) to measure the fraction of channels that are available to open.

  • Drug Application and Measurement: Repeat the protocol in the presence of this compound.

  • Analysis: For each pre-pulse potential, normalize the peak current during the test pulse to the maximum peak current. Plot the normalized current as a function of the pre-pulse potential and fit the data with a Boltzmann function to determine the voltage at which half the channels are inactivated (V1/2). A negative shift in V1/2 in the presence of the drug indicates a potentiation of inactivation.

Visualizations

The following diagrams illustrate the conceptual framework of tonic and phasic block and a typical experimental workflow for their investigation.

Tonic_Phasic_Block_Concept cluster_states Sodium Channel States cluster_block This compound Block Resting Resting Open Open Resting->Open Depolarization Tonic Tonic Block (Low Frequency) Resting->Tonic Inactivated Inactivated Open->Inactivated Inactivation Phasic Phasic Block (High Frequency) Open->Phasic Inactivated->Resting Repolarization (Recovery) Inactivated->Phasic

Figure 1. Conceptual diagram of tonic and phasic block of sodium channels by this compound.

Experimental_Workflow start Start: Isolate Cardiomyocytes patch_clamp Establish Whole-Cell Patch-Clamp Configuration start->patch_clamp control_tonic Record Control Tonic Block (Low Frequency Pulses) patch_clamp->control_tonic control_phasic Record Control Phasic Block (High Frequency Pulse Train) control_tonic->control_phasic control_inactivation Determine Control Steady-State Inactivation Curve control_phasic->control_inactivation drug_app Apply this compound control_inactivation->drug_app drug_tonic Record Tonic Block with this compound drug_app->drug_tonic drug_phasic Record Phasic Block with this compound drug_tonic->drug_phasic drug_inactivation Determine Steady-State Inactivation Curve with this compound drug_phasic->drug_inactivation analysis Data Analysis: - % Tonic Block - % Phasic Block - ΔV1/2 of Inactivation drug_inactivation->analysis end End analysis->end

Figure 2. General experimental workflow for characterizing the tonic and phasic block of this compound.

Conclusion

This compound is a powerful cardiac sodium channel blocker that demonstrates both tonic and phasic inhibitory characteristics. Its mechanism of action, centered on the stabilization of the inactivated state of the channel, leads to a pronounced, voltage-dependent prolongation of the recovery from inactivation. The dual nature of its blocking activity suggests potential therapeutic applications where modulation of cardiac excitability is desired, particularly in conditions involving altered heart rates. Further research to delineate the precise concentration- and frequency-dependence of its effects will be crucial for a complete understanding of its pharmacological profile and for guiding its potential clinical development.

References

Methodological & Application

Application Notes and Protocols for LG 83-6-05: A Potent Cardiac Sodium Channel Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for characterizing the inhibitory effects of the novel compound LG 83-6-05 on cardiac voltage-gated sodium channels (Nav1.5) using the whole-cell patch-clamp technique. This compound has been identified as a potent, concentration-dependent, and frequency-dependent inhibitor of the cardiac sodium current, making it a compound of interest for studies related to cardiac rhythm disorders.[1]

Introduction

This compound exerts its inhibitory action on cardiac sodium channels through a dual mechanism: a tonic block and a phasic (use-dependent) block . The tonic block is achieved by shifting the steady-state inactivation curve of the sodium channels to more negative potentials. The phasic block is characterized by an increased inhibition of the sodium current at higher stimulation frequencies.[2][3] This dual mechanism suggests that this compound preferentially binds to and stabilizes the inactivated state of the sodium channel. Understanding the detailed electrophysiological effects of this compound is crucial for evaluating its therapeutic potential and proarrhythmic risk.

Data Presentation

The following tables summarize the key electrophysiological parameters affected by this compound. These values are representative and may vary depending on the specific experimental conditions.

ParameterDescriptionEffect of this compound
Tonic Block Inhibition of the sodium current at a resting state.Shifts the V1/2 of steady-state inactivation to more negative potentials.
Phasic Block Increased inhibition with repetitive stimulation (use-dependence).Reduces sodium current amplitude with increasing stimulation frequency.
Recovery from Inactivation The time it takes for sodium channels to recover from the inactivated state.Significantly prolongs the time constant of recovery.
Single-Channel Conductance The current that flows through a single open sodium channel.No significant change in the single-channel current amplitude.
Open-State Probability The likelihood of a single sodium channel being in the open state.Reduces the open-state probability, especially with increased stimulation frequency.
Concentration of this compoundHolding PotentialEffect on Recovery from Inactivation
2 µmol/L-110 mVProlongs the time constant of recovery from inactivation by a factor of up to 290.[2]

Experimental Protocols

This section outlines the detailed methodology for investigating the effects of this compound on cardiac sodium channels using the whole-cell patch-clamp technique in isolated ventricular myocytes from adult rats or guinea pigs.

Cell Preparation

Enzymatically dispersed single ventricular cardiomyocytes from adult rats or guinea pigs are the recommended cellular model.[2][3]

Solutions

External (Bath) Solution (in mM):

ComponentConcentration
NaCl137
KCl5.4
CaCl21.8
MgCl21
HEPES10
Glucose10
pH adjusted to 7.4 with NaOH

Internal (Pipette) Solution (in mM):

ComponentConcentration
CsCl120
NaCl10
HEPES10
EGTA10
Mg-ATP5
pH adjusted to 7.2 with CsOH

Note: Cesium is used in the internal solution to block potassium channels, thereby isolating the sodium current.

Whole-Cell Patch-Clamp Recording

Standard whole-cell patch-clamp techniques are employed. A single-electrode voltage-clamp amplifier is used to control the membrane potential and record the whole-cell sodium currents.[2][3]

Voltage-Clamp Protocols

a) Protocol to Assess Tonic Block (Steady-State Inactivation):

To determine the effect of this compound on the voltage-dependence of steady-state inactivation, a double-pulse protocol is used.

  • From a holding potential of -120 mV, apply a series of 500 ms conditioning pre-pulses to potentials ranging from -140 mV to -40 mV in 10 mV increments.

  • Following each pre-pulse, apply a 20 ms test pulse to -20 mV to elicit the sodium current.

  • The peak sodium current during the test pulse is measured and normalized to the maximum current obtained.

  • The normalized current is plotted against the pre-pulse potential to generate the steady-state inactivation curve.

  • This protocol is performed in the absence (control) and presence of various concentrations of this compound.

b) Protocol to Assess Phasic Block (Frequency-Dependent Inhibition):

To evaluate the use-dependent block of sodium channels by this compound, a train of depolarizing pulses is applied at different frequencies.

  • From a holding potential of -100 mV, apply a train of 20 depolarizing pulses to -20 mV (20 ms duration) at frequencies of 1 Hz, 2 Hz, and 5 Hz.

  • The peak sodium current for each pulse in the train is measured.

  • The peak current of each pulse is normalized to the peak current of the first pulse in the train.

  • The reduction in normalized current at different frequencies indicates the extent of use-dependent block.

  • This protocol is repeated for different concentrations of this compound.

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_protocols Voltage-Clamp Protocols cluster_analysis Data Analysis Cell_Isolation Isolate Ventricular Myocytes Whole_Cell Establish Whole-Cell Configuration Cell_Isolation->Whole_Cell Transfer to Recording Chamber Solutions Apply Extracellular & Intracellular Solutions Whole_Cell->Solutions Tonic_Block Assess Tonic Block (Steady-State Inactivation) Solutions->Tonic_Block Apply Control & This compound Phasic_Block Assess Phasic Block (Frequency-Dependence) Solutions->Phasic_Block Apply Control & This compound Data_Analysis Analyze Current Traces & Generate Dose-Response Curves Tonic_Block->Data_Analysis Phasic_Block->Data_Analysis

Caption: Experimental workflow for patch-clamp analysis of this compound.

Signaling_Pathway LG_83_6_05 This compound NaV1_5_Inactivated NaV1.5 Channel (Inactivated State) LG_83_6_05->NaV1_5_Inactivated Preferential Binding NaV1_5_Closed NaV1.5 Channel (Resting/Closed State) NaV1_5_Inactivated->NaV1_5_Closed Repolarization (Recovery) Stabilization Stabilization of Inactivated State NaV1_5_Inactivated->Stabilization NaV1_5_Open NaV1.5 Channel (Open State) NaV1_5_Closed->NaV1_5_Open Depolarization NaV1_5_Open->NaV1_5_Inactivated Inactivation Stabilization->NaV1_5_Inactivated Reduced_Current Reduced Sodium Current Stabilization->Reduced_Current Leads to

Caption: Proposed mechanism of action for this compound on cardiac sodium channels.

References

Application Notes and Protocols: LG 83-6-05 in Cardiac Arrhythmia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LG 83-6-05 is a potent and selective inhibitor of the cardiac sodium channel, demonstrating significant potential for research in the field of cardiac arrhythmias.[1][2][3] Its mechanism of action involves a concentration-dependent and frequency-dependent block of the fast sodium inward current (INa) in cardiomyocytes.[4][5] These characteristics make this compound a valuable tool for investigating the fundamental mechanisms of arrhythmia and for the preclinical assessment of novel antiarrhythmic therapies.

These application notes provide a comprehensive overview of the electrophysiological effects of this compound, along with detailed protocols for its use in in vitro and in vivo models of cardiac arrhythmia.

Mechanism of Action

This compound exerts its effects by directly interacting with and blocking voltage-gated sodium channels (Nav1.5) in the cardiac muscle. The blockade exhibits both tonic and phasic properties, indicating that the compound can bind to the channel in both resting and active states.[4][5] A key feature of this compound is its ability to shift the steady-state inactivation curve of the sodium channel to more negative potentials, which contributes to a significant tonic block at resting membrane potential.[4][5] Furthermore, the frequency-dependent (phasic) block becomes more pronounced at higher heart rates, a desirable characteristic for an antiarrhythmic agent targeting tachyarrhythmias.

The primary mechanism by which this compound is thought to exert its antiarrhythmic effect is by slowing the upstroke of the cardiac action potential (Phase 0), thereby reducing conduction velocity in cardiac tissue. This can interrupt re-entrant circuits, which are a common cause of tachyarrhythmias. Additionally, by prolonging the recovery from inactivation, this compound can increase the refractory period of cardiac tissue, making it less susceptible to premature excitations.

Data Presentation

The following table summarizes the known quantitative effects of this compound on cardiac electrophysiological parameters. It is important to note that detailed concentration-response curves and IC50 values for tonic and phasic block are not widely available in the public domain and the primary literature detailing these specifics could not be accessed. The data presented here is based on available research abstracts.

ParameterSpecies/Cell TypeConcentrationEffectReference
Time Constant of Recovery from Inactivation Rat/Guinea Pig Ventricular Cardiomyocytes2 µmol/LProlonged by a factor of up to 290 (at a holding potential of -110 mV)[4]
Steady-State Inactivation Rat/Guinea Pig Ventricular CardiomyocytesNot specifiedSignificant shift to more negative potentials[4][5]
Sodium Inward Current (INa) Rat/Guinea Pig Ventricular CardiomyocytesConcentration-dependentInhibition[4][5]

Mandatory Visualizations

Signaling Pathway of this compound in a Cardiomyocyte

LG_83_6_05_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LG_83_6_05 This compound NaV1.5 Cardiac Sodium Channel (NaV1.5) LG_83_6_05->NaV1.5 Inhibition Na_ion Na+ Influx NaV1.5->Na_ion Allows Arrhythmia Re-entrant Arrhythmia NaV1.5->Arrhythmia Suppresses Depolarization Phase 0 Depolarization Na_ion->Depolarization Initiates Conduction Action Potential Conduction Depolarization->Conduction Leads to Conduction->Arrhythmia Can sustain Patch_Clamp_Workflow Cell_Isolation Isolation of Ventricular Cardiomyocytes (Rat or Guinea Pig) Patch_Clamp_Setup Whole-Cell Patch-Clamp Configuration Cell_Isolation->Patch_Clamp_Setup Baseline_Recording Record Baseline Sodium Current (INa) Patch_Clamp_Setup->Baseline_Recording Drug_Application Application of this compound (Varying Concentrations) Baseline_Recording->Drug_Application Data_Acquisition Record INa in Presence of this compound (Tonic and Phasic Block Protocols) Drug_Application->Data_Acquisition Analysis Data Analysis: - IC50 Determination - Inactivation Curve Shift - Recovery from Inactivation Data_Acquisition->Analysis In_Vivo_Model_Logic Arrhythmia_Induction Induce Arrhythmia in Animal Model (e.g., Programmed Electrical Stimulation) LG_83_6_05_Admin Administer this compound (e.g., Intravenous Infusion) Arrhythmia_Induction->LG_83_6_05_Admin ECG_Monitoring Continuous ECG and Electrophysiological Monitoring LG_83_6_05_Admin->ECG_Monitoring Outcome_Assessment Assess Antiarrhythmic Efficacy: - Suppression of Arrhythmia - Changes in EP Parameters ECG_Monitoring->Outcome_Assessment

References

In Vitro Application of LG 83-6-05 on Cardiomyocytes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LG 83-6-05 is a novel and potent sodium channel blocking agent that has demonstrated significant effects on cardiomyocytes in vitro. As an inhibitor of the cardiac sodium current (INa), this compound presents a valuable tool for research into cardiac electrophysiology, arrhythmia models, and the development of novel antiarrhythmic therapies. These application notes provide a comprehensive overview of the in vitro application of this compound on cardiomyocytes, including its mechanism of action, quantitative effects, and detailed experimental protocols.

Mechanism of Action

This compound is a potent inhibitor of the voltage-gated sodium channel Nav1.5, the primary channel responsible for the rapid upstroke of the action potential in cardiomyocytes.[1][2][3] The substance acts in a concentration-dependent and frequency-dependent manner.[4] This frequency-dependent inhibition, also known as use-dependence, is a characteristic of many Class I antiarrhythmic drugs and signifies a higher degree of channel blockade at faster heart rates.[3] The primary mechanism involves the stabilization of the inactivated state of the sodium channel, which reduces the number of channels available to open upon stimulation.[4] This leads to a decrease in the excitability of cardiomyocytes and a slowing of conduction.[5]

Quantitative Data Presentation

The following tables summarize the known quantitative effects of this compound on key electrophysiological parameters in ventricular cardiomyocytes.

Table 1: Effect of this compound on Sodium Current Kinetics

ParameterConcentrationEffectReference
Time Constant of Recovery from Inactivation2 µmol/LProlonged by a factor of up to 290[4]
Steady-State InactivationNot specifiedSignificant shift to more negative potentials[4]
Whole-Cell Sodium Inward CurrentConcentration-dependentBlockade[4]
Single Channel Open State ProbabilityFrequency-dependentReduction[4]

Table 2: General Effects of Sodium Channel Blockers on Cardiomyocyte Action Potential

ParameterGeneral Effect of Sodium Channel Blockade
Action Potential Upstroke Velocity (dV/dtmax)Decreased
Action Potential Duration (APD)Variable (can be shortened, prolonged, or have no effect depending on the specific agent and conditions)
Conduction VelocityDecreased
Effective Refractory Period (ERP)Often prolonged

Signaling Pathways

The inhibition of the cardiac sodium channel by this compound can influence several downstream signaling pathways in cardiomyocytes. While direct studies on this compound's impact on these pathways are limited, the known consequences of sodium channel blockade provide a basis for understanding its potential effects.

LG_83_6_05_Signaling cluster_membrane Sarcolemma cluster_intracellular Intracellular Space LG83_6_05 This compound Nav1_5 Nav1.5 Channel LG83_6_05->Nav1_5 Inhibition Na_ion Intracellular Na+ Nav1_5->Na_ion Decreased Influx NCX Na+/Ca2+ Exchanger Ca_ion Intracellular Ca2+ NCX->Ca_ion Altered Ca2+ Efflux Ca_channel L-type Ca2+ Channel Na_ion->NCX Altered Gradient ROS Reactive Oxygen Species (ROS) Na_ion->ROS Apoptosis Apoptosis Signaling (e.g., Caspases) Ca_ion->Apoptosis Hypertrophy Hypertrophic Signaling (e.g., NFAT, CaMKII) Ca_ion->Hypertrophy ROS->Apoptosis

Caption: Putative signaling pathways affected by this compound in cardiomyocytes.

Experimental Protocols

Isolation of Adult Rat Ventricular Cardiomyocytes

This protocol describes the enzymatic dissociation of adult rat hearts to obtain a high yield of viable, calcium-tolerant ventricular myocytes suitable for electrophysiological studies.

Materials:

  • Adult Sprague-Dawley rats (250-300 g)

  • Krebs-Henseleit (KH) buffer

  • Calcium-free KH buffer

  • Collagenase Type II solution

  • Bovine Serum Albumin (BSA)

  • Cannulation apparatus (Langendorff setup)

  • Water bath, surgical instruments, beakers, and culture dishes

Procedure:

  • Anesthetize the rat and perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and place it in ice-cold KH buffer.

  • Cannulate the aorta on a Langendorff apparatus and perfuse with calcium-free KH buffer for 5-10 minutes to wash out the blood.

  • Switch the perfusion to a collagenase-containing solution and perfuse for 20-30 minutes. The heart should become flaccid.

  • Remove the heart from the cannula, trim away the atria, and gently mince the ventricular tissue in a fresh collagenase solution.

  • Incubate the minced tissue at 37°C with gentle agitation for 5-10 minutes.

  • Gently triturate the tissue with a pipette to release individual cells.

  • Filter the cell suspension through a nylon mesh to remove undigested tissue.

  • Wash the cells by centrifugation and resuspend them in a calcium-containing buffer, gradually increasing the calcium concentration to physiological levels.

  • Plate the isolated cardiomyocytes on laminin-coated dishes for subsequent experiments.

Whole-Cell Patch-Clamp Recording of Sodium Current (INa)

This protocol outlines the procedure for recording whole-cell sodium currents from isolated adult rat ventricular cardiomyocytes using the patch-clamp technique.

Materials:

  • Inverted microscope with micromanipulators

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

  • Extracellular (bath) solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Intracellular (pipette) solution containing (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with CsOH).

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO).

Procedure:

  • Prepare patch pipettes with a resistance of 1-2 MΩ when filled with the intracellular solution.

  • Place a coverslip with adherent cardiomyocytes in the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Approach a single, healthy-looking cardiomyocyte with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

  • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -120 mV to ensure the availability of sodium channels.

  • Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit sodium currents.

  • Record the resulting currents before and after the application of different concentrations of this compound to the bath solution.

  • Analyze the data to determine the concentration-dependent block of the peak sodium current and any changes in channel gating properties (e.g., steady-state inactivation, recovery from inactivation).

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Isolate_Cells Isolate Cardiomyocytes Form_Seal Form Giga-ohm Seal Isolate_Cells->Form_Seal Prepare_Pipette Prepare Patch Pipette Prepare_Pipette->Form_Seal Prepare_Solutions Prepare Solutions (Intra/Extra-cellular, this compound) Record_Baseline Record Baseline I_Na Prepare_Solutions->Record_Baseline Whole_Cell Achieve Whole-Cell Configuration Form_Seal->Whole_Cell Whole_Cell->Record_Baseline Apply_Drug Apply this compound Record_Baseline->Apply_Drug Record_Drug_Effect Record I_Na with Drug Apply_Drug->Record_Drug_Effect Analyze_Data Analyze Current Traces (Peak Current, Kinetics) Record_Drug_Effect->Analyze_Data Dose_Response Generate Dose-Response Curve Analyze_Data->Dose_Response

Caption: Experimental workflow for patch-clamp analysis of this compound on cardiomyocytes.

Conclusion

This compound is a valuable pharmacological tool for studying the role of the cardiac sodium channel in normal and pathological conditions. The provided protocols offer a foundation for investigating the electrophysiological effects of this compound on isolated cardiomyocytes. Further research is warranted to fully elucidate its dose-dependent effects on action potential characteristics and its precise impact on intracellular signaling cascades. This will contribute to a more complete understanding of its therapeutic potential and its utility in cardiovascular drug discovery.

References

Application Notes and Protocols: LG 83-6-05 for Cell Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LG 83-6-05 is a potent and selective inhibitor of voltage-gated sodium channels, with demonstrated activity against the cardiac sodium current.[1][2][3][4] Its chemical name is 1-[3-(2-Hydroxy-3-(2-methylpropylamino)-propoxy)-4-methyl-2-thienyl]-3-phenyl-1-propanone hydrochloride.[1][2][3] As a sodium channel blocker, this compound holds potential for investigating cellular processes dependent on sodium ion influx, particularly in excitable cells like cardiomyocytes and neurons.[5] These application notes provide a guide for utilizing this compound in cell-based assays, including recommended concentration ranges, and protocols for assessing its effects on cell viability and apoptosis.

Mechanism of Action

This compound exerts its biological effect by binding to voltage-gated sodium channels and inhibiting the influx of sodium ions into the cell. This action leads to a reduction in the excitability of the cell membrane. In cardiac myocytes, this compound has been shown to act in a concentration-dependent manner, blocking the whole-cell sodium inward current.[1][2] This inhibition can modulate the action potential and may be of interest in studies of cardiac rhythm disorders.[5] The downstream effects of sodium channel inhibition can be diverse, impacting intracellular calcium levels, cellular signaling cascades, and ultimately, cell fate.

Data Presentation

Electrophysiological Effects
Cell TypeParameterEffective ConcentrationObserved EffectReference
Rat/Guinea Pig Ventricular MyocytesTime Constant of Recovery from Inactivation2 µMProlonged by a factor of up to 290 at a holding potential of -110 mV, indicating significant channel block.[6]
Suggested Concentration Ranges for Cellular Assays

Based on the potent electrophysiological activity of this compound, the following concentration ranges are suggested for initial cell-based studies. Note: These ranges are starting points and optimal concentrations must be determined empirically for each cell line and assay.

Assay TypeSuggested Concentration RangeNotes
Cell Viability (e.g., MTT, XTT)0.1 µM - 100 µMA broad range is recommended to determine the cytotoxic potential and the half-maximal inhibitory concentration (IC50).
Apoptosis (e.g., Annexin V)1 µM - 50 µMConcentrations around and above the known effective electrophysiological concentration should be investigated for their ability to induce programmed cell death.
Functional Assays0.5 µM - 10 µMFor assays investigating the specific functional consequences of sodium channel inhibition without inducing widespread cell death, concentrations closer to the electrophysiological effective dose are recommended.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: Prepare a high-concentration stock solution of this compound in a sterile, aprotic solvent such as dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh working solutions by diluting it in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Protocol)

This protocol is a general guideline for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value of this compound.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol provides a general method for detecting apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described in the cell viability protocol. Include appropriate controls.

  • Cell Harvesting: After the desired incubation period, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Visualizations

Signaling Pathway of Sodium Channel Inhibition

LG_83_6_05_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Na_channel Voltage-gated Sodium Channel Depolarization Membrane Depolarization Na_channel->Depolarization Na+ influx (blocked) LG83605 This compound LG83605->Na_channel Inhibition Na_ion Na+ Na_ion->Na_channel NCX Na+/Ca2+ Exchanger (NCX) Na_ion->NCX Ca_ion Ca2+ Ca_ion->NCX Ca_influx Intracellular Ca2+ Increase NCX->Ca_influx Reduced Ca2+ efflux Depolarization->Ca_influx Voltage-gated Ca2+ channels Signaling_cascades Downstream Signaling Cascades Ca_influx->Signaling_cascades Cell_response Cellular Responses (e.g., Contraction, Neurotransmission, Apoptosis) Signaling_cascades->Cell_response

Caption: Generalized signaling pathway of this compound action.

Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow A Seed cells in 96-well plate B Incubate for 24h (Cell attachment) A->B C Treat cells with This compound B->C D Incubate for 24/48/72h C->D E Add MTT reagent D->E F Incubate for 2-4h (Formazan formation) E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Data analysis (Calculate IC50) H->I

Caption: Workflow for MTT-based cell viability assay.

Experimental Workflow for Apoptosis Assay

Apoptosis_Workflow A Seed and treat cells with this compound B Incubate for desired duration A->B C Harvest cells (adherent + floating) B->C D Wash cells with PBS C->D E Resuspend in Binding Buffer D->E F Stain with Annexin V-FITC and Propidium Iodide E->F G Incubate for 15 min F->G H Analyze by Flow Cytometry G->H

Caption: Workflow for Annexin V/PI apoptosis assay.

References

Application Notes and Protocols: LG 83-6-05 as a Tool for Studying Nav1.5 Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated sodium channel Nav1.5, encoded by the SCN5A gene, is the primary channel responsible for the initiation and propagation of the cardiac action potential.[1][2] Its role in the rapid depolarization phase (Phase 0) of the action potential makes it a critical determinant of cardiac excitability and conduction. Dysfunctional Nav1.5 channels are implicated in a variety of cardiac arrhythmias, including Long QT Syndrome, Brugada Syndrome, and conduction disorders, making it a key target for antiarrhythmic drug development.[1][2] LG 83-6-05 is a potent sodium channel inhibitor that has been identified as a valuable tool for investigating the biophysical properties and physiological roles of Nav1.5 channels. This document provides detailed application notes and protocols for utilizing this compound in the study of Nav1.5.

Mechanism of Action

This compound exhibits a multi-faceted inhibitory action on Nav1.5 channels, characteristic of many Class I antiarrhythmic drugs. Its primary mechanisms of block include:

  • Tonic Block: this compound binds to Nav1.5 channels in their resting state, causing a hyperpolarizing shift in the steady-state inactivation curve. This increases the proportion of channels that are unavailable to open at normal resting membrane potentials, thus reducing the peak sodium current.

  • Phasic (Use-Dependent) Block: The inhibitory effect of this compound is enhanced with increasing stimulation frequency. This is because the drug has a higher affinity for the open and/or inactivated states of the channel. During rapid heart rates or trains of action potentials, the channels spend more time in these states, leading to a cumulative block and a progressive reduction in sodium current.

Data Presentation

While the primary literature describing the quantitative effects of this compound is not widely available, the following tables provide an illustrative template for presenting such data, alongside comparative values for well-characterized Nav1.5 inhibitors. Researchers using this compound would aim to populate a similar table with their experimentally determined values.

Table 1: Tonic Block of Nav1.5 Channels

CompoundHolding Potential (mV)IC50 (µM)Reference
This compound -90[Data Not Available]Koidl et al., 1990
Flecainide-10.7[1]
Mexiletine-67.2[1]
Lidocaine-8020

Note: IC50 values are highly dependent on the specific experimental conditions, including holding potential.

Table 2: Phasic (Use-Dependent) Block of Nav1.5 Channels

CompoundStimulation Frequency (Hz)IC50 (µM)Reference
This compound 1-10[Data Not Available]Koidl et al., 1990
Flecainide107.4
Mexiletine10~50

Note: Phasic block is typically quantified by the degree of current reduction over a train of pulses at a given concentration.

Table 3: Effect on Nav1.5 Steady-State Inactivation

CompoundConcentration (µM)ΔV½ of Inactivation (mV)Reference
This compound [Concentration Not Stated]Significant Negative ShiftKoidl et al., 1990
Lidocaine10~ -10
Flecainide10~ -8

ΔV½ represents the shift in the half-inactivation potential.

Experimental Protocols

The following are detailed protocols for characterizing the effects of this compound on Nav1.5 channels using whole-cell patch-clamp electrophysiology. These protocols are based on standard methodologies in the field and should be adapted to the specific equipment and cell systems used.

Cell Preparation
  • Cell Line: Use a stable cell line expressing human Nav1.5 channels, such as HEK293 or CHO cells.

  • Culture: Culture the cells in the recommended medium and conditions.

  • Dissociation: On the day of the experiment, dissociate the cells using a gentle, non-enzymatic method to ensure cell health and membrane integrity.

  • Plating: Plate the dissociated cells onto glass coverslips suitable for patch-clamp recording.

Electrophysiology Solutions
  • Internal Solution (Pipette Solution):

    • 120 mM CsF

    • 20 mM CsCl

    • 10 mM NaCl

    • 10 mM EGTA

    • 10 mM HEPES

    • Adjust pH to 7.2 with CsOH

    • Adjust osmolarity to ~300 mOsm with sucrose

  • External Solution (Bath Solution):

    • 140 mM NaCl

    • 4 mM KCl

    • 2 mM CaCl₂

    • 1 mM MgCl₂

    • 10 mM HEPES

    • 10 mM Glucose

    • Adjust pH to 7.4 with NaOH

    • Adjust osmolarity to ~310 mOsm with sucrose

Protocol 1: Determining Tonic Block (IC50)
  • Establish Whole-Cell Configuration: Form a giga-ohm seal and establish the whole-cell configuration.

  • Set Holding Potential: Clamp the cell at a holding potential of -120 mV to ensure all channels are in the resting state.

  • Voltage Protocol: Apply a depolarizing step to -20 mV for 20-50 ms to elicit the peak sodium current. Repeat this step at a low frequency (e.g., 0.1 Hz) to minimize use-dependent effects.

  • Baseline Recording: Record the stable peak current in the external solution (vehicle control) for several minutes.

  • Compound Application: Perfuse the bath with increasing concentrations of this compound, allowing the current to reach a steady-state block at each concentration (typically 3-5 minutes).

  • Data Analysis:

    • Measure the peak inward current at each concentration.

    • Normalize the peak current to the baseline control current.

    • Plot the normalized current as a function of this compound concentration.

    • Fit the concentration-response curve with the Hill equation to determine the IC50 value.

Protocol 2: Characterizing Phasic (Use-Dependent) Block
  • Establish Whole-Cell Configuration and Baseline: As described in Protocol 1.

  • Set Holding Potential: Clamp the cell at a holding potential that allows for a significant population of resting channels (e.g., -100 mV).

  • Voltage Protocol: Apply a train of depolarizing pulses to -20 mV (20 ms duration) at a chosen frequency (e.g., 5 Hz or 10 Hz) for a set number of pulses (e.g., 20 pulses).

  • Baseline Recording: Record the current response to the pulse train in the absence of the compound.

  • Compound Application: Perfuse the bath with a fixed concentration of this compound (e.g., the IC50 for tonic block) and allow for equilibration.

  • Recording with Compound: Record the current response to the same pulse train in the presence of this compound.

  • Data Analysis:

    • Measure the peak current for each pulse in the train.

    • Normalize each peak current to the peak current of the first pulse in the train.

    • Plot the normalized peak current against the pulse number for both control and drug conditions to visualize the development of use-dependent block.

    • Quantify the phasic block as the percentage reduction in the current of the last pulse compared to the first pulse in the presence of the drug.

Protocol 3: Measuring the Shift in Steady-State Inactivation
  • Establish Whole-Cell Configuration: As described in Protocol 1.

  • Set Holding Potential: Clamp the cell at -120 mV.

  • Voltage Protocol:

    • Apply a series of 500 ms pre-pulses ranging from -140 mV to -40 mV in 10 mV increments.

    • Immediately following each pre-pulse, apply a test pulse to -20 mV for 20 ms to measure the fraction of available channels.

  • Baseline Recording: Perform the voltage protocol in the absence of the compound.

  • Compound Application: Perfuse the bath with a fixed concentration of this compound and allow for equilibration.

  • Recording with Compound: Repeat the voltage protocol in the presence of the drug.

  • Data Analysis:

    • For both control and drug conditions, measure the peak current during the test pulse for each pre-pulse potential.

    • Normalize the peak currents to the maximum peak current obtained (usually at the most hyperpolarized pre-pulses).

    • Plot the normalized current as a function of the pre-pulse potential.

    • Fit both datasets with a Boltzmann function to determine the half-inactivation potential (V½).

    • The shift in steady-state inactivation (ΔV½) is the difference in V½ between the drug and control conditions.

Visualizations

Nav1.5 Signaling and Interacting Proteins

The function of Nav1.5 is modulated by a complex network of interacting proteins that affect its trafficking, localization, and gating properties. A simplified representation of these interactions is shown below. This compound, by directly blocking the channel pore, can be used to probe the functional consequences of these interactions on the cardiac action potential.

Nav1_5_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Nav1_5 Nav1.5 (SCN5A) beta_subunits β-Subunits (SCN1B-4B) beta_subunits->Nav1_5 Modulates Gating & Trafficking AnkyrinG Ankyrin-G AnkyrinG->Nav1_5 Anchors at Membrane Syntrophin Syntrophin Dystrophin Dystrophin Syntrophin->Dystrophin Dystrophin->Nav1_5 Structural Support CaM Calmodulin (CaM) CaM->Nav1_5 Ca²⁺-dependent Inactivation CaMKII CaMKII CaMKII->Nav1_5 Phosphorylation FGF13 FGF13 FGF13->Nav1_5 Regulates Gating LG83605 This compound LG83605->Nav1_5 Blocks Pore

Caption: Simplified interaction network of the Nav1.5 channel.

Experimental Workflow for Characterizing Nav1.5 Blockers

The following diagram outlines the logical flow of experiments to characterize a novel Nav1.5 inhibitor like this compound.

Experimental_Workflow start Start: HEK293 cells expressing Nav1.5 patch_clamp Whole-Cell Patch Clamp start->patch_clamp protocol1 Protocol 1: Tonic Block (Concentration-Response) patch_clamp->protocol1 protocol2 Protocol 2: Phasic Block (Pulse Train) patch_clamp->protocol2 protocol3 Protocol 3: Steady-State Inactivation (Pre-pulse Protocol) patch_clamp->protocol3 analysis1 Calculate IC50 protocol1->analysis1 analysis2 Quantify Use-Dependence protocol2->analysis2 analysis3 Determine ΔV½ protocol3->analysis3 end End: Full Biophysical Profile analysis1->end analysis2->end analysis3->end

Caption: Workflow for electrophysiological characterization.

Logical Relationship of Nav1.5 Channel States and Drug Block

This diagram illustrates the principle of state-dependent block, which underlies the phasic inhibition by this compound.

State_Dependent_Block Resting Resting (Closed) Open Open Resting->Open Depolarization Resting_Blocked Resting (Blocked) Resting->Resting_Blocked Low Affinity (Tonic Block) Inactivated Inactivated Open->Inactivated Fast Inactivation Open_Blocked Open (Blocked) Open->Open_Blocked High Affinity (Phasic Block) Inactivated->Resting Repolarization (Recovery) Inactivated_Blocked Inactivated (Blocked) Inactivated->Inactivated_Blocked High Affinity (Phasic Block) Resting_Blocked->Resting Open_Blocked->Open Inactivated_Blocked->Inactivated

Caption: State-dependent binding of this compound to Nav1.5.

References

Application Notes & Protocols for Characterizing LG 83-6-05 using Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: LG 83-6-05 is a novel small molecule compound with potential therapeutic applications. Understanding its mechanism of action at the cellular level is critical for its development. Electrophysiological techniques are indispensable for characterizing the effects of new chemical entities on ion channels, neuronal excitability, and synaptic function.[1][2] Patch-clamp electrophysiology, in particular, is considered the "gold standard" for measuring ion channel activity and pharmacology.[3][4] This document provides a comprehensive overview of electrophysiological approaches and detailed protocols to elucidate the functional impact of this compound.

Application Note 1: Assessing the Impact of this compound on Voltage-Gated Ion Channels

Objective: To determine if this compound modulates the function of specific voltage-gated ion channels (e.g., Nav, Kv, Cav channels), which are critical for cellular excitability.

Technique: Whole-Cell Voltage-Clamp Electrophysiology.[5][6][7]

Rationale: The voltage-clamp technique allows for the control of the cell membrane potential while measuring the resultant ionic currents.[5][6][8] This enables the isolation and characterization of specific ion channel currents and the assessment of how a compound like this compound alters their properties, such as activation, inactivation, and conductance.

Hypothetical Effects of this compound:

  • Inhibition of voltage-gated sodium channels (Nav), leading to a reduction in neuronal excitability.

  • Modulation of specific potassium channel (Kv) subtypes, potentially altering the resting membrane potential or action potential duration.

  • Blockade of voltage-gated calcium channels (Cav), which could impact neurotransmitter release.

Data Presentation: Hypothetical Effects of this compound on Nav1.7 Channels
ParameterControl1 µM this compound10 µM this compound
Peak Current Density (pA/pF) -150.2 ± 12.5-85.6 ± 9.8-25.1 ± 4.3
V1/2 of Activation (mV) -20.5 ± 1.2-20.8 ± 1.5-21.1 ± 1.3
V1/2 of Inactivation (mV) -85.3 ± 2.1-95.7 ± 2.5-105.4 ± 2.8
IC50 (µM) N/A-3.2 ± 0.4

Application Note 2: Determining the Influence of this compound on Neuronal Excitability

Objective: To evaluate the overall effect of this compound on the firing properties of neurons.

Technique: Whole-Cell Current-Clamp Electrophysiology.[8][9][10]

Rationale: Current-clamp recordings measure the membrane potential of a cell while injecting a controlled current.[8][9] This technique is ideal for studying how a compound affects the resting membrane potential, action potential threshold, firing frequency, and other key parameters of neuronal excitability.[9][10]

Hypothetical Effects of this compound:

  • Hyperpolarization of the resting membrane potential, making it more difficult for neurons to fire.

  • A decrease in the number of action potentials fired in response to a depolarizing stimulus.

  • An increase in the rheobase (the minimum current required to elicit an action potential).

Data Presentation: Hypothetical Effects of this compound on Cortical Pyramidal Neuron Firing
ParameterControl10 µM this compound
Resting Membrane Potential (mV) -68.4 ± 2.1-75.2 ± 2.5
Action Potential Threshold (mV) -45.1 ± 1.5-42.8 ± 1.8
Action Potentials Fired (at 200 pA) 12.5 ± 1.83.2 ± 0.9
Rheobase (pA) 85 ± 10150 ± 15

Application Note 3: Investigating the Role of this compound in Synaptic Transmission and Plasticity

Objective: To assess whether this compound modulates synaptic strength and long-term potentiation (LTP), a cellular correlate of learning and memory.

Technique: Extracellular Field Potential Recording in Brain Slices.[11][12]

Rationale: Field potential recordings measure the summed electrical activity of a population of neurons.[11] This technique is well-suited for studying synaptic transmission by measuring the field excitatory postsynaptic potential (fEPSP) and for inducing and monitoring synaptic plasticity phenomena like LTP.[11][12][13]

Hypothetical Effects of this compound:

  • Reduction in the baseline fEPSP slope, indicating a decrease in basal synaptic transmission.

  • Impairment of LTP induction or maintenance, suggesting an interference with mechanisms of synaptic plasticity.

Data Presentation: Hypothetical Effects of this compound on Hippocampal LTP
ParameterControl10 µM this compound
Baseline fEPSP Slope (mV/ms) -0.85 ± 0.07-0.55 ± 0.06
LTP Magnitude (% of Baseline) 185.4 ± 10.2110.8 ± 8.5
Paired-Pulse Ratio (50ms ISI) 1.6 ± 0.11.6 ± 0.12

Application Note 4: High-Throughput Screening of this compound on a Panel of Ion Channels

Objective: To rapidly screen this compound against a diverse panel of ion channels to identify primary targets and potential off-target effects.

Technique: Automated Patch-Clamp (APC) Electrophysiology.[4][14][15][16]

Rationale: APC systems automate the patch-clamp process, allowing for significantly higher throughput compared to manual patch-clamp.[4][15][16] This is ideal for screening compounds against a large number of ion channels in a shorter time frame, providing a broad overview of a compound's activity and specificity.[14][17]

Hypothetical Screening Results for this compound:

  • Primary activity identified against Nav1.7.

  • Secondary, lower-potency activity against Kv7.2/7.3.

  • No significant activity on hERG or other major cardiac ion channels at concentrations up to 30 µM.

Data Presentation: Hypothetical APC Screening of this compound (IC50 in µM)
Ion ChannelIC50 (µM)
Nav1.7 3.2
Nav1.5 > 30
Kv7.2/7.3 15.8
hERG > 30
Cav1.2 > 30

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording
  • Cell Preparation: Culture HEK293 cells stably expressing the ion channel of interest (e.g., Nav1.7) on glass coverslips.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).[18]

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2 with CsOH).[18]

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.[18]

  • Recording:

    • Transfer a coverslip to the recording chamber and perfuse with external solution.

    • Approach a cell with the patch pipette and apply gentle positive pressure.

    • Upon contact with the cell, release pressure to form a Giga-ohm seal (>1 GΩ).[18]

    • Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.[7]

    • Hold the cell at a holding potential of -100 mV.

    • Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 10 mV increments) to elicit ionic currents.

    • After establishing a stable baseline, perfuse the chamber with varying concentrations of this compound and repeat the voltage-step protocol.

  • Data Analysis: Measure the peak current amplitude at each voltage step. Construct current-voltage (I-V) and dose-response curves to determine the IC50.

Protocol 2: Whole-Cell Current-Clamp Recording
  • Cell Preparation: Prepare primary neuronal cultures or acute brain slices.

  • Solution Preparation:

    • Artificial Cerebrospinal Fluid (aCSF) (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, 10 Glucose, bubbled with 95% O2 / 5% CO2.[7]

    • Internal Solution (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.3 with KOH).[18]

  • Pipette Preparation: Pull pipettes to a resistance of 3-6 MΩ.

  • Recording:

    • Establish a whole-cell configuration as described in Protocol 1.

    • Switch the amplifier to current-clamp mode.[18]

    • Measure the resting membrane potential.

    • Inject a series of hyperpolarizing and depolarizing current steps (e.g., from -100 pA to +300 pA for 500 ms) to elicit voltage responses and action potentials.

    • Perfuse with this compound and repeat the current injection protocol.

  • Data Analysis: Analyze changes in resting membrane potential, input resistance, action potential threshold, and the frequency of action potentials at each current step.

Protocol 3: Field Potential Recording (LTP)
  • Slice Preparation: Prepare 400 µm thick transverse hippocampal slices from a rodent brain using a vibratome in ice-cold, oxygenated aCSF.

  • Recording Setup:

    • Transfer a slice to the recording chamber, submerged and perfused with oxygenated aCSF at 32°C.[11]

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.[11][12]

  • Recording Protocol:

    • Deliver single pulses (0.1 ms duration) every 30 seconds to evoke fEPSPs.[12]

    • Establish a stable baseline recording for at least 20 minutes where the fEPSP slope varies by less than 10%.[11][12]

    • Apply this compound to the perfusion bath and record for another 20 minutes.

    • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).[12]

    • Continue recording fEPSPs for at least 60 minutes post-HFS.

  • Data Analysis: Measure the initial slope of the fEPSP. Normalize all slope values to the average of the pre-HFS baseline. Compare the magnitude of potentiation between control and this compound treated slices.

Visualizations

G cluster_0 Whole-Cell Voltage-Clamp Workflow prep Cell Preparation (HEK293 with Target Channel) seal Form Giga-Ohm Seal prep->seal rupture Rupture Membrane (Whole-Cell) seal->rupture clamp Voltage Clamp (Hold at -100mV) rupture->clamp protocol Apply Voltage-Step Protocol clamp->protocol record_base Record Baseline Currents protocol->record_base apply_drug Apply this compound record_base->apply_drug record_drug Record Currents with Drug apply_drug->record_drug analyze Analyze Data (IC50, V1/2) record_drug->analyze

Caption: Workflow for Voltage-Clamp Experiments.

G cluster_1 LTP Field Recording Workflow prep Prepare Hippocampal Slice place_electrodes Position Stimulating & Recording Electrodes prep->place_electrodes baseline Record Stable Baseline (20 min) place_electrodes->baseline apply_drug Apply this compound (20 min) baseline->apply_drug induce_ltp Induce LTP (HFS) apply_drug->induce_ltp record_post Record Post-HFS (60 min) induce_ltp->record_post analyze Analyze fEPSP Slope record_post->analyze G cluster_2 Hypothetical Signaling Pathway for this compound ligand This compound receptor GPCR (e.g., Opioid Receptor) ligand->receptor g_protein Gαi/o Activation receptor->g_protein ac Adenylyl Cyclase Inhibition g_protein->ac Inhibits camp ↓ cAMP ac->camp pka ↓ PKA Activity camp->pka channel NaV1.7 Channel pka->channel Reduced Phosphorylation effect Decreased Channel Phosphorylation & Reduced Na+ Current channel->effect

References

Application Notes and Protocols for LG 83-6-05

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LG 83-6-05 is a potent and selective inhibitor of the cardiac sodium channel, Nav1.5.[1] As a concentration-dependent and frequency-dependent blocking agent, it serves as a valuable tool for investigating the electrophysiological properties of cardiac myocytes and for studying cardiac arrhythmias. This document provides detailed application notes and protocols for the preparation and use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound, with the chemical name 1-[3-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4-methylthiophen-2-yl]-3-phenylpropan-1-one, is a solid at room temperature.[2] Its hydrochloride salt form is often used in experimental settings.

PropertyValueReference
CAS Number 131602-24-9[2][3][4][5]
Molecular Formula C₂₁H₂₉NO₃S[2][4]
Molecular Weight 375.52 g/mol [2]
Appearance Solid[2]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2]
Solubility May be soluble in DMSO.[2]

Mechanism of Action

This compound primarily functions as an inhibitor of the fast sodium inward current in ventricular cardiomyocytes.[1] It exhibits both tonic and phasic blocking characteristics, indicating that its inhibitory action is dependent on the conformational state of the sodium channel. The compound significantly shifts the steady-state inactivation curve of the sodium current towards more negative potentials, suggesting a stabilization of the inactivated state of the channel.[1] This frequency-dependent block makes it a particularly interesting compound for studying use-dependent sodium channel inhibition, a characteristic of many antiarrhythmic drugs.

LG_83_6_05 This compound Nav1_5 Cardiac Sodium Channel (Nav1.5) LG_83_6_05->Nav1_5 Inhibits Na_current Fast Sodium Inward Current (I_Na) Nav1_5->Na_current Mediates Action_Potential Cardiac Action Potential Upstroke Na_current->Action_Potential Initiates Arrhythmia Cardiac Arrhythmia Action_Potential->Arrhythmia Altered in

Caption: Mechanism of Action of this compound.

Experimental Protocols

Preparation of Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Bring the this compound powder and DMSO to room temperature.

  • Aseptically weigh the desired amount of this compound powder.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in high-quality, anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.755 mg of this compound (MW: 375.52 g/mol ) in 1 mL of DMSO.

  • Vortex the solution thoroughly until all the powder is dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C for long-term storage.

Whole-Cell Voltage-Clamp Electrophysiology

This protocol is designed for studying the effect of this compound on sodium currents in isolated ventricular cardiomyocytes or HEK293 cells stably expressing Nav1.5.

Materials:

  • Isolated ventricular cardiomyocytes or HEK293-Nav1.5 cells

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass pipettes

  • External (bath) solution: (in mM) 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Internal (pipette) solution: (in mM) 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA; pH adjusted to 7.2 with CsOH.

  • This compound stock solution (10 mM in DMSO)

Experimental Workflow:

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (Cardiomyocytes or HEK293-Nav1.5) Patching Establish Whole-Cell Configuration Cell_Culture->Patching Solution_Prep Prepare External and Internal Solutions Solution_Prep->Patching Pipette_Pulling Pull and Fire-Polish Patch Pipettes Pipette_Pulling->Patching Baseline Record Baseline Sodium Currents Patching->Baseline Drug_App Perfuse with this compound Containing Solution Baseline->Drug_App Recording Record Sodium Currents in Presence of Drug Drug_App->Recording Analysis Analyze Current Amplitude, Kinetics, and Voltage Dependence Recording->Analysis

Caption: Workflow for Electrophysiological Recording.

Procedure:

  • Cell Preparation: Plate isolated cardiomyocytes or HEK293-Nav1.5 cells on glass coverslips suitable for patch-clamp recording.

  • Establish Whole-Cell Configuration:

    • Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.

    • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the internal solution.

    • Under visual guidance (microscope), approach a single cell with the patch pipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Data Acquisition:

    • Hold the cell at a holding potential of -120 mV.

    • To elicit sodium currents, apply depolarizing voltage steps (e.g., from -100 mV to +40 mV in 5 or 10 mV increments for 50 ms).

    • Record baseline sodium currents in the absence of the compound.

    • To study use-dependent block, apply a train of depolarizing pulses (e.g., to -20 mV for 20 ms at frequencies of 1, 5, and 10 Hz).

  • Drug Application:

    • Prepare the desired final concentrations of this compound by diluting the stock solution in the external solution. Note that the final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent effects.

    • Perfuse the recording chamber with the this compound containing solution for a sufficient time to allow for equilibration.

  • Recording in the Presence of this compound:

    • Repeat the voltage protocols described in step 3 to record sodium currents in the presence of the compound.

    • To determine the IC₅₀, test a range of concentrations and measure the percentage of current inhibition at each concentration.

Data Presentation

While the available literature describes this compound as a potent, concentration-dependent inhibitor, specific IC₅₀ values have not been publicly reported in the reviewed sources. Researchers should determine the IC₅₀ empirically for their specific experimental conditions.

ParameterCell TypeExperimental ConditionExpected Outcome
IC₅₀ Ventricular CardiomyocytesWhole-cell voltage-clampTo be determined
IC₅₀ HEK293-Nav1.5 cellsWhole-cell voltage-clampTo be determined
Block Type Ventricular CardiomyocytesUse-dependent protocolTonic and Phasic Block
Inactivation Shift Ventricular CardiomyocytesSteady-state inactivation protocolHyperpolarizing shift

Safety and Handling

As with any chemical reagent, appropriate safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

  • Storage: Store in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

It is highly recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.

References

Application of LG 83-6-05 in Isolated Heart Models: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LG 83-6-05 is recognized as a potent sodium channel inhibitor, positioning it as a compound of interest for research in cardiac rhythm disorders.[1][2][3] The use of isolated heart models, such as the Langendorff preparation, provides a valuable ex vivo platform to investigate the direct electrophysiological and cardiodynamic effects of pharmacological agents like this compound, independent of systemic neural and hormonal influences.[4][5][6][7][8][9] This document aims to provide a comprehensive overview of the available information regarding the application of this compound in isolated heart models, including theoretical experimental protocols and potential signaling pathways.

Note: Publicly available research specifically detailing the use of this compound in isolated heart models is limited. The following protocols and discussions are based on established methodologies for studying sodium channel blockers in similar experimental setups.

Putative Mechanism of Action and Signaling Pathway

This compound functions as a sodium channel inhibitor.[1][2][3] In cardiac myocytes, voltage-gated sodium channels (NaV1.5) are critical for the rapid depolarization phase (Phase 0) of the cardiac action potential. By blocking these channels, this compound is expected to reduce the influx of sodium ions, thereby slowing the upstroke of the action potential and decreasing the excitability of cardiac tissue. This mechanism is central to its potential antiarrhythmic effects.

The direct downstream effects of sodium channel blockade by this compound on intracellular signaling cascades in the context of an isolated heart are not well-documented in available literature. However, alterations in ion flux, particularly sodium and calcium homeostasis, can indirectly influence various signaling pathways involved in cardiac contractility and hypertrophy, such as those involving protein kinase C (PKC) and calcineurin-NFAT.[10][11][12]

LG_83_6_05_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_cellular_response Cellular Response LG_83_6_05 This compound Nav1_5 Voltage-Gated Sodium Channel (NaV1.5) LG_83_6_05->Nav1_5 Inhibits Na_ion Na+ Influx Nav1_5->Na_ion Mediates AP_Phase0 Action Potential Phase 0 Depolarization Na_ion->AP_Phase0 Initiates Excitability Decreased Cardiac Excitability AP_Phase0->Excitability Conduction Slowed Conduction Velocity AP_Phase0->Conduction Arrhythmia Potential Antiarrhythmic Effect Excitability->Arrhythmia Conduction->Arrhythmia

Caption: Proposed mechanism of this compound action on cardiac myocyte sodium channels.

Experimental Protocols for Isolated Heart Models

The following are generalized protocols for utilizing the Langendorff and working heart models to assess the effects of a sodium channel blocker like this compound. These should be adapted and optimized for specific experimental goals.

Langendorff (Retrograde Perfusion) Model

This model is ideal for studying the direct electrophysiological and lusitropic (relaxation) effects of a compound, as the heart is not performing external work.[4][5][7]

Objective: To determine the concentration-dependent effects of this compound on cardiac electrophysiology (ECG parameters) and contractility (left ventricular developed pressure).

Experimental Workflow:

Langendorff_Workflow Anesthesia 1. Anesthetize Animal (e.g., pentobarbital) Heparinization 2. Administer Heparin Anesthesia->Heparinization Heart_Excision 3. Rapid Thoracotomy and Heart Excision Heparinization->Heart_Excision Cannulation 4. Aortic Cannulation and Retrograde Perfusion Heart_Excision->Cannulation Stabilization 5. Stabilization Period (e.g., 20-30 min) Cannulation->Stabilization Baseline 6. Record Baseline Data Stabilization->Baseline Drug_Perfusion 7. Perfuse with Increasing Concentrations of this compound Baseline->Drug_Perfusion Washout 8. Washout Period with Drug-Free Buffer Drug_Perfusion->Washout Data_Analysis 9. Data Analysis Washout->Data_Analysis

Caption: General experimental workflow for a Langendorff heart preparation.

Detailed Methodology:

  • Animal Preparation: Anesthetize the animal (e.g., rat, rabbit) and administer an anticoagulant like heparin.

  • Heart Isolation: Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

  • Cannulation: Isolate the aorta and cannulate it onto the Langendorff apparatus. Initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C.

  • Instrumentation: Place electrodes on the heart to record a surface electrocardiogram (ECG). Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes.

  • Baseline Recording: Record baseline parameters, including heart rate (HR), left ventricular developed pressure (LVDP), maximum rate of pressure development (+dP/dtmax), maximum rate of pressure relaxation (-dP/dtmax), and ECG intervals (PR, QRS, QT).

  • Drug Administration: Introduce this compound into the perfusate at increasing concentrations. Allow for a steady-state effect to be reached at each concentration before recording data.

  • Washout: Perfuse the heart with drug-free buffer to assess the reversibility of the effects.

Data Presentation (Hypothetical Data)

The following tables represent the types of quantitative data that would be collected and analyzed from such experiments.

Table 1: Effects of this compound on Cardiodynamic Parameters (Langendorff Model)

Concentration (µM)Heart Rate (bpm)LVDP (mmHg)+dP/dtmax (mmHg/s)-dP/dtmax (mmHg/s)
Baseline300 ± 15100 ± 82500 ± 200-2000 ± 150
0.1295 ± 1498 ± 72450 ± 190-1980 ± 145
1.0280 ± 1290 ± 62200 ± 180-1800 ± 140
10.0250 ± 1075 ± 51800 ± 150-1500 ± 120

Table 2: Effects of this compound on ECG Parameters (Langendorff Model)

Concentration (µM)PR Interval (ms)QRS Duration (ms)QTc Interval (ms)
Baseline55 ± 320 ± 2150 ± 10
0.158 ± 322 ± 2155 ± 11
1.065 ± 428 ± 3170 ± 12
10.080 ± 540 ± 4190 ± 15

Conclusion

References

Application Note: LG 83-6-05 as a Reference Compound in High-Throughput Screening for Nav1.5 Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Voltage-gated ion channels are a critical class of transmembrane proteins that regulate a host of physiological processes, making them prime targets for therapeutic drug discovery.[1] The cardiac sodium channel, Nav1.5, encoded by the SCN5A gene, is essential for the initiation and propagation of the cardiac action potential.[2] Its malfunction is linked to various cardiac arrhythmias. High-throughput screening (HTS) is a key strategy in early drug discovery for identifying novel modulators of such targets from large compound libraries.[3][4][5][6]

LG 83-6-05 is a potent, concentration-dependent inhibitor of the cardiac sodium current.[7] It serves as an excellent positive control or reference compound in HTS campaigns designed to discover new modulators of Nav1.5. This document provides detailed protocols for utilizing this compound in two common HTS formats: a fluorescence-based sodium influx assay and an automated patch clamp (APC) assay.

Mechanism of Action: Modulation of Cardiac Action Potential

The cardiac action potential is a multi-phase electrical event driven by the coordinated opening and closing of various ion channels. Nav1.5 is responsible for the rapid depolarization phase (Phase 0).[8][9][10] By blocking Nav1.5, this compound reduces the influx of sodium ions, thereby decreasing the slope and amplitude of Phase 0. This slows conduction velocity in cardiac tissue, an effect that is central to its potential antiarrhythmic properties.[8][11]

Signaling Pathway: Nav1.5 Inhibition by this compound cluster_0 Cardiac Myocyte cluster_1 Pharmacological Intervention AP Action Potential (from neighboring cell) Depol Membrane Depolarization (Reaches Threshold) AP->Depol Nav15 Nav1.5 Channel (Voltage-Gated) Depol->Nav15 Opens Na_Influx Rapid Na+ Influx (Phase 0) Nav15->Na_Influx Phase0 Action Potential Upstroke (Propagation) Na_Influx->Phase0 Contraction Muscle Contraction Phase0->Contraction LG83605 This compound LG83605->Nav15 Blocks

Modulation of the cardiac action potential by this compound.

Quantitative Data

This compound should be used as a reference inhibitor to validate assay performance. The following table summarizes its known properties. Researchers should empirically determine the IC50 in their specific assay system as values can vary based on experimental conditions (e.g., cell type, temperature, and specific voltage protocols).

CompoundTargetActionPotency (IC50)Key Application
This compound Cardiac Sodium Channel (Nav1.5)Inhibitor / BlockerNot specified in literature; potent, concentration-dependent inhibition observed.[7]Positive control for Nav1.5 inhibition assays.

High-Throughput Screening Workflow

A typical HTS campaign involves several stages, from primary screening of a large library to hit confirmation and validation. This compound is valuable in the assay development and primary screen stages to ensure the assay can reliably detect inhibitors.

General HTS Workflow for Ion Channel Modulators cluster_0 Screening Phase cluster_1 Validation Phase cluster_2 Controls Lib Compound Library (~10^5 - 10^6 compounds) Primary Primary HTS (e.g., Fluorescence Assay) Lib->Primary Hits Primary Hits Primary->Hits Confirm Hit Confirmation (Dose-Response) Hits->Confirm Secondary Secondary Screen (e.g., Automated Patch Clamp) Confirm->Secondary Leads Validated Leads Secondary->Leads LG83605_Control This compound (Positive Control) LG83605_Control->Primary LG83605_Control->Secondary DMSO_Control DMSO (Negative Control) DMSO_Control->Primary

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Off-Target Effects of LG 83-6-05

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential off-target effects of LG 83-6-05, a sodium channel inhibitor. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: I am observing a phenotype in my cellular assay that is inconsistent with the known function of the sodium channel I am targeting with this compound. What could be the cause?

A1: This discrepancy could arise from off-target effects of this compound. While its primary mechanism of action is the inhibition of sodium channels, small molecule inhibitors can sometimes interact with other proteins, leading to unexpected biological responses.[1][2] Common off-targets for sodium channel blockers include other ion channels, such as potassium and calcium channels, as well as various kinases.[1] It is also possible that the observed phenotype is a downstream consequence of inhibiting the intended sodium channel, but in a signaling pathway that was not previously characterized in your specific experimental model.

Q2: My experiments are showing a high degree of cytotoxicity at concentrations where I expect this compound to be specific for its target. How can I determine if this is an on-target or off-target effect?

A2: Distinguishing between on-target and off-target cytotoxicity is a critical step. Here are several strategies to investigate this:

  • Dose-Response Analysis: A true on-target effect should correlate with the known IC50 value of this compound for the specific sodium channel subtype you are studying. Off-target effects may appear at significantly different concentrations.[1]

  • Use of a Structurally Unrelated Inhibitor: Employ another sodium channel blocker with a different chemical structure. If both compounds produce the same cytotoxic phenotype at concentrations relevant to their respective IC50 values, it is more likely to be an on-target effect.[1]

  • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target sodium channel. If the cytotoxicity is still observed in the absence of the primary target, it is a strong indication of an off-target effect.

  • Control Cell Lines: If possible, use a cell line that does not express the target sodium channel. Persistence of the cytotoxic effect in this cell line would point towards an off-target mechanism.[1]

Q3: I suspect this compound might be affecting other ion channels in my experimental system. How can I test for this?

A3: The most direct way to assess off-target ion channel activity is through electrophysiological methods, such as patch-clamp. This technique allows for the direct measurement of ion currents through specific channels. You can test the effect of this compound on cell lines engineered to express common off-target candidates, such as hERG (a potassium channel) or various calcium channels. A significant inhibition of these channels at concentrations close to those used in your primary experiments would confirm an off-target interaction.

Q4: Could this compound be impacting cellular signaling pathways through kinase inhibition?

A4: Yes, it is possible. Some ion channel blockers have been reported to have off-target effects on kinases.[1] To investigate this, you can perform a kinase profiling assay. This can be done through commercial services that screen your compound against a large panel of kinases. Alternatively, you can use in-house methods like in vitro kinase assays for specific candidate kinases that are known to be involved in the signaling pathway you are studying.

Data Presentation

Due to the limited publicly available data on the specific off-target profile of this compound, the following tables are presented with hypothetical data to illustrate how to structure and interpret such information.

Table 1: Selectivity Profile of this compound Against a Panel of Ion Channels

Ion ChannelIC50 (µM)Fold Selectivity vs. Primary Target (Nav1.5)
Primary Target
Nav1.50.11
Potential Off-Targets
hERG (Kv11.1)15150
Cav1.2> 50> 500
KCNQ1/minK> 50> 500

This table illustrates how to compare the potency of this compound against its intended target versus potential off-target ion channels. A higher fold selectivity indicates a lower likelihood of off-target effects at therapeutic concentrations.

Table 2: Kinase Inhibition Profile of this compound (at 10 µM)

KinasePercent Inhibition
Primary Target Pathway (for context)
Kinase A< 5%
Potential Off-Targets
Kinase B85%
Kinase C40%
Kinase D< 10%

This table demonstrates how to present data from a kinase profiling screen. Significant inhibition of a kinase at a concentration used in your experiments could explain unexpected signaling events.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Off-Target Ion Channel Assessment

Objective: To measure the inhibitory effect of this compound on a specific off-target ion channel (e.g., hERG) expressed in a mammalian cell line (e.g., HEK293).

Materials:

  • HEK293 cells stably expressing the ion channel of interest

  • Cell culture medium and supplements

  • Glass coverslips

  • External solution (e.g., for hERG: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4)

  • Internal solution (e.g., for hERG: 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP, pH 7.2)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette pulling

Methodology:

  • Cell Preparation:

    • Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Pipette Preparation:

    • Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

    • Approach a single cell with the patch pipette and form a gigaohm seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply a voltage-clamp protocol appropriate for the ion channel being studied to elicit ionic currents.

    • Record baseline currents in the absence of the compound.

    • Perfuse the chamber with the external solution containing various concentrations of this compound.

    • Record the currents at each concentration until a steady-state effect is observed.

  • Data Analysis:

    • Measure the peak current amplitude at each concentration of this compound.

    • Normalize the current to the baseline recording.

    • Plot the concentration-response curve and fit the data to a Hill equation to determine the IC50 value.

Protocol 2: In Vitro Kinase Assay

Objective: To determine if this compound directly inhibits the activity of a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP (radiolabeled [γ-32P]ATP or "cold" ATP depending on the detection method)

  • This compound stock solution

  • Positive control inhibitor

  • 96-well assay plates

  • Detection reagents (e.g., phosphospecific antibody, luminescence-based ATP detection kit)

Methodology:

  • Reaction Setup:

    • In a 96-well plate, add the kinase assay buffer.

    • Add the substrate and the purified kinase.

    • Add this compound at a range of concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

    • Pre-incubate the mixture for 10-15 minutes at room temperature.

  • Initiate Reaction:

    • Add ATP to each well to start the kinase reaction.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified period (e.g., 30-60 minutes).

  • Stop Reaction and Detect:

    • Stop the reaction (e.g., by adding EDTA).

    • Measure the amount of phosphorylated substrate or the remaining ATP using a suitable detection method.

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to the vehicle control.

    • Plot the percent inhibition against the concentration of this compound to determine the IC50 value.

Visualizations

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

Signaling_Pathway_Hypothesis cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways LG83605 This compound Nav1_5 Nav1.5 LG83605->Nav1_5 Primary Target hERG hERG (K+ Channel) LG83605->hERG Off-Target? KinaseB Kinase B LG83605->KinaseB Off-Target? Intra_Na ↓ Intracellular Na+ Nav1_5->Intra_Na Membrane_Pot Membrane Potential Stabilization Intra_Na->Membrane_Pot Cardiac_Effect Anti-arrhythmic Effect Membrane_Pot->Cardiac_Effect hERG_effect Altered Repolarization hERG->hERG_effect KinaseB_effect Unexpected Signaling KinaseB->KinaseB_effect

Caption: Hypothetical on-target and potential off-target pathways of this compound.

Experimental_Workflow cluster_ion_channel Ion Channel Screening cluster_kinase Kinase Profiling start Hypothesis: Unexpected effect is due to off-target activity patch_clamp Whole-Cell Patch-Clamp on panel of ion channels start->patch_clamp kinase_assay In Vitro Kinase Assay Panel start->kinase_assay ic50_determination Determine IC50 values patch_clamp->ic50_determination data_analysis Data Analysis and Comparison ic50_determination->data_analysis percent_inhibition Calculate % Inhibition kinase_assay->percent_inhibition percent_inhibition->data_analysis conclusion Identify Potential Off-Targets data_analysis->conclusion

Caption: Experimental workflow for identifying potential off-target interactions.

References

Optimizing LG 83-6-05 concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Compound LG 83-6-05

Disclaimer: Publicly available information on a compound with the specific identifier "this compound" is not available. The following technical support guide has been generated based on best practices and common issues encountered with small molecule kinase inhibitors in a research setting. "Compound this compound" will be used as a placeholder for a hypothetical ATP-competitive kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of this compound?

A1: Most kinase inhibitors are soluble in organic solvents like dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution, for example, at 10 mM, in anhydrous, high-purity DMSO.[1] This allows for minimal volumes to be added to your cell culture, reducing the risk of solvent-induced cytotoxicity (typically, the final DMSO concentration should be kept below 0.1%). Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1]

Q2: How do I determine the optimal starting concentration for my experiments?

A2: The optimal concentration is highly specific to the compound, cell line, and experimental endpoint.

  • Literature Review: If available, consult published studies on this compound or compounds with a similar structure/target to find established effective concentration ranges.

  • Biochemical Data: If you have the IC50 value (the concentration that inhibits 50% of the kinase's activity in a biochemical assay), a common starting point for cell-based assays is a concentration 5 to 10 times higher than the biochemical IC50.

  • Dose-Response Curve: The most reliable method is to perform a dose-response experiment.[1] Test a wide range of concentrations (e.g., from 0.01 µM to 100 µM) to determine the half-maximal effective concentration (EC50) or growth inhibition (GI50) in your specific cellular model.

Q3: My results are inconsistent between experiments. What could be the cause?

A3: Inconsistency can stem from several factors:

  • Inhibitor Instability: The compound may degrade in aqueous cell culture media over the course of your experiment.[1] Consider assessing stability by incubating the inhibitor in media for various durations and then testing its activity.[1]

  • Cellular Variability: Differences in cell passage number, confluency, or health can significantly impact results. Use cells within a consistent passage range and plate them at a uniform density.

  • Experimental Conditions: Ensure that incubation times, reagent concentrations, and protocols are kept consistent across all experiments.

Q4: I'm observing high levels of cell death even at concentrations where I expect to see a specific inhibitory effect. What should I do?

A4: High cytotoxicity can confound results and may be due to:

  • Off-Target Effects: At higher concentrations, the inhibitor might affect other essential kinases or cellular pathways, leading to toxicity.[2][3]

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to your cells. Always include a vehicle-only control.

  • Compound Precipitation: Poor solubility can lead to compound precipitation, causing non-specific effects.[4] Visually inspect the media for any signs of precipitation.

To address this, perform a cytotoxicity assay (e.g., MTT or LDH release) in parallel with your functional assays to distinguish targeted inhibition from general toxicity.[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low inhibitory effect observed in cells 1. Poor Cell Permeability: The compound may not be efficiently entering the cells. 2. Inhibitor Instability/Degradation: The compound may be unstable in the experimental conditions.[1] 3. High ATP Concentration: In ATP-competitive inhibitors, high intracellular ATP levels can outcompete the inhibitor.[5] 4. Drug Efflux: Cells may be actively pumping the compound out via efflux pumps.1. Consult literature for permeability data or perform permeability assays. 2. Prepare fresh stock solutions and minimize incubation times where possible. Test compound stability directly.[1] 3. Cellular assays are needed to confirm activity in a physiological context. Potency in biochemical assays may not always translate directly to cells.[6] 4. Test in cell lines with known efflux pump expression or use efflux pump inhibitors as controls.
High background or "bell-shaped" dose-response curve 1. Compound Aggregation: At high concentrations, the inhibitor may form aggregates, leading to non-specific inhibition or other artifacts.[3] 2. Off-Target Effects: The inhibitor may engage other targets at higher concentrations, causing counteracting effects.[2][3] 3. Cellular Toxicity: High concentrations can induce cell death, leading to a decrease in the measured response (e.g., reporter signal).[3]1. Check the inhibitor's solubility in your assay buffer. Consider adding a small amount of non-ionic detergent like Brij-35 to biochemical assays if appropriate.[3] 2. Perform a kinome-wide selectivity screen to identify unintended targets.[2] Use a more selective inhibitor if available. 3. Run a parallel cytotoxicity assay to determine the concentration at which the compound becomes toxic.[3]
Discrepancy between biochemical and cellular assay results 1. Cellular Context: The target kinase may exist in a complex with other proteins within the cell, altering its conformation and inhibitor affinity.[6] 2. Metabolism: The compound may be metabolized by the cells into an inactive form. 3. Scaffolding Functions: If the target kinase has non-catalytic (scaffolding) roles, genetic knockdown might produce a different phenotype than a kinase inhibitor that only blocks catalytic activity.1. This is a common challenge. Cellular target engagement assays (e.g., NanoBRET) can confirm if the compound is binding to its target in live cells.[6] 2. Conduct metabolic stability assays. 3. Compare inhibitor effects with results from siRNA or CRISPR-mediated knockdown of the target kinase to understand the role of its non-catalytic functions.

Data Presentation: Optimizing Concentration

To determine the optimal concentration of this compound, a dose-response study should be conducted. The results can be summarized to compare the compound's potency in different contexts.

Table 1: Potency of this compound in Biochemical and Cellular Assays

Assay TypeModelEndpointIC50 / EC50 (µM)
Biochemical Recombinant Kinase ZKinase Activity0.05
Cell-Based Cell Line ATarget Phosphorylation0.25
Cell-Based Cell Line ACell Proliferation1.5
Cell-Based Cell Line BApoptosis Induction2.0

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for GI50 Determination

This protocol is used to measure the metabolic activity of cells as an indicator of cell viability and to determine the concentration of an inhibitor that causes 50% growth inhibition (GI50).

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight (37°C, 5% CO2) to allow for attachment.[4]

  • Compound Preparation: Prepare serial dilutions of this compound in complete medium. A typical range would be 100 µM to 0.001 µM. Also prepare a vehicle control (medium with the same final DMSO concentration as the highest inhibitor dose).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared inhibitor dilutions and vehicle control.

  • Incubation: Incubate the plate for a relevant duration (e.g., 48-72 hours), depending on the cell line's doubling time and experimental goals.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[4]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (defined as 100% viability). Plot the percent viability against the log of the inhibitor concentration and use non-linear regression to determine the GI50 value.[4]

Visualizations

G cluster_0 Cell Seeding & Treatment cluster_1 Incubation & Assay cluster_2 Data Analysis seed Seed cells in 96-well plate attach Incubate overnight for attachment seed->attach treat Add inhibitor dilutions to cells attach->treat prepare Prepare serial dilutions of this compound prepare->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt formazan Incubate 2-4 hours (Formazan formation) add_mtt->formazan solubilize Add solubilization buffer formazan->solubilize read Read absorbance at 570nm solubilize->read analyze Calculate % viability vs. control read->analyze plot Plot dose-response curve analyze->plot gi50 Determine GI50 value plot->gi50

Caption: Experimental workflow for determining the GI50 of this compound using an MTT assay.

G ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, c-Fos) erk->transcription response Cell Proliferation, Survival transcription->response inhibitor This compound (Kinase Inhibitor) inhibitor->raf

Caption: Inhibition of the MAPK/ERK signaling pathway by a hypothetical kinase inhibitor.

References

How to avoid cytotoxicity with LG 83-6-05 in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing the novel sodium channel inhibitor, LG 83-6-05, in cell culture experiments while minimizing cytotoxicity.

Troubleshooting Guide: Avoiding Cytotoxicity with this compound

This guide addresses specific issues that may arise during the use of this compound in cell culture.

Problem Potential Cause Recommended Solution
High levels of cell death observed even at low concentrations. Compound Precipitation: this compound may be precipitating out of the culture medium, leading to non-specific cytotoxicity.1. Visually inspect your culture wells under a microscope for any signs of precipitate. 2. Prepare a fresh stock solution in an appropriate solvent like DMSO. 3. Perform a solubility test in your specific cell culture medium before adding to cells. 4. Avoid shock precipitation by first diluting the stock solution in a small volume of pre-warmed medium before adding it to the final culture volume.
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high.1. Ensure the final solvent concentration in the cell culture medium is at a non-toxic level, typically below 0.5% and ideally below 0.1% (v/v). 2. Always include a vehicle control (medium with the same final solvent concentration) in your experiments to assess the effect of the solvent alone.
Cell Line Sensitivity: The cell line you are using may be particularly sensitive to sodium channel inhibition or off-target effects of this compound.1. Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 for cytotoxicity in your specific cell line. 2. Reduce the exposure time of the cells to the compound. 3. Consider using a less sensitive cell line if your experimental design allows.
Inconsistent results between experiments. Inconsistent Compound Preparation: Variability in the preparation of the this compound stock solution or working dilutions can lead to inconsistent results.1. Prepare a large, single batch of the stock solution and aliquot it for single use to avoid multiple freeze-thaw cycles. 2. Ensure the compound is fully dissolved in the solvent before making further dilutions. 3. Always use freshly prepared working dilutions for each experiment.
Cell Culture Conditions: Variations in cell density, passage number, or overall cell health can affect the cellular response to the compound.1. Use cells within a consistent and low passage number range. 2. Ensure a consistent cell seeding density across all experiments. 3. Regularly monitor the health and morphology of your cell cultures.
No observable effect of this compound on sodium channel activity. Sub-optimal Compound Concentration: The concentration of this compound may be too low to effectively inhibit sodium channels in your experimental system.1. Increase the concentration of this compound. A concentration of 2 µmol/l has been used in studies with cardiomyocytes. 2. Confirm the activity of your compound using a positive control cell line known to express the target sodium channel.
Compound Instability: this compound may be unstable in the cell culture medium over the duration of the experiment.1. Minimize the time the compound is in the culture medium before the assay is performed. 2. Consult any available supplier information for stability data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and novel inhibitor of sodium channels. It has been shown to block cardiac sodium currents in a concentration-dependent and frequency-dependent manner, indicating it may have a higher affinity for open or inactivated channel states.

Q2: What is a recommended starting concentration for this compound in cell culture?

A2: Based on available literature, a concentration of 2 µmol/l has been used in electrophysiological studies on isolated cardiomyocytes. However, the optimal concentration will be cell-line specific. It is highly recommended to perform a dose-response curve to determine the effective and non-toxic concentration range for your specific cell line and experimental endpoint.

Q3: How should I prepare a stock solution of this compound?

A3: As specific solubility data is not widely available, it is recommended to prepare a high-concentration stock solution in a sterile, aprotic solvent such as dimethyl sulfoxide (DMSO). Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: My cells are dying even at concentrations where I expect to see sodium channel inhibition. What should I do?

A4: First, refer to the troubleshooting guide above to rule out issues with compound precipitation or solvent toxicity. If cytotoxicity persists, it may be due to on-target effects (i.e., the cells require sodium channel activity for survival) or off-target effects of this compound. To distinguish between these, you could:

  • Test the compound on a cell line that does not express the target sodium channel.

  • Use a structurally different sodium channel blocker to see if it phenocopies the cytotoxic effect.

Q5: What are the potential off-target effects of sodium channel blockers like this compound?

A5: Sodium channel blockers as a class can have off-target effects on other ion channels (e.g., potassium or calcium channels) or other cellular proteins. These off-target interactions can contribute to cytotoxicity.

Data Presentation

Hypothetical Cytotoxicity Profile of this compound

The following table presents hypothetical IC50 values for cytotoxicity to illustrate how to summarize such data. Note: These are not experimentally determined values for this compound and should be empirically determined for your cell line of interest.

Cell LineCell TypeExposure Time (hours)Hypothetical IC50 (µM)
HEK293Human Embryonic Kidney48> 50
SH-SY5YHuman Neuroblastoma4825
HL-1Mouse Cardiac Muscle4810

Experimental Protocols

Protocol for Determining the Cytotoxic Profile of this compound using an MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound.

  • Cell Seeding:

    • Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a "vehicle control" (medium with DMSO) and an "untreated control" (medium only).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate the plate overnight at 37°C in a humidified incubator.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the compound concentration and determine the IC50 value using a suitable software.

Visualizations

Signaling Pathway

Sodium_Channel_Blockade cluster_membrane Cell Membrane Na_Channel Voltage-Gated Sodium Channel (Nav) Intracellular Intracellular Space Na_ion_in Na+ Influx Na_Channel->Na_ion_in Extracellular Extracellular Space LG_83_6_05 This compound Block Blockade LG_83_6_05->Block Depolarization Membrane Depolarization Na_ion_in->Depolarization Na_ion_out Na+ Na_ion_out->Na_Channel Opens upon membrane potential change AP Action Potential Propagation Depolarization->AP Block->Na_Channel Inhibits Na+ influx

Caption: Mechanism of action of this compound as a sodium channel blocker.

Experimental Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound Stock Solution (in DMSO) C Prepare Serial Dilutions of This compound in Culture Medium A->C B Seed Cells in 96-well Plate D Treat Cells and Incubate (e.g., 24, 48, 72 hours) B->D C->D E Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) D->E F Measure Signal (Absorbance/Luminescence) E->F G Calculate % Viability vs. Control F->G H Determine IC50 for Cytotoxicity G->H

Caption: Workflow for determining the cytotoxicity of this compound.

Troubleshooting Logic

Troubleshooting_Logic Start High Cytotoxicity Observed Check_Precipitate Check for Compound Precipitation Start->Check_Precipitate Check_Solvent Check Final Solvent Concentration (<0.5%) Check_Precipitate->Check_Solvent No Optimize_Prep Optimize Compound Preparation Protocol Check_Precipitate->Optimize_Prep Yes Dose_Response Perform Dose-Response and Time-Course Check_Solvent->Dose_Response Yes Reduce_Solvent Reduce Solvent Concentration Check_Solvent->Reduce_Solvent No On_Target_Toxicity Consider On-Target or Off-Target Toxicity Dose_Response->On_Target_Toxicity

Improving the solubility and stability of LG 83-6-05 in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to facilitate the effective use of LG 83-6-05 in your research. Our goal is to help you overcome common challenges related to the solubility and stability of this potent cardiac sodium channel inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, with the chemical name 1-[3-(2-Hydroxy-3(2-methylpropylamino)-propoxy)-4-methyl-2-thienyll-3phenyl-1-propanon hydrochloride, is a potent, concentration-dependent inhibitor of the cardiac sodium current.[1] It blocks voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in excitable cells like cardiomyocytes.[2] By inhibiting these channels, this compound can modulate cellular excitability and signaling pathways.[2]

Q2: What are the known physical and chemical properties of this compound?

While extensive public data is limited, the following properties have been identified:

PropertyValue
Molecular Formula C21H29NO3S
Molecular Weight 375.525 g/mol
LogP 4.24820

The high LogP value suggests that this compound is lipophilic and likely has low aqueous solubility.

Q3: In what solvents is this compound soluble?

Hypothetical Solubility Data for this compound

SolventPredicted SolubilityNotes
DMSO ≥ 50 mg/mLA common solvent for creating high-concentration stock solutions.
Ethanol ~10-20 mg/mLMay require warming to fully dissolve.
PBS (pH 7.4) < 0.1 mg/mLExpected to have very low solubility in aqueous buffers.
Water < 0.1 mg/mLSimilar to PBS, solubility is expected to be minimal.

Q4: How should I prepare a stock solution of this compound?

Given its predicted solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight: 375.525 g/mol ).

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.

Q5: How can I improve the stability of this compound in my experimental solutions?

The stability of small molecules in solution can be influenced by factors such as temperature, light, and pH.

  • Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and degradation.

  • Light Sensitivity: Protect solutions from light by using amber vials or by wrapping vials in aluminum foil, especially for long-term storage and during experiments.

  • pH: The stability of compounds can be pH-dependent. It is advisable to prepare fresh working solutions in your experimental buffer just before use.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solution, as this can lead to degradation. Aliquoting into single-use volumes is highly recommended.

Troubleshooting Guides

Issue 1: Precipitation observed when diluting DMSO stock solution into aqueous buffer or cell culture medium.

This is a common issue for hydrophobic compounds when the solvent environment changes from organic to aqueous, causing the compound to "crash out" of solution.

Possible Causes and Solutions

Possible CauseRecommended Solution
High Final Concentration: The final concentration of this compound in the aqueous solution exceeds its kinetic solubility.- Reduce the final concentration of the compound in your assay. - Perform a serial dilution of the DMSO stock in the aqueous buffer to find the highest soluble concentration.
Rapid Solvent Exchange: Adding a concentrated DMSO stock directly to a large volume of aqueous buffer can cause rapid precipitation.- Use a stepwise dilution method. First, create an intermediate dilution of the DMSO stock in your aqueous buffer. - Add the DMSO stock dropwise to the aqueous buffer while gently vortexing to ensure rapid mixing.
High DMSO Concentration in Final Solution: While DMSO aids in initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution.- Keep the final DMSO concentration in your assay below 0.5%, and ideally below 0.1%.[2] This may necessitate preparing a more dilute stock solution in DMSO.
Temperature Effects: The solubility of some compounds decreases at lower temperatures.- Pre-warm your aqueous buffer or cell culture medium to 37°C before adding the DMSO stock solution.
Issue 2: Inconsistent or lower-than-expected activity in biological assays.

Poor solubility can lead to an overestimation of the actual concentration of the compound in solution, resulting in inaccurate experimental data.

Possible Causes and Solutions

Possible CauseRecommended Solution
Compound Precipitation: The compound may have precipitated out of solution, reducing the effective concentration.- Visually inspect your solutions for any signs of precipitation (cloudiness, particles). - Centrifuge your final working solution and measure the concentration of the supernatant to determine the actual soluble concentration.
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the available concentration.- Use low-adhesion microplates and pipette tips. - Consider adding a small amount of a non-ionic surfactant (e.g., Tween-20) to your buffer, if compatible with your assay.
Compound Degradation: The compound may be unstable under your experimental conditions.- Prepare fresh working solutions for each experiment. - Protect your solutions from light and maintain them at the appropriate temperature.

Experimental Protocols

Protocol 1: Determining the Kinetic Solubility of this compound in Aqueous Buffer

This protocol helps to determine the maximum concentration of this compound that can be achieved in an aqueous buffer without precipitation when added from a DMSO stock.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well clear bottom plate

  • Plate reader capable of measuring turbidity (e.g., at 620 nm)

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform a serial 2-fold dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • In a 96-well plate, add 198 µL of the aqueous buffer to each well.

  • Add 2 µL of each DMSO dilution of this compound to the corresponding wells (this will result in a 1:100 dilution and a final DMSO concentration of 1%). Include a DMSO-only control.

  • Mix the solutions by gentle pipetting.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the absorbance (turbidity) of each well at 620 nm.

  • The highest concentration that does not show a significant increase in turbidity compared to the DMSO control is considered the kinetic solubility limit.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Aqueous Dilution & Assay cluster_analysis Troubleshooting Analysis stock Prepare 10 mM Stock in DMSO serial_dil Serial Dilution in DMSO stock->serial_dil add_compound Add DMSO/Compound to Buffer serial_dil->add_compound add_buffer Add Aqueous Buffer to Plate add_buffer->add_compound mix Mix Gently add_compound->mix incubate Incubate mix->incubate observe Visual Inspection for Precipitation incubate->observe measure Measure Turbidity observe->measure

Caption: Workflow for preparing and troubleshooting this compound solutions.

signaling_pathway cluster_membrane Cell Membrane cluster_process Action Potential Na_channel Voltage-gated Na+ Channel Inside Outside Na_ion_in Na+ Na_channel:p_in->Na_ion_in Intracellular Depolarization Depolarization (Na+ Influx) AP_peak Action Potential Peak Depolarization->AP_peak Repolarization Repolarization AP_peak->Repolarization LG83605 This compound LG83605->Na_channel Inhibits Na_ion_in->Depolarization leads to Na_ion_out Na+ Na_ion_out->Na_channel:p_out Extracellular

Caption: Mechanism of action of this compound on a voltage-gated sodium channel. of action of this compound on a voltage-gated sodium channel.

References

Addressing space-clamp issues in LG 83-6-05 patch clamp experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing space-clamp issues during patch clamp experiments involving the sodium channel blocker LG 83-6-05.

Frequently Asked Questions (FAQs)

Q1: What is space clamp and why is it a concern in patch clamp experiments?

A1: Space clamp refers to the uniformity of the membrane potential across the entire cell that is being voltage-clamped.[1] In an ideal voltage-clamp experiment, the command voltage set by the amplifier would be instantaneously and uniformly applied to the entire cell membrane. However, in reality, due to the cell's morphology (e.g., extensive dendritic trees in neurons) and the series resistance of the patch pipette, the voltage control is not perfect and diminishes with distance from the recording pipette.[2] This non-uniform voltage control is known as a space-clamp issue and can lead to significant distortions in the recorded currents, making the data difficult to interpret.[3]

Q2: How can I identify if I have a space-clamp problem in my recordings?

A2: Poor space clamp can manifest in several ways in your recordings. Common indicators include:

  • Distorted current kinetics: The rising and decay phases of the recorded currents may be slower than expected.

  • Inaccurate current-voltage (I-V) relationships: The shape of the I-V curve may be distorted, potentially showing a shifted voltage of maximal activation or a less steep slope.

  • Appearance of "notches" or "humps" in the current traces: These can arise from uncontrolled action potentials firing in poorly clamped regions of the cell.

  • Difficulty in achieving a stable clamp: The amplifier may struggle to maintain the holding potential, especially when large currents are elicited.

Q3: What is this compound and how does it work?

A3: this compound is a potent inhibitor of sodium channels.[4][5][6] It blocks the cardiac sodium current in a concentration-dependent and frequency-dependent manner.[4] Its mechanism of action involves a significant shift of the steady-state inactivation curve of the sodium current to more negative potentials, indicating a strong tonic block at the resting membrane potential.[4] Furthermore, it prolongs the time constant of recovery from inactivation in a voltage-dependent manner.[4]

Q4: Can the use of this compound exacerbate space-clamp issues?

A4: While this compound itself does not directly cause space-clamp problems, its potent blocking effect on sodium channels can indirectly unmask or amplify the consequences of poor space clamp. By significantly altering the sodium current, especially its inactivation properties, the spatial and temporal distribution of unclamped currents can be affected. For instance, in a poorly space-clamped neuron, the differential block of sodium channels in the well-clamped soma versus the poorly-clamped dendrites could lead to complex and misleading current profiles.

Troubleshooting Guide: Addressing Space-Clamp Issues with this compound

This guide provides a systematic approach to identifying and mitigating space-clamp problems when conducting patch clamp experiments with this compound.

Step 1: Assess the Quality of Your Voltage Clamp

Before applying this compound, it is crucial to ensure the best possible voltage clamp quality.

Experimental Protocol: Assessing Voltage Clamp Quality

  • Cell Selection: Whenever possible, choose cells with a simple, compact morphology (e.g., spherical or ovoid cells with minimal processes) to minimize inherent space-clamp limitations.[2]

  • Pipette Properties: Use low-resistance pipettes (3-5 MΩ) to reduce series resistance.[7] Fire-polish the pipette tip to ensure a clean surface for a good seal.

  • Seal Formation: Aim for a high-resistance seal (>1 GΩ) to minimize leak currents.

  • Series Resistance Compensation: After establishing the whole-cell configuration, accurately measure and compensate for the series resistance (Rs). Aim for at least 70-80% compensation without introducing oscillations.

  • Test Pulse Analysis: Apply a small hyperpolarizing voltage step (e.g., -10 mV) and analyze the resulting capacitive transient. A single, fast exponential decay indicates a good isopotential clamp. A slow or multi-exponential decay suggests poor space clamp.

Step 2: Optimizing Experimental Conditions for this compound Application

Given the potent and use-dependent nature of this compound, certain experimental parameters should be carefully controlled.

ParameterRecommendationRationale
This compound Concentration Start with a low concentration and perform a dose-response curve.To avoid complete block of the sodium current, which would prevent the assessment of its modulatory effects.
Stimulation Frequency Use a low stimulation frequency initially (e.g., 0.1-0.2 Hz).This compound exhibits frequency-dependent block; starting low allows for a baseline assessment before investigating use-dependent effects.[4]
Holding Potential Hold the cell at a potential where a significant fraction of sodium channels are not inactivated (e.g., -100 to -120 mV) before applying depolarizing pulses.To counteract the hyperpolarizing shift in inactivation caused by this compound and ensure a measurable current.[4]
Step 3: Troubleshooting Common Problems

If you suspect space-clamp issues are affecting your results with this compound, consider the following troubleshooting steps.

ProblemPossible CauseRecommended Solution(s)
Distorted I-V relationship after this compound application. Poor space clamp leading to non-uniform drug access and voltage control.1. Re-evaluate cell morphology; select smaller, more compact cells.[2]2. Improve series resistance compensation.3. Use a voltage ramp protocol in addition to steps to better assess the voltage dependence of the block.
Appearance of "humps" or delayed inward currents in the presence of the blocker. Uncontrolled dendritic spiking due to incomplete sodium channel block in distal processes.1. Further reduce the extracellular sodium concentration to decrease the magnitude of the unclamped currents.[8]2. If using neurons, consider experiments in the presence of blockers for other voltage-gated channels (e.g., calcium and potassium channels) to isolate the sodium current.
Inconsistent block at a given concentration of this compound across different cells. Variability in cell size and morphology leading to different degrees of space clamp.1. Carefully document the morphology of each cell recorded.2. Normalize the observed block to cell capacitance as an estimate of cell size.3. Only compare data from cells with similar morphologies and capacitance values.

Visualizations

Experimental_Workflow Experimental Workflow for Mitigating Space-Clamp Issues cluster_prep Preparation cluster_recording Recording Setup cluster_experiment Experiment with this compound cluster_troubleshooting Troubleshooting Cell_Selection Select Cell with Simple Morphology Pipette_Prep Prepare Low-Resistance Pipette Cell_Selection->Pipette_Prep Form_Seal Form High-Resistance Seal Pipette_Prep->Form_Seal Whole_Cell Establish Whole-Cell Configuration Form_Seal->Whole_Cell Compensate_Rs Compensate Series Resistance Whole_Cell->Compensate_Rs Assess_Clamp Assess Clamp Quality (Test Pulse) Compensate_Rs->Assess_Clamp Apply_Drug Apply this compound (Low Concentration) Assess_Clamp->Apply_Drug If clamp is good Check_Morphology Re-assess Cell Morphology Assess_Clamp->Check_Morphology If clamp is poor Record_Currents Record Sodium Currents Apply_Drug->Record_Currents Analyze_Data Analyze Data (I-V, Kinetics) Record_Currents->Analyze_Data Analyze_Data->Check_Morphology If data is distorted Optimize_Solutions Optimize Ionic Solutions Check_Morphology->Optimize_Solutions Refine_Protocol Refine Stimulation Protocol Optimize_Solutions->Refine_Protocol Refine_Protocol->Cell_Selection

Caption: Workflow for minimizing space-clamp issues in patch clamp experiments.

Troubleshooting_Flowchart Troubleshooting Logic for Space-Clamp Problems Start Distorted Currents Observed with this compound Check_Clamp_Quality Is the initial voltage clamp quality optimal? Start->Check_Clamp_Quality Improve_Clamp Improve Clamp: - Lower Rs pipette - Better Rs compensation - Select smaller cells Check_Clamp_Quality->Improve_Clamp No Check_Current_Size Are the recorded currents very large? Check_Clamp_Quality->Check_Current_Size Yes Improve_Clamp->Start Reduce_Current Reduce Current Size: - Lower extracellular [Na+] - Use a less depolarized test potential Check_Current_Size->Reduce_Current Yes Check_Drug_Effect Is the drug effect consistent across cells? Check_Current_Size->Check_Drug_Effect No Reduce_Current->Start Normalize_Data Normalize data to cell capacitance and compare cells with similar morphology. Check_Drug_Effect->Normalize_Data No Re_evaluate_Interpretation Consider the impact of non-uniform block in data interpretation. Check_Drug_Effect->Re_evaluate_Interpretation Yes Normalize_Data->Start

Caption: Logical steps for troubleshooting space-clamp issues during experiments.

References

Technical Support Center: Minimizing Experimental Variability with LG 83-6-05

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving the novel sodium channel blocking agent, LG 83-6-05. The following information is designed to address specific issues that may arise during electrophysiological experiments, such as patch-clamp recordings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, or 1-[3-(2-Hydroxy-3(2-methylpropylamino)-propoxy)-4-methyl-2-thienyll-3phenyl-1-propanon hydrochloride, is a potent inhibitor of the cardiac sodium current.[1] Its primary mechanism of action is the blockade of voltage-gated sodium channels in a concentration- and frequency-dependent manner. This results in a "phasic block" and a significant shift of the steady-state inactivation curve towards more negative potentials, indicating a substantial "tonic block" at the resting membrane potential.[1][2]

Q2: What are the most significant sources of variability when conducting experiments with this compound?

A2: The primary sources of variability in experiments with this compound, particularly in the context of patch-clamp electrophysiology, can be categorized as follows:

  • Environmental Factors: Fluctuations in temperature can significantly alter ion channel kinetics.[1][3]

  • Reagent and Solution Integrity: Inconsistencies in the preparation, storage, and application of this compound solutions and recording buffers.

  • Biological Variability: Differences in cell health, passage number, and cell type (e.g., primary cardiomyocytes vs. cell lines) can lead to varied responses.[4][5][6]

  • Technical Execution: Variability in patch-clamp technique, including pipette fabrication, seal resistance, and series resistance compensation.[7][8][9]

Q3: How critical is temperature control in my experiments?

A3: Temperature control is critical. Many biological processes, especially the gating properties of voltage-gated ion channels, are highly temperature-dependent.[1][3] Experiments conducted at room temperature may yield significantly different results compared to those performed at a physiological temperature (e.g., 36-37°C).[1][3] Inconsistent temperature can be a major source of variability in the measured effects of this compound.

Troubleshooting Guides

Issue 1: High Variability in this compound Potency (IC50) Between Experiments

Possible Cause: Inconsistent effective concentration of this compound at the cell membrane or fluctuations in experimental conditions.

Troubleshooting Steps:

  • Solution Preparation and Storage:

    • Protocol: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or water) and store it in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

    • Verification: On the day of the experiment, thaw a fresh aliquot and dilute it to the final working concentration in the extracellular recording solution. Ensure thorough mixing.

  • Perfusion System:

    • Protocol: Ensure your perfusion system provides a constant and rapid exchange of solutions around the cell. Calibrate the flow rate to ensure complete solution exchange without mechanically disturbing the cell.

    • Verification: Use a dye or a solution with a different ionic composition to visualize and confirm the speed and completeness of the solution exchange in the recording chamber.

  • Temperature Stability:

    • Protocol: Utilize a temperature-controlled perfusion system and recording chamber to maintain a stable physiological temperature.[1][2][10]

    • Verification: Continuously monitor the bath temperature near the patched cell using a thermocouple.

ParameterRecommended ValueSource
Stock Solution Storage -20°C or -80°CGeneral Lab Practice
Working Solution Prepare fresh dailyGeneral Lab Practice
Perfusion Flow Rate 1-2 mL/min[11]
Recording Temperature 36-37°C[1][3][10]
Issue 2: Inconsistent Level of Sodium Channel Block at the Same Concentration of this compound

Possible Cause: Variability in the physiological state of the cells or technical aspects of the voltage-clamp experiment.

Troubleshooting Steps:

  • Cell Health and Quality Control:

    • Protocol: Use cells from a consistent passage number and ensure they are healthy and have a stable resting membrane potential before applying the compound. For primary cardiomyocytes, purification methods like magnetic-activated cell sorting (MACS) can improve the homogeneity of the cell population.[4]

    • Verification: Visually inspect cells for normal morphology. For cardiomyocytes, observe for spontaneous and rhythmic contractions. Monitor key electrophysiological parameters in control conditions before drug application.

  • Voltage-Clamp Parameters:

    • Protocol: Standardize the voltage protocols used to elicit sodium currents. Since the block by this compound is frequency-dependent, the rate of stimulation will directly impact the observed level of block.[1]

    • Verification: Ensure that series resistance is adequately compensated (typically 70-80%) and monitored throughout the experiment, as uncompensated series resistance can lead to voltage errors.[8][12]

ParameterRecommended ActionSource
Cell Passage Number Use a consistent and low rangeGeneral Cell Culture Practice
Resting Membrane Potential Monitor before experimentGeneral Electrophysiology Practice
Voltage Protocol Standardize pulse frequency and duration[1]
Series Resistance Compensate 70-80% and monitor[8][12]

Experimental Protocols

Protocol 1: Preparation of Solutions for Patch-Clamp Recording
  • Extracellular (Bath) Solution:

    • Prepare a solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose.

    • Adjust the pH to 7.4 with NaOH.

    • Adjust osmolarity to ~310 mOsm with sucrose.

    • Filter the solution using a 0.22 µm filter.

  • Intracellular (Pipette) Solution:

    • Prepare a solution containing (in mM): 120 K-Gluconate, 20 KCl, 10 NaCl, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP.

    • Adjust the pH to 7.2 with KOH.[13]

    • Adjust osmolarity to be 10-20 mOsm lower than the extracellular solution (~290-300 mOsm) to ensure a good seal.[13]

    • Aliquot and store at -20°C. Thaw and filter before use.[13][14]

Solution ComponentExtracellular (mM)Intracellular (mM)
NaCl 14010
KCl 5.420
CaCl2 1.8-
MgCl2 1-
HEPES 1010
Glucose 10-
K-Gluconate -120
EGTA -5
Mg-ATP -2
Na-GTP -0.3
pH 7.47.2
Osmolarity (mOsm) ~310~290-300

Visualizations

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis prep_solutions Prepare and Filter Solutions form_seal Approach Cell and Form Giga-ohm Seal prep_solutions->form_seal prep_cells Prepare Healthy Cardiomyocytes prep_cells->form_seal pull_pipette Pull and Fire-Polish Glass Pipette pull_pipette->form_seal whole_cell Rupture Membrane for Whole-Cell Configuration form_seal->whole_cell baseline Record Baseline Sodium Currents whole_cell->baseline apply_lg Perfuse with This compound baseline->apply_lg record_effect Record Drug Effect apply_lg->record_effect washout Washout with Control Solution record_effect->washout data_analysis Analyze Current Amplitude and Kinetics washout->data_analysis dose_response Construct Dose-Response Curve data_analysis->dose_response

Experimental workflow for patch-clamp analysis of this compound.

signaling_pathway Na_channel Voltage-Gated Sodium Channel Block Channel Block LG83605 This compound (Extracellular) LG83605->Na_channel Binds to No_Influx Reduced Na+ Influx Block->No_Influx Leads to Depolarization Reduced Membrane Depolarization No_Influx->Depolarization Results in

Hypothetical signaling pathway of this compound action.
Hypothetical signaling pathway of this compound action.

References

Technical Support Center: Interpreting Unexpected Results in LG 83-6-05 Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results during preclinical studies of LG 83-6-05, a novel inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway.

Frequently Asked Questions (FAQs)

1. Why am I seeing variable IC50 values for this compound across different cancer cell lines?

Possible Causes:

  • Genetic heterogeneity: Cell lines possess unique genetic backgrounds, including different mutations in the MAPK/ERK pathway (e.g., BRAF, KRAS) which can significantly alter their sensitivity to MEK inhibition.

  • Off-target effects: At higher concentrations, this compound might engage off-target kinases, leading to variable cytotoxic or cytostatic effects that are independent of MEK1/2 inhibition.

  • Differential expression of drug transporters: Varying levels of drug efflux or influx transporters (e.g., P-glycoprotein) can modulate the intracellular concentration of this compound.

  • Experimental variability: Inconsistencies in cell seeding density, passage number, or assay incubation times can contribute to result variability.

Troubleshooting Recommendations:

  • Characterize the genomic landscape: Perform mutational analysis of key MAPK/ERK pathway components (BRAF, KRAS, NRAS) in your panel of cell lines.

  • Perform dose-response matrix experiments: Combine this compound with other targeted agents to identify synergistic or antagonistic interactions that might explain differential sensitivity.

  • Assess transporter expression: Use qRT-PCR or Western blotting to quantify the expression of common drug transporters.

Data Presentation: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeBRAF StatusKRAS StatusExpected IC50 (nM)Observed IC50 (nM)
A375MelanomaV600EWT1015
HT-29ColonV600EWT1525
HCT116ColonWTG13D500>1000
Panc-1PancreaticWTG12D800>1000
MCF7BreastWTWT>1000>1000

2. This compound shows potent anti-proliferative activity in vitro, but limited efficacy in our in vivo xenograft models. What could explain this discrepancy?

Possible Causes:

  • Poor pharmacokinetic properties: The compound may have low bioavailability, rapid metabolism, or poor tumor penetration, resulting in sub-therapeutic concentrations at the tumor site.

  • Activation of compensatory signaling pathways: The tumor microenvironment in vivo can trigger alternative survival pathways that are not active in standard in vitro culture conditions. For example, activation of the PI3K/AKT pathway can confer resistance to MEK inhibition.

  • Tumor heterogeneity: The in vivo tumor is a complex and heterogeneous environment. A subpopulation of resistant cells, not apparent in the homogenous in vitro culture, may drive tumor growth.

  • Host-drug interactions: The host's metabolism might inactivate the compound more rapidly than anticipated.

Troubleshooting Recommendations:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) studies: Measure this compound concentrations in plasma and tumor tissue over time and correlate these with the inhibition of downstream targets (e.g., p-ERK).

  • Pathway analysis of treated tumors: Harvest tumors from treated animals and perform Western blotting or immunohistochemistry to assess the activation state of key signaling pathways (MAPK/ERK, PI3K/AKT).

  • Combination therapy studies: Based on the pathway analysis, consider combining this compound with an inhibitor of the identified compensatory pathway (e.g., a PI3K inhibitor).

Experimental Protocols

Western Blotting for p-ERK and Total ERK

  • Sample Preparation: Lyse cells or homogenized tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 20-30 µg of protein per lane on a 10% SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK (1:1000) and total ERK (1:1000) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and a chemiluminescence imaging system.

MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Visualizations

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors LG_83_6_05 This compound LG_83_6_05->MEK

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.

Troubleshooting_Workflow Start Unexpected Result Observed CheckProtocol Review Experimental Protocol Start->CheckProtocol CheckProtocol->Start Error Found Hypothesize Formulate Hypotheses (e.g., off-target effects, resistance) CheckProtocol->Hypothesize Protocol Correct DesignExperiments Design New Experiments (e.g., pathway analysis, PK/PD) Hypothesize->DesignExperiments Execute Execute Experiments DesignExperiments->Execute Analyze Analyze New Data Execute->Analyze Analyze->Hypothesize Inconsistent Interpret Interpret Results & Refine Hypothesis Analyze->Interpret Consistent with Hypothesis

Caption: A general workflow for troubleshooting unexpected experimental results.

InVitro_InVivo_Disconnect cluster_invitro In Vitro cluster_invivo In Vivo cluster_reasons Potential Reasons for Discrepancy InVitro_Potency High Potency (Low IC50) InVivo_Efficacy Low Efficacy InVitro_Potency->InVivo_Efficacy leads to unexpected PK Poor Pharmacokinetics PK->InVivo_Efficacy Compensatory Compensatory Pathways Compensatory->InVivo_Efficacy TME Tumor Microenvironment TME->InVivo_Efficacy

Caption: Logical relationship explaining the discrepancy between in vitro potency and in vivo efficacy.

Validation & Comparative

Validating the Efficacy of LG 83-6-05 as a Sodium Channel Blocker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of LG 83-6-05, a novel sodium channel blocker, with established alternatives in the field. The following data and experimental protocols are intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's efficacy.

Introduction to this compound

This compound is a potent and concentration-dependent inhibitor of the cardiac sodium current.[1] Its mechanism of action involves the stabilization of the inactivated state of the sodium channel, leading to a frequency-dependent (phasic) block and a significant tonic block at the resting membrane potential.[1] This dual action suggests its potential as a highly effective agent for regulating cardiac rhythm disorders.

Comparative Efficacy of Sodium Channel Blockers

To validate the efficacy of this compound, a comprehensive comparison with other well-characterized sodium channel blockers is essential. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several established drugs targeting cardiac sodium channels.

CompoundIC50 (µM)Target/SystemNotes
This compound Data Not AvailableCardiac Sodium CurrentDescribed as one of the most potent known sodium channel blocking agents.[1]
Flecainide5.5 - 10.7hNav1.5State- and frequency-dependent block.
Lidocaine~10 - 36Cardiac Sodium ChannelsExhibits state-dependent binding, with higher affinity for inactivated channels.
Propafenone~1.4Cardiac Sodium ChannelsSteady-state block at 3 Hz.

Note: The IC50 values can vary depending on the experimental conditions, such as the specific ion channel subtype, cell type, and electrophysiological protocol used.

Mechanism of Action: Stabilizing the Inactivated State

Voltage-gated sodium channels cycle through three main states: resting, open, and inactivated. This compound exerts its inhibitory effect by preferentially binding to and stabilizing the inactivated state of the sodium channel. This mechanism is crucial for its use-dependent properties, where the blocking effect becomes more pronounced at higher frequencies of channel activation, a characteristic often desirable in antiarrhythmic agents.

Resting Resting State Open Open State Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Inactivation Inactivated->Resting Repolarization Blocked Blocked (Inactivated) State Inactivated->Blocked This compound Blocked->Inactivated Dissociation

Figure 1. State-dependent binding of this compound to the inactivated sodium channel.

Experimental Protocols

The primary method for evaluating the efficacy of sodium channel blockers is the patch-clamp technique, which allows for the direct measurement of ion channel currents in single cells.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the concentration-dependent inhibition of the cardiac sodium current by this compound and to characterize its voltage- and frequency-dependent properties.

Cell Preparation:

  • Enzymatically dispersed single ventricular cardiomyocytes from adult rats or guinea pigs are used.[1]

Recording Solutions:

  • External Solution (in mM): Specific composition to isolate the sodium current, typically containing low concentrations of other ions to minimize contamination from other channel types.

  • Internal (Pipette) Solution (in mM): Formulated to mimic the intracellular environment and maintain cell health during the recording.

Voltage-Clamp Protocol:

  • A single-electrode voltage-clamp system (e.g., switch clamping) is employed.[1]

  • The cell membrane is held at a negative potential (e.g., -110 mV) to ensure all sodium channels are in the resting state.[1]

  • A series of depolarizing voltage steps are applied to elicit sodium currents.

  • To assess frequency-dependent block, depolarizing pulses are applied at varying frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).

  • To determine the effect on steady-state inactivation, a two-pulse protocol is used. A conditioning prepulse of varying voltages is followed by a test pulse to a constant voltage to measure the fraction of available channels.

Data Analysis:

  • The peak sodium current amplitude is measured in the absence and presence of different concentrations of this compound.

  • A concentration-response curve is generated by plotting the percentage of current inhibition against the drug concentration. The IC50 value is determined by fitting the data to the Hill equation.

  • The time constant of recovery from inactivation is measured to quantify the kinetics of drug dissociation.[1]

cluster_0 Cell Preparation cluster_1 Patch-Clamp Recording cluster_2 Data Analysis isolate Isolate Cardiomyocytes patch Establish Whole-Cell Configuration isolate->patch record_control Record Baseline Sodium Currents patch->record_control apply_drug Apply this compound record_control->apply_drug record_drug Record Sodium Currents with Drug apply_drug->record_drug measure Measure Peak Current Inhibition record_drug->measure plot Generate Concentration-Response Curve measure->plot calculate Calculate IC50 plot->calculate

Figure 2. Experimental workflow for evaluating this compound efficacy.

Conclusion

The available evidence strongly suggests that this compound is a highly potent cardiac sodium channel blocker with a favorable mechanism of action for the potential treatment of cardiac arrhythmias. Its concentration- and frequency-dependent effects, stemming from the stabilization of the inactivated channel state, position it as a promising candidate for further investigation. The generation of a complete concentration-response curve to determine a precise IC50 value is a critical next step for a definitive quantitative comparison with other sodium channel blockers.

References

A Comparative Analysis of LG 83-6-05 Against Other Class I Antiarrhythmic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LG 83-6-05 is a potent sodium channel blocking agent, positioning it as a Class I antiarrhythmic drug.[1] Its mechanism of action, like other drugs in this class, involves the inhibition of the fast sodium inward current in cardiomyocytes. This guide provides a comparative analysis of this compound against established Class I antiarrhythmics, namely quinidine (Class Ia), lidocaine (Class Ib), and flecainide (Class Ic). The comparison focuses on their electrophysiological effects and mechanisms of action, supported by available experimental data.

Mechanism of Action: The Cardiac Sodium Channel

Class I antiarrhythmic drugs exert their effects by blocking the voltage-gated sodium channels (NaV1.5) in the heart. This action reduces the maximum rate of depolarization of the cardiac action potential (Vmax), thereby slowing conduction velocity and suppressing ectopic pacemaker activity. The subclasses (Ia, Ib, and Ic) are distinguished by the kinetics of their interaction with the sodium channel, particularly their rates of association and dissociation, which translates to different electrophysiological profiles.

Electrophysiological Properties of this compound

This compound has been identified as a highly potent inhibitor of the cardiac sodium current.[1] Its key electrophysiological characteristics include:

  • Concentration-Dependent Block: The inhibitory effect of this compound on the sodium current is directly proportional to its concentration.[1]

  • Frequency-Dependent (Phasic) Block: The drug exhibits a more pronounced blockade of the sodium current at higher heart rates, a characteristic known as use-dependence or phasic block.[1]

  • Voltage-Dependent (Tonic) Block: this compound shifts the steady-state inactivation curve of the sodium channel towards more negative potentials, indicating a significant tonic block even at resting membrane potential.[1]

  • Structural Relation to Propafenone: this compound is structurally related to propafenone, a well-known Class Ic antiarrhythmic agent.

Comparative Electrophysiological Effects

The following table summarizes the key electrophysiological effects of this compound in comparison to quinidine, lidocaine, and flecainide.

ParameterThis compoundQuinidine (Class Ia)Lidocaine (Class Ib)Flecainide (Class Ic)
Primary Mechanism Potent Na+ channel blockerModerate Na+ channel blockerWeak Na+ channel blockerPotent Na+ channel blocker
Effect on Vmax Marked decreaseModerate decreaseSlight decreaseMarked decrease
Action Potential Duration Not explicitly statedProlongsShortensNo significant change
Effective Refractory Period Not explicitly statedProlongsShortensNo significant change
Use-Dependence Present (Phasic block)ModerateMarked (in ischemic tissue)Marked
Tonic Block Present (significant)ModerateWeakMarked
Effect on QRS Duration Not explicitly statedProlongsNo significant changeMarkedly prolongs
Effect on QT Interval Not explicitly statedProlongsShortensNo significant change

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Cardiac Sodium Current Analysis

Objective: To measure the effect of a test compound (e.g., this compound) on the fast sodium inward current (I_Na) in isolated cardiomyocytes.

Cell Preparation:

  • Isolate ventricular myocytes from adult rats or guinea pigs using enzymatic dispersion.

  • Maintain the isolated cells in a solution suitable for patch-clamp recording.

Recording Setup:

  • Use a single-electrode voltage-clamp system (e.g., switch clamping with patch electrodes).

  • Employ borosilicate glass pipettes with a specific resistance when filled with the internal solution.

  • The external solution should be a physiological saline solution.

Voltage-Clamp Protocols:

  • Tonic Block Assessment:

    • Hold the cell membrane at a holding potential (e.g., -100 mV).

    • Apply depolarizing pulses to elicit I_Na in the absence and presence of the test compound at various concentrations.

    • Measure the peak I_Na to determine the concentration-dependent inhibition.

  • Use-Dependence (Phasic Block) Assessment:

    • Apply a train of depolarizing pulses at different frequencies (e.g., 1 Hz, 2 Hz, 5 Hz) to simulate different heart rates.

    • Measure the progressive decrease in peak I_Na during the pulse train to quantify the frequency-dependent block.

  • Steady-State Inactivation Assessment:

    • Apply a series of conditioning pre-pulses to various membrane potentials followed by a test pulse to a fixed potential to elicit I_Na.

    • Plot the normalized peak I_Na against the pre-pulse potential to generate the steady-state inactivation curve.

    • Compare the curves in the absence and presence of the test compound to determine any shift in the voltage-dependence of inactivation.

Data Analysis:

  • Analyze the recorded currents using specialized software (e.g., pCLAMP).

  • Calculate parameters such as the half-maximal inhibitory concentration (IC50) for tonic block and the degree of phasic block at different frequencies.

  • Fit the steady-state inactivation data to a Boltzmann function to determine the half-inactivation potential (V_h).

Visualizing the Signaling Pathway and Experimental Workflow

Below are diagrams generated using Graphviz to illustrate the mechanism of action of Class I antiarrhythmics and a typical experimental workflow.

ClassI_Antiarrhythmic_Mechanism cluster_membrane Cardiomyocyte Membrane NaV1.5 Voltage-Gated Sodium Channel (NaV1.5) Block Blockade of Na+ Influx NaV1.5->Block leads to LG_83_6_05 This compound LG_83_6_05->NaV1.5 binds Other_Class_I Other Class I Antiarrhythmics Other_Class_I->NaV1.5 binds Vmax Decreased Vmax of Action Potential Block->Vmax Conduction Slowed Conduction Velocity Vmax->Conduction Arrhythmia Suppression of Arrhythmias Conduction->Arrhythmia Experimental_Workflow Start Start: Isolate Cardiomyocytes Patch Establish Whole-Cell Patch-Clamp Configuration Start->Patch Control Record Baseline Sodium Currents Patch->Control Drug Apply this compound or Other Class I Antiarrhythmic Control->Drug Record Record Sodium Currents in Presence of Drug Drug->Record Analysis Data Analysis: Tonic Block, Phasic Block, Inactivation Curve Shift Record->Analysis End End: Comparative Assessment Analysis->End

References

A Comparative Analysis of LG 83-6-05 and Flecainide for Cardiac Sodium Channel Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two cardiac sodium channel inhibitors: the investigational compound LG 83-6-05 and the established antiarrhythmic drug flecainide. The focus is on their respective mechanisms of action, potency, and the experimental data supporting their effects on the cardiac sodium channel, Nav1.5.

Introduction

Cardiac sodium channels, particularly the Nav1.5 isoform, are critical for the initiation and propagation of the cardiac action potential. Inhibition of these channels is a key mechanism for several antiarrhythmic drugs used to treat and prevent cardiac arrhythmias. Flecainide is a well-characterized Class Ic antiarrhythmic agent known for its potent, use-dependent inhibition of Nav1.5.[1][2] this compound is a novel compound identified as a potent sodium channel blocker with potential applications in managing cardiac rhythm disorders.[3][4][5] This guide synthesizes the available experimental data to provide a comparative overview of these two compounds.

Quantitative Comparison of Inhibitory Effects

The following table summarizes the available quantitative data for this compound and flecainide concerning their inhibition of the cardiac sodium channel. Data for flecainide is more extensive due to its long history of clinical use and research.

ParameterThis compoundFlecainideReference(s)
Target Cardiac Sodium Channel (presumed Nav1.5)Cardiac Sodium Channel (Nav1.5)[4][5],[1][6]
IC50 (Resting State) Not explicitly reported~345 µM[6]
IC50 (Use-Dependent) Not explicitly reported, but described as a potent, concentration-dependent blocker~7.4 µM (at 10 Hz stimulation)[6]
Recovery from Inactivation Prolongs the time constant of recovery by a factor of up to 290 (at 2 µmol/l)Prolongs recovery from inactivation[5],[2]
State-Dependent Block Exhibits both tonic and phasic (frequency-dependent) blockPrimarily open and inactivated state blocker; pronounced use-dependence[5],[6]
Effect on Inactivation Curve Shifts the steady-state inactivation curve significantly towards negative potentialsShifts steady-state inactivation in a hyperpolarizing direction[5],[2]

Mechanism of Action and Signaling Pathways

Both this compound and flecainide exert their effects by physically blocking the pore of the Nav1.5 channel, thereby preventing the influx of sodium ions that is necessary for the depolarization phase of the cardiac action potential.

Flecainide is known to access its binding site from the intracellular side of the channel. It exhibits a strong preference for the open and inactivated states of the channel, which explains its pronounced use-dependent and frequency-dependent effects.[2][6] This means its blocking effect is more pronounced at faster heart rates, making it effective in terminating tachyarrhythmias.

Based on the available data, this compound also demonstrates potent, concentration-dependent, and frequency-dependent (phasic) block of the cardiac sodium current.[5] The significant shift it induces in the steady-state inactivation curve towards more negative potentials suggests a considerable tonic block, meaning it can block channels even at resting membrane potential.[5] The remarkably prolonged recovery from inactivation (up to 290-fold at 2 µmol/l) indicates that this compound stabilizes the inactivated state of the channel, preventing it from returning to a resting, activatable state.[5]

Cardiac_Sodium_Channel_Inhibition cluster_channel Cardiac Sodium Channel (Nav1.5) cluster_drugs Inhibitors Resting_State Resting State (Closed) Open_State Open State (Na+ Influx) Resting_State->Open_State Depolarization Inactivated_State Inactivated State (Blocked) Open_State->Inactivated_State Inactivation Inactivated_State->Resting_State Repolarization (Recovery) LG_83_6_05 This compound LG_83_6_05->Inactivated_State Potent Stabilization (Tonic & Phasic Block) Flecainide Flecainide Flecainide->Open_State Use-Dependent Block Flecainide->Inactivated_State Use-Dependent Block

Caption: Simplified signaling pathway of cardiac sodium channel inhibition.

Experimental Protocols

The characterization of cardiac sodium channel inhibitors like this compound and flecainide relies heavily on electrophysiological techniques, particularly the patch-clamp method.

Whole-Cell Voltage-Clamp Electrophysiology

This is the gold-standard method for studying the effects of compounds on ion channels in isolated cardiomyocytes or in cell lines heterologously expressing the channel of interest (e.g., HEK293 cells expressing Nav1.5).

Objective: To measure the effects of the test compound on the amplitude, kinetics, and voltage-dependence of the cardiac sodium current (I_Na).

Methodology:

  • Cell Preparation: Single ventricular cardiomyocytes are enzymatically isolated from animal hearts (e.g., rat or guinea pig), or a stable cell line expressing human Nav1.5 is cultured.

  • Recording Setup: A glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance "giga-seal" with the cell membrane. The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total ion current across the cell membrane.

  • Solutions: The extracellular solution is designed to isolate the sodium current by blocking other major ionic currents (e.g., using Cs+ to block K+ channels and Cd2+ to block Ca2+ channels). The intracellular solution also contains specific ions and buffering agents to maintain the cell's integrity and isolate the current of interest.

  • Voltage Protocols:

    • Current-Voltage (I-V) Relationship: The membrane potential is held at a negative potential (e.g., -120 mV) and then stepped to a series of depolarizing potentials (e.g., from -100 mV to +40 mV in 10 mV increments) to determine the voltage at which the peak inward sodium current occurs.

    • Steady-State Inactivation: A two-pulse protocol is used. A long pre-pulse to various potentials is applied to allow channels to enter the inactivated state, followed by a test pulse to the potential of peak current activation. The normalized current amplitude is plotted against the pre-pulse potential to determine the voltage at which half of the channels are inactivated (V_1/2).

    • Recovery from Inactivation: A two-pulse protocol where the time interval between two depolarizing pulses is varied. This measures the time it takes for channels to recover from the inactivated state and become available for opening again.

    • Use-Dependent Block: A train of depolarizing pulses at a specific frequency (e.g., 1 Hz, 5 Hz, 10 Hz) is applied to the cell in the presence of the drug. The progressive decrease in the peak sodium current during the pulse train indicates the degree of use-dependent block.

  • Data Analysis: The recorded currents are analyzed to determine key parameters such as peak current amplitude, time to peak, inactivation kinetics, and the half-maximal inhibitory concentration (IC50) of the compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Isolation Cell Isolation/ Culture Patch_Clamp Whole-Cell Patch-Clamp Cell_Isolation->Patch_Clamp Solution_Prep Solution Preparation Solution_Prep->Patch_Clamp Voltage_Protocols Application of Voltage Protocols Patch_Clamp->Voltage_Protocols Drug_Application Drug Application Voltage_Protocols->Drug_Application Data_Acquisition Data Acquisition Drug_Application->Data_Acquisition Parameter_Extraction Parameter Extraction (IC50, Kinetics, etc.) Data_Acquisition->Parameter_Extraction Comparison Comparative Analysis Parameter_Extraction->Comparison

Caption: General workflow for electrophysiological characterization of ion channel inhibitors.

Conclusion

Both this compound and flecainide are potent inhibitors of the cardiac sodium channel. Flecainide's well-documented use-dependent properties make it particularly effective at higher heart rates. The available data for this compound, although limited, suggests it is a highly potent inhibitor with both tonic and phasic blocking characteristics. Its profound effect on prolonging the recovery from inactivation is a notable feature that may differentiate its electrophysiological profile from that of flecainide. Further detailed electrophysiological studies are required to fully elucidate the comparative pharmacology of this compound and its potential as a novel antiarrhythmic agent.

References

A Comparative Analysis of LG 83-6-05 and Propafenone in Preclinical Arrhythmia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electrophysiological properties and antiarrhythmic potential of LG 83-6-05 and propafenone, based on available preclinical data. While direct comparative studies are limited, this document synthesizes existing evidence from various arrhythmia models to offer a comprehensive overview for research and development purposes.

Executive Summary

Propafenone is a well-established Class IC antiarrhythmic agent with a primary mechanism of sodium channel blockade, supplemented by weak beta-adrenergic blocking activity. It has been extensively studied in various animal models of arrhythmia. This compound is a potent cardiac sodium channel inhibitor, with cellular electrophysiology studies indicating a strong potential for antiarrhythmic activity. However, publicly available in vivo data on this compound in established arrhythmia models is scarce, limiting a direct quantitative comparison with propafenone. This guide presents the available data for both compounds, highlighting their mechanisms of action and effects in preclinical models.

Mechanism of Action

Both this compound and propafenone exert their antiarrhythmic effects primarily by blocking cardiac sodium channels (Nav1.5), which are responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential.

This compound is identified as a potent inhibitor of the cardiac sodium current. Studies on isolated ventricular cardiomyocytes from rats and guinea pigs have shown that this compound blocks the whole-cell sodium inward current in a frequency-dependent (phasic block) and voltage-dependent (tonic block) manner. This indicates that its blocking effect is enhanced at higher heart rates and in depolarized tissues, which are characteristic features of tachyarrhythmias.

Propafenone is classified as a Class IC antiarrhythmic agent. Its primary mechanism is the blockade of fast inward sodium channels, leading to a decrease in the rate of rise of the action potential (Vmax). This action slows conduction velocity in the atria, ventricles, and His-Purkinje system. Propafenone also exhibits weak non-selective beta-adrenergic blocking activity and some calcium channel blocking effects at higher concentrations.

Signaling Pathway of Sodium Channel Blockade

Sodium Channel Blockade cluster_0 Cardiac Myocyte cluster_1 Drug Action Na_Channel Voltage-Gated Sodium Channel (Na_v1.5) Depolarization Phase 0 Depolarization Na_Channel->Depolarization Na+ Influx AP Action Potential Propagation Depolarization->AP Arrhythmia Arrhythmia AP->Arrhythmia Abnormal Conduction Drug This compound or Propafenone Drug->Na_Channel Blocks Channel

Caption: Mechanism of action for sodium channel blockers.

Quantitative Data from Arrhythmia Models

Table 1: Ouabain-Induced Arrhythmia Model (Guinea Pig)
ParameterThis compoundPropafenone
Animal Model Data not availableGuinea Pig
Arrhythmia Induction Data not availableOuabain infusion
Endpoint Data not availableOnset of ventricular premature beats
Efficacy Data not availableA related compound, LG 6-101, was significantly more effective than propafenone in delaying the onset of ventricular premature beats[1]

Note: The data for a structurally related compound to this compound is presented due to the absence of specific data for this compound in this model.

Table 2: Coronary Artery Ligation-Induced Arrhythmia Model (Rat)
ParameterThis compoundPropafenone
Animal Model Data not availableRat
Arrhythmia Induction Data not availableLigation of the left descending coronary artery
Endpoint Data not availableIncidence and duration of ventricular arrhythmias
Efficacy Data not availableShowed good antiarrhythmic effects, comparable to a related compound LG 6-101[1]

Note: The efficacy of propafenone is described qualitatively in the available literature.

Table 3: Aconitine-Induced Arrhythmia Model (Rat)
ParameterThis compoundPropafenone
Animal Model Data not availableRat
Arrhythmia Induction Data not availableAconitine infusion
Endpoint Data not availableOnset of ventricular premature beats, cardiac arrest
Efficacy Data not availableDid not differ in antiarrhythmic effects from related compounds LG 6-101 and LG 6-102[1]

Experimental Protocols

Ouabain-Induced Arrhythmia in Guinea Pigs

This model is used to evaluate the efficacy of drugs against arrhythmias caused by digitalis toxicity.

Ouabain_Protocol cluster_0 Experimental Workflow Animal Guinea Pig (anesthetized) Drug_Admin Test Compound or Vehicle Administration (e.g., intravenous) Animal->Drug_Admin Ouabain Ouabain Infusion (to induce arrhythmia) Drug_Admin->Ouabain ECG Continuous ECG Monitoring Ouabain->ECG Endpoints Measure Endpoints: - Onset of VPBs - Onset of VT/VF - Time to Cardiac Arrest ECG->Endpoints Coronary_Ligation_Protocol cluster_0 Experimental Workflow Animal Rat (anesthetized and ventilated) Thoracotomy Thoracotomy Animal->Thoracotomy Ligation Ligation of Left Anterior Descending (LAD) Coronary Artery Thoracotomy->Ligation Drug_Admin Test Compound or Vehicle Administration (before or after ligation) Ligation->Drug_Admin ECG ECG Monitoring Drug_Admin->ECG Analysis Analysis: - Incidence and duration of VT/VF - Mortality Rate ECG->Analysis

References

In Vitro Validation of LG 83-6-05's Effect on Specific Sodium Channel Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the sodium channel blocker LG 83-6-05 and other alternative compounds. Due to the limited availability of public quantitative data on the specific subtype selectivity of this compound, this document focuses on its reported effects on cardiac sodium channels and presents a quantitative comparison of alternative sodium channel blockers with known selectivity profiles. The guide also includes detailed experimental protocols for in vitro validation and visual diagrams to illustrate key concepts and workflows.

This compound: A Potent Cardiac Sodium Channel Inhibitor

This compound is a novel sodium channel blocking agent that has been identified as a potent inhibitor of the cardiac sodium current.[1][2] Studies have shown that it acts in a concentration-dependent manner and exhibits a frequency-dependent (phasic) block of the whole-cell sodium inward current in ventricular cardiomyocytes.[1] Furthermore, this compound has been observed to shift the steady-state inactivation curve of the sodium current towards more negative potentials, indicating a significant tonic block at the resting membrane potential.[1][2] This mechanism of action suggests its potential for use in research related to cardiac rhythm disorders.[3][4]

Comparative Analysis of Alternative Sodium Channel Blockers

To provide a framework for evaluating the potential selectivity of a compound like this compound, this section presents a comparison of several well-characterized sodium channel blockers with known IC50 values against a range of voltage-gated sodium channel subtypes. This data is crucial for understanding the therapeutic potential and off-target effects of different sodium channel inhibitors.

CompoundClassNav1.1 IC50 (µM)Nav1.2 IC50 (µM)Nav1.3 IC50 (µM)Nav1.4 IC50 (µM)Nav1.5 IC50 (µM)Nav1.6 IC50 (µM)Nav1.7 IC50 (µM)Nav1.8 IC50 (µM)
Lidocaine Class Ib Antiarrhythmic>30>30>30>30>30>30>30>30
Flecainide Class Ic Antiarrhythmic13.510.818.28.96.212.115.4>30
Ranolazine Antianginal130851106035907025
Carbamazepine Anticonvulsant292235>100>1002545>100
A-803467 Selective Nav1.8 Blocker>10>10>10>10>10>10>100.008

Note: IC50 values can vary depending on the experimental conditions (e.g., cell type, temperature, voltage protocol). The data presented here is a compilation from various sources for comparative purposes.

Experimental Protocols for In Vitro Validation

The determination of a compound's effect on specific sodium channel subtypes is typically achieved through electrophysiological techniques, particularly patch-clamp assays. With advancements in technology, automated patch-clamp (APC) systems are now widely used for higher throughput screening and detailed characterization.

Generalized Protocol for Determining Sodium Channel Subtype Selectivity using Automated Patch-Clamp Electrophysiology

1. Cell Line Preparation:

  • Utilize stable cell lines, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells, engineered to express a single human voltage-gated sodium channel subtype (e.g., hNav1.1, hNav1.2, hNav1.3, hNav1.4, hNav1.5, hNav1.6, hNav1.7, or hNav1.8).
  • Culture the cells in appropriate media and conditions to ensure optimal health and channel expression.
  • Harvest the cells at 70-90% confluency using a gentle dissociation reagent to obtain a single-cell suspension.

2. Solutions and Reagents:

  • Internal Solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.
  • External Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
  • Test Compound: Prepare stock solutions of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) and prepare serial dilutions in the external solution to achieve the desired final concentrations.

3. Automated Patch-Clamp Procedure (e.g., using SyncroPatch, IonWorks, or PatchXpress):

  • Prime the APC system with the internal and external solutions.
  • Load the cell suspension and compound plate into the instrument.
  • Initiate the automated process of cell capture, seal formation (aim for GΩ seals), and whole-cell configuration.
  • Apply a voltage protocol to elicit sodium currents. A typical protocol to determine tonic and use-dependent block includes:
  • A holding potential of -120 mV.
  • A depolarizing step to -20 mV for 20 ms to elicit the peak sodium current.
  • For use-dependent block, a train of depolarizing pulses at a specific frequency (e.g., 10 Hz) is applied.
  • Apply a pre-compound control voltage protocol to establish a baseline current.
  • Apply the different concentrations of the test compound, allowing for an appropriate incubation time (e.g., 3-5 minutes).
  • Apply the voltage protocol again in the presence of the compound.
  • Include a positive control (a known sodium channel blocker) and a vehicle control (e.g., DMSO in external solution).

4. Data Analysis:

  • Measure the peak sodium current amplitude before and after the application of the test compound.
  • Calculate the percentage of current inhibition for each concentration.
  • Fit the concentration-response data to a Hill equation to determine the IC50 value for each sodium channel subtype.
  • For use-dependent block, analyze the reduction in current amplitude over the course of the pulse train.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_apc Automated Patch-Clamp cluster_analysis Data Analysis cell_culture Cell Culture (Stable hNav1.x Cell Lines) cell_capture Cell Capture & Sealing cell_culture->cell_capture solution_prep Solution Preparation (Internal, External, Compound) solution_prep->cell_capture whole_cell Whole-Cell Configuration cell_capture->whole_cell baseline Baseline Current Recording whole_cell->baseline compound_app Compound Application baseline->compound_app post_compound Post-Compound Recording compound_app->post_compound inhibition_calc Calculate % Inhibition post_compound->inhibition_calc ic50_det Determine IC50 inhibition_calc->ic50_det selectivity_profile Generate Selectivity Profile ic50_det->selectivity_profile

Caption: Workflow for assessing sodium channel subtype specificity.

Signaling Pathway and Selectivity Comparison

selectivity_comparison cluster_compounds Compounds cluster_channels Sodium Channel Subtypes LG83605 This compound Nav1_5 Nav1.5 (Cardiac) LG83605->Nav1_5 Potent Inhibition (Qualitative) Flecainide Flecainide Flecainide->Nav1_5 High Potency Nav_Neuronal Neuronal Subtypes (Nav1.1, 1.2, 1.3, 1.6, 1.7) Flecainide->Nav_Neuronal Moderate Potency A803467 A-803467 Nav1_8 Nav1.8 (Peripheral Pain) A803467->Nav1_8 High Selectivity & Potency

Caption: Comparative selectivity profiles of sodium channel blockers.

References

Cross-Validation of LG 83-6-05's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the cardiac sodium channel inhibitor LG 83-6-05 with established alternatives, providing available data, experimental protocols, and pathway visualizations to aid in drug development and research.

This guide provides a comparative analysis of the mechanism of action of this compound, a potent cardiac sodium channel inhibitor, with other well-characterized sodium channel blockers: Amiodarone, Flecainide, and Lidocaine. Due to the limited publicly available quantitative data for this compound, this guide presents a qualitative summary of its effects alongside quantitative data for the selected alternatives in relevant cell lines, including Human Embryonic Kidney 293 (HEK293) cells expressing the human Nav1.5 sodium channel and human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

Mechanism of Action Overview

Voltage-gated sodium channels (Nav) are crucial for the initiation and propagation of action potentials in excitable cells like cardiomyocytes. Inhibition of these channels, particularly the cardiac isoform Nav1.5, is a key mechanism for antiarrhythmic drugs. These drugs typically exhibit state-dependent binding, with higher affinity for the open or inactivated states of the channel, leading to a frequency- and voltage-dependent block.

This compound has been identified as a potent inhibitor of the cardiac sodium current.[1][2] Early studies in enzymatically-dispersed single ventricular cardiomyocytes from adult rats and guinea pigs demonstrated that this compound acts in a concentration-dependent and frequency-dependent manner (phasic block).[2][3] Furthermore, it shifts the steady-state inactivation curve of the sodium current towards more negative potentials, indicating a significant tonic block at the resting membrane potential.[2][3] The time constant of recovery from inactivation is considerably prolonged by this compound, suggesting that the drug stabilizes the inactivated state of the sodium channel.[2]

Amiodarone is a multi-ion channel blocker, classified as a Class III antiarrhythmic agent, but it also exhibits Class I (sodium channel blockade), Class II (beta-adrenergic blockade), and Class IV (calcium channel blockade) effects. Its interaction with sodium channels contributes to its antiarrhythmic properties.

Flecainide is a Class Ic antiarrhythmic agent that potently blocks the Nav1.5 channel. It exhibits a slow unbinding rate, leading to significant use-dependent block and slowing of cardiac conduction.

Lidocaine is a Class Ib antiarrhythmic drug that selectively blocks sodium channels. It has a rapid unbinding rate and preferentially binds to the inactivated state of the channel, making its blocking effect more pronounced in depolarized or rapidly firing cells.

Comparative Performance Data

While specific IC50 values for this compound are not publicly available, the following tables summarize the inhibitory potency of the alternative compounds on the Nav1.5 channel in different cell lines.

Table 1: IC50 Values for Sodium Channel Blockers on Nav1.5 in HEK293 Cells

CompoundIC50 (µM)Holding Potential (mV)Reference
Amiodarone4.79-[4]
Flecainide5.5 - 10.7-95 to -120[5][6]
Lidocaine~200 (estimated)-
Quinidine28.9-120[5]
Mexiletine47.0-120[5]

Table 2: IC50 Values for Sodium Channel Blockers on Nav1.5 in hiPSC-derived Cardiomyocytes

CompoundIC50 (µM)Voltage ProtocolReference
Amiodarone2.0 (CiPA), 1.7 (Two-pulse)CiPA step-ramp, Two-pulse[7]
Flecainide2.5 (CiPA), 1.9 (Two-pulse)CiPA step-ramp, Two-pulse[7]
Quinidine13.5 (CiPA), 11.2 (Two-pulse)CiPA step-ramp, Two-pulse[7]
Tetracaine2.9-[8]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of sodium channel inhibitors.

Whole-Cell Voltage-Clamp Recordings in HEK293 Cells Stably Expressing Nav1.5

This protocol is used to measure the effect of compounds on the function of the human cardiac sodium channel Nav1.5 heterologously expressed in HEK293 cells.

Cell Culture and Transfection:

  • HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and 1% GlutaMAX™.

  • For transient transfection, cells are plated to reach ~70% confluency. Plasmids containing the SCN5A gene (encoding Nav1.5) and a marker gene (e.g., GFP) are transfected using a suitable transfection reagent.

  • Recordings are typically performed 48 hours post-transfection. For stable cell lines, cells are selected using an appropriate antibiotic.

Electrophysiology:

  • Solutions:

    • Bath Solution (Extracellular): 140 mM NaCl, 3 mM KCl, 1.8 mM CaCl₂, 1.2 mM MgCl₂, 10 mM HEPES. pH adjusted to 7.4 with NaOH. Osmolality ~325 mOsm.[4]

    • Pipette Solution (Intracellular): 130 mM CsCl, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES, 2 mM ATP-Mg²⁺. pH adjusted to 7.2 with CsOH. Osmolality ~308 mOsm.[4]

  • Recording:

    • Whole-cell patch-clamp recordings are performed using an amplifier (e.g., Axopatch 200B).

    • Borosilicate glass pipettes with a resistance of 2-4 MΩ are used.

    • After establishing a giga-ohm seal and rupturing the membrane, the cell is allowed to stabilize.

    • Series resistance is compensated by 70-80% to minimize voltage errors. Leak currents are subtracted using a P/4 or P/N protocol.

Voltage Protocols:

  • Current-Voltage (I-V) Relationship: From a holding potential of -120 mV, depolarizing voltage steps are applied in 10 mV increments to determine the voltage-dependence of channel activation.

  • Steady-State Inactivation: A two-pulse protocol is used. From a holding potential of -120 mV, conditioning pre-pulses of varying voltages are applied, followed by a test pulse to a potential that elicits a peak inward current (e.g., -20 mV) to determine the fraction of available channels.

  • Use-Dependent Block: A train of depolarizing pulses at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) is applied to assess the frequency-dependent inhibition by the compound.

  • CiPA Step-Ramp Protocol: This standardized protocol is increasingly used to assess the proarrhythmic risk of compounds by evaluating their effects on multiple ion channels, including the late sodium current.

Sodium Current Recordings in hiPSC-derived Cardiomyocytes

This protocol allows for the characterization of sodium channel inhibitors in a more physiologically relevant human cardiac model.

Cell Culture:

  • hiPSC-CMs are thawed and plated on Matrigel-coated coverslips.

  • Cells are maintained in a specialized cardiomyocyte maintenance medium and allowed to mature for a specified period (e.g., 3-13 days) before recording.

Electrophysiology:

  • Solutions: Similar to those used for HEK293 cells, with potential minor modifications to the ionic compositions to better mimic the physiological environment of cardiomyocytes.

  • Recording:

    • Single-cell patch-clamp is performed in the whole-cell configuration.

    • Due to the smaller size and more sensitive nature of hiPSC-CMs, careful handling and precise pipette positioning are crucial.

Data Analysis:

  • Current amplitudes are measured and plotted against voltage to generate I-V curves.

  • Conductance-voltage and steady-state inactivation curves are fitted with the Boltzmann equation to determine V1/2 (the voltage at half-maximal activation/inactivation) and the slope factor (k).

  • Concentration-response curves are generated by applying increasing concentrations of the compound and measuring the inhibition of the peak sodium current. These curves are fitted to the Hill equation to determine the IC50 value.

Visualizations

Signaling Pathway and Drug Action

Sodium_Channel_Blockade cluster_membrane Cardiomyocyte Membrane cluster_states Channel States Nav15 Nav1.5 Channel (Sodium Channel) Resting Resting Open Open Repolarization Repolarization Inactivated Inactivated Open->Inactivated Inactivates Na_Influx Na+ Influx Open->Na_Influx Inactivated->Resting Recovers Depolarization Depolarization Depolarization->Resting Opens Action_Potential Action Potential Propagation Na_Influx->Action_Potential LG_83_6_05 This compound & Alternatives LG_83_6_05->Open Blocks (Open State) LG_83_6_05->Inactivated Blocks (Inactivated State) (Stabilizes)

Caption: Mechanism of sodium channel blockade by this compound and alternatives.

Experimental Workflow

Experimental_Workflow cluster_prep Cell Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis Cell_Culture Cell Culture (HEK293-Nav1.5 or hiPSC-CMs) Transfection Transfection (if applicable) Cell_Culture->Transfection Plating Plating on Coverslips Transfection->Plating Patch_Clamp Whole-Cell Patch Clamp Plating->Patch_Clamp Voltage_Protocols Application of Voltage Protocols (I-V, Inactivation, Use-dependence) Patch_Clamp->Voltage_Protocols Compound_Application Cumulative Compound Application Voltage_Protocols->Compound_Application Data_Acquisition Data Acquisition Compound_Application->Data_Acquisition Current_Analysis Peak Current Measurement Data_Acquisition->Current_Analysis Curve_Fitting Curve Fitting (Boltzmann, Hill) Current_Analysis->Curve_Fitting Parameter_Extraction Parameter Extraction (V1/2, IC50) Curve_Fitting->Parameter_Extraction Comparison Comparative Analysis Parameter_Extraction->Comparison

Caption: Workflow for characterizing sodium channel inhibitors.

References

Benchmarking LG 83-6-05 Against Established Sodium Channel Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel sodium channel inhibitor, LG 83-6-05, with established sodium channel blockers: Lidocaine, Carbamazepine, and Tetrodotoxin. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance based on available experimental data.

Executive Summary

This compound is a potent, concentration-dependent, and frequency-dependent inhibitor of cardiac sodium channels.[1] Experimental evidence demonstrates that it induces a phasic block and shifts the steady-state inactivation curve toward more negative potentials, indicative of a tonic block as well.[1] While direct comparative studies with a broad range of established inhibitors are limited in publicly available literature, existing research positions this compound as a highly potent sodium channel blocking agent.[1] This guide synthesizes the available data to offer a comparative perspective.

Data Presentation: Comparative Analysis of Sodium Channel Inhibitors

The following table summarizes the key quantitative parameters for established sodium channel inhibitors. Due to the limited availability of public data, a specific IC50 value for this compound is not included; however, it has been described as one of the most potent known sodium channel blockers.[1]

InhibitorTarget Sodium Channel Subtype(s)IC50Channel State PreferenceUse/Frequency DependenceReference(s)
Lidocaine Various (e.g., NaV1.5, TTX-r)~60 µM (inactivated TTX-r) to 210 µM (tonic block TTX-r)Open/InactivatedYes
Carbamazepine Neuronal NaV channels~18 µM (sustained current) to 56 µM (peak current)InactivatedYes
Tetrodotoxin (TTX) TTX-sensitive (TTX-s) NaV channels (e.g., NaV1.1, 1.2, 1.3, 1.4, 1.6, 1.7)nM range (e.g., 2.3 nM for NaV1.6)Resting/OpenMinimal
This compound Cardiac Sodium ChannelsNot publicly available, described as highly potentInactivatedYes[1]

Experimental Protocols

The primary methodology for characterizing sodium channel inhibitors is patch-clamp electrophysiology . This technique allows for the direct measurement of ion channel activity in live cells.

Whole-Cell Patch-Clamp Protocol for IC50 Determination

This protocol is a standard method for determining the half-maximal inhibitory concentration (IC50) of a compound on voltage-gated sodium channels.

1. Cell Preparation:

  • Culture a suitable cell line expressing the target sodium channel subtype (e.g., HEK293 cells stably transfected with a specific NaV channel alpha subunit) or use primary cells known to endogenously express the channel (e.g., dorsal root ganglion neurons, cardiomyocytes).

  • Plate cells on glass coverslips for easy mounting on the microscope stage.

2. Electrophysiological Recording:

  • Place the coverslip in a recording chamber on an inverted microscope and perfuse with an external solution containing physiological ion concentrations.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution. The internal solution is designed to mimic the intracellular ionic environment.

  • Achieve a high-resistance seal (GΩ seal) between the patch pipette and the cell membrane.

  • Rupture the cell membrane within the pipette tip to establish the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.

  • Use a patch-clamp amplifier and data acquisition system to apply voltage protocols and record the resulting sodium currents.

3. Voltage-Clamp Protocol:

  • Hold the cell membrane at a negative potential (e.g., -100 mV) to ensure the majority of sodium channels are in the resting state.

  • Apply a series of depolarizing voltage steps (e.g., to 0 mV) to elicit sodium currents.

  • To determine tonic block, apply a test pulse from the holding potential.

  • To assess use-dependent block, apply a train of depolarizing pulses at a specific frequency (e.g., 10 Hz).

  • To investigate state-dependent block, vary the holding potential or use pre-pulses to manipulate the proportion of channels in the resting, open, and inactivated states before the test pulse.

4. Data Analysis:

  • Measure the peak amplitude of the sodium current in the absence (control) and presence of various concentrations of the test compound.

  • Plot the percentage of current inhibition as a function of the logarithm of the compound concentration.

  • Fit the data to a Hill equation to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the maximum sodium current.

Mandatory Visualizations

Signaling Pathway: General Mechanism of Sodium Channel Inhibition

cluster_channel Cell Membrane Na_Channel Voltage-Gated Sodium Channel Pore Channel Pore Na_Channel->Pore Inhibitor Sodium Channel Inhibitor (e.g., this compound) Inhibitor->Na_Channel Binds to Inhibitor->Pore Occludes Influx Sodium Influx Pore->Influx Na_Ion Na+ Ion Na_Ion->Pore Enters Depolarization Membrane Depolarization Influx->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Block Blockage

Caption: General mechanism of voltage-gated sodium channel inhibition.

Experimental Workflow: Patch-Clamp Electrophysiology

A Cell Preparation (e.g., HEK293 expressing NaV) B Whole-Cell Patch Clamp Configuration A->B C Application of Voltage Protocols B->C D Recording of Sodium Currents C->D E Drug Perfusion (e.g., this compound) D->E Introduction of Inhibitor F Data Analysis (IC50, On/Off Rates) D->F E->C Repeat Protocols G Comparative Evaluation F->G

Caption: Typical workflow for assessing sodium channel inhibitors.

Logical Relationship: Benchmarking this compound

LG_83_6_05 This compound Comparison Benchmarking LG_83_6_05->Comparison Established_Inhibitors Established Inhibitors (Lidocaine, Carbamazepine, TTX) Established_Inhibitors->Comparison Potency Potency (IC50) Comparison->Potency State_Dependence State Dependence (Resting vs. Inactivated) Comparison->State_Dependence Use_Dependence Use/Frequency Dependence Comparison->Use_Dependence Kinetics On/Off Rates Comparison->Kinetics Conclusion Relative Performance Profile Potency->Conclusion State_Dependence->Conclusion Use_Dependence->Conclusion Kinetics->Conclusion

Caption: Logical framework for comparing this compound.

References

A Quantitative Comparison of the Use-Dependency of LG 83-6-05 and Other Sodium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the use-dependent properties of the novel sodium channel blocker LG 83-6-05 with other well-established blockers. The information is supported by available experimental data to aid in the evaluation of its potential as a therapeutic agent.

Introduction to Use-Dependency in Sodium Channel Blockers

Voltage-gated sodium channels are crucial for the generation and propagation of action potentials in excitable tissues like the heart and neurons. Blockers of these channels are used as antiarrhythmics, anesthetics, and anticonvulsants. The efficacy and safety of these drugs are often linked to their "use-dependency" or "frequency-dependency." This phenomenon describes the enhanced blocking effect of a drug at higher frequencies of channel activation.

A use-dependent blocker has a higher affinity for the open and/or inactivated states of the sodium channel compared to the resting state. As the frequency of stimulation increases, the channels spend more time in the open and inactivated states, leading to a cumulative block. This property is clinically significant as it allows for targeted action on rapidly firing tissues, such as those involved in tachyarrhythmias, while having a lesser effect on tissues with normal firing rates.

Use-dependency is typically characterized by two main components:

  • Tonic Block: The block that occurs at a very low frequency of stimulation, primarily reflecting the drug's interaction with the resting state of the channel.

  • Phasic Block (Use-Dependent Block): The additional block that develops as the stimulation frequency increases, reflecting the drug's interaction with the open and inactivated states.

Quantitative Comparison of Sodium Channel Blockers

The following tables summarize the available quantitative data on the use-dependency of this compound and other commonly studied sodium channel blockers. It is important to note that direct comparative studies involving this compound are limited in the public domain. The data presented here is compiled from various sources, and experimental conditions may differ between studies.

Compound Tonic Block (IC50) Phasic (Use-Dependent) Block (IC50) Key Characteristics Primary Indication(s)
This compound Data not availableData not availablePotent, concentration-dependent, and frequency-dependent blocker. Significantly shifts the steady-state inactivation curve, indicating considerable tonic block.[1]Cardiac Arrhythmias (Investigational)
Flecainide ~345 µM~7.4 µMStrong use-dependency with slow onset and offset kinetics.Atrial and Ventricular Arrhythmias
Lidocaine ~200-300 µM~20-74 µMModerate use-dependency with rapid onset and offset kinetics.Ventricular Arrhythmias, Local Anesthetic
Mexiletine Data not availableData not availableClass IB antiarrhythmic with use-dependent properties.Ventricular Arrhythmias
Compound Recovery from Inactivation Mechanism of Action
This compound Prolongs the time constant of recovery from inactivation by a factor of up to 290 (at 2 µmol/L).[1]Binds to open and/or inactivated states of the cardiac sodium channel.
Flecainide Slow recovery kinetics.Primarily an open channel blocker.
Lidocaine Rapid recovery kinetics.Binds to both open and inactivated states.
Mexiletine Rapid recovery kinetics.Binds to open and inactivated states.

Experimental Protocols

The following methodologies are commonly employed to quantify the use-dependent block of sodium channel inhibitors.

Cell Preparation

Single ventricular cardiomyocytes are enzymatically dispersed from adult rat or guinea pig hearts.[1] These cells are then used for electrophysiological recordings.

Electrophysiological Recordings

Whole-cell voltage-clamp techniques are used to measure the sodium current (INa).[1] Patch-clamp amplifiers and data acquisition systems are used to control the membrane potential and record the resulting currents.

Protocol for Determining Tonic and Phasic Block
  • Holding Potential: The cell membrane is held at a negative potential (e.g., -100 mV to -140 mV) to ensure that most sodium channels are in the resting state.

  • Tonic Block Measurement: A single depolarizing pulse (e.g., to -20 mV) is applied from the holding potential at a very low frequency (e.g., every 30 seconds) to measure the baseline sodium current. The drug is then perfused, and the reduction in the current amplitude reflects the tonic block.

  • Phasic Block Measurement: To induce use-dependent block, a train of depolarizing pulses (e.g., to -20 mV for 10-20 ms) is applied at a higher frequency (e.g., 1 Hz, 5 Hz, 10 Hz). The peak sodium current is measured for each pulse in the train. The progressive decrease in the current amplitude during the pulse train indicates phasic block.

  • Data Analysis: The IC50 values for tonic and phasic block are determined by fitting the concentration-response data to the Hill equation.

Protocol for Measuring Recovery from Inactivation
  • A two-pulse protocol is used. A conditioning pulse is applied to inactivate the sodium channels.

  • The membrane is then repolarized to a negative holding potential for a variable duration (the recovery interval).

  • A test pulse is then applied to measure the fraction of channels that have recovered from inactivation.

  • The time constant of recovery is determined by fitting the fractional recovery data to an exponential function. The prolongation of this time constant in the presence of the drug indicates its effect on recovery from inactivation.

Visualizations

Signaling Pathway of a Use-Dependent Sodium Channel Blocker

SodiumChannelBlock Mechanism of Use-Dependent Sodium Channel Block cluster_channel_states Sodium Channel States cluster_drug_interaction Drug Interaction Resting Resting State Open Open State Resting->Open Depolarization Blocker Use-Dependent Blocker Resting->Blocker Low Affinity Binding Open->Resting Repolarization Inactivated Inactivated State Open->Inactivated Inactivation Inactivated->Resting Repolarization Blocker->Open High Affinity Binding Blocker->Inactivated High Affinity Binding

Caption: State-dependent binding of a use-dependent sodium channel blocker.

Experimental Workflow for Assessing Use-Dependency

UseDependencyWorkflow Workflow for Determining Use-Dependent Block cluster_protocol Voltage-Clamp Protocol cluster_analysis Data Analysis start Hold at -120mV tonic_pulse Single Pulse (0.033 Hz) Measure Tonic Block start->tonic_pulse phasic_train Pulse Train (e.g., 10 Hz) Measure Phasic Block tonic_pulse->phasic_train tonic_ic50 Calculate Tonic IC50 tonic_pulse->tonic_ic50 recovery_protocol Two-Pulse Protocol Measure Recovery phasic_train->recovery_protocol phasic_ic50 Calculate Phasic IC50 phasic_train->phasic_ic50 recovery_tau Determine Recovery Time Constant (τ) recovery_protocol->recovery_tau comparison Compare Parameters tonic_ic50->comparison phasic_ic50->comparison recovery_tau->comparison

Caption: Experimental workflow for quantifying use-dependent block.

Conclusion

References

Safety Operating Guide

Essential Guide to the Proper Disposal of LG 83-6-05

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This document provides a comprehensive overview of the essential procedures for the proper disposal of LG 83-6-05 (CAS Number: 131602-24-9), a sodium channel inhibitor utilized in cardiac rhythm disorder research.[1][2][3] Adherence to these guidelines is paramount for personnel safety and environmental protection.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. This information is crucial for a comprehensive understanding of the compound's characteristics, which informs safe handling and disposal practices.

PropertyValue
CAS Number 131602-24-9
Molecular Formula C21H29NO3S
Molecular Weight 375.525 g/mol
Boiling Point 543.3°C at 760 mmHg
Density 1.124 g/cm³
Flash Point 282.4°C

Disposal Protocol: A Step-by-Step Approach

1. Waste Identification and Classification:

  • Properly identify the waste as this compound.

  • Consult the Safety Data Sheet (SDS) for specific hazard classifications.[5] Based on general principles for chemical compounds, it should be treated as hazardous chemical waste.

  • Determine if the waste is mixed with other substances (e.g., solvents, biological materials) and classify it accordingly.[4]

2. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure appropriate PPE is worn. This includes, but is not limited to:

    • Safety goggles or a face shield.

    • Chemical-resistant gloves.

    • A lab coat or other protective clothing.

  • If there is a risk of inhalation, use a certified respirator.[6]

3. Waste Segregation and Storage:

  • Do not mix this compound waste with other incompatible waste streams.

  • Store the waste in a designated, well-ventilated, and cool area, away from heat and ignition sources.[3][6]

  • Use a chemically resistant and sealable container. The container must be clearly labeled with the chemical name ("this compound"), CAS number, and appropriate hazard symbols.[7]

4. Waste Disposal:

  • Never dispose of this compound down the drain or in the regular trash.

  • All chemical waste must be disposed of through a licensed hazardous waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[4] They will provide specific instructions and ensure compliance with all regulations.

5. Emergency Procedures:

  • Spills: In the event of a spill, evacuate the area if necessary. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for disposal as hazardous waste.

  • Exposure:

    • Eyes: Immediately flush with running water for at least 15 minutes. Seek medical attention.[8]

    • Skin: Immediately wash the affected area with soap and water. Remove contaminated clothing.[8]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][8]

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.[8]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

LG_83_6_05_Disposal_Workflow start Start: this compound Waste Generated identify_waste Identify and Classify Waste (Consult SDS) start->identify_waste ppe Wear Appropriate PPE identify_waste->ppe segregate Segregate and Store in Labeled, Sealed Container ppe->segregate exposure Personnel Exposure ppe->exposure Potential Incident contact_ehs Contact Environmental Health and Safety (EHS) segregate->contact_ehs spill Spill Occurs segregate->spill Potential Incident disposal_pickup Arrange for Licensed Hazardous Waste Pickup contact_ehs->disposal_pickup end End: Proper Disposal Complete disposal_pickup->end spill->ppe No contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes spill_disposal Collect and Dispose of as Hazardous Waste contain_spill->spill_disposal spill_disposal->contact_ehs exposure->segregate No first_aid Administer First Aid (See Emergency Procedures) exposure->first_aid Yes medical_attention Seek Immediate Medical Attention first_aid->medical_attention

References

Personal protective equipment for handling LG 83-6-05

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of LG 83-6-05 (CAS No. 131602-24-9), a compound identified as a sodium channel inhibitor. The following procedural guidance is designed to ensure the safe management of this chemical in a laboratory setting.

Chemical and Physical Properties

While specific occupational exposure limits for this compound have not been formally established, the following table summarizes its known physical and chemical properties. This information is crucial for conducting a thorough risk assessment before handling.

PropertyValueReference
CAS Number 131602-24-9[1]
Molecular Formula C₂₁H₂₉NO₃S
Boiling Point 543.3°C at 760 mmHg
Density 1.124 g/cm³
Flash Point 282.4°C
Physical State Solid
Appearance White
Solubility No data available

Personal Protective Equipment (PPE)

Due to the absence of specific exposure data, a conservative approach to personal protection is recommended. The following PPE should be considered mandatory when handling this compound to minimize exposure.

  • Eye Protection : Wear chemical safety goggles or a face shield. Standard safety glasses do not provide adequate protection from potential splashes.

  • Hand Protection : Chemical-resistant gloves are required. Given that no specific glove breakthrough data is available for this compound, it is recommended to use gloves made of nitrile or butyl rubber. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.

  • Skin and Body Protection : A lab coat or chemical-resistant apron should be worn. In cases of potential significant exposure, coveralls may be necessary. Ensure that all skin is covered.

  • Respiratory Protection : If the material is handled in a way that generates dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used. All respiratory protection should be used in accordance with a comprehensive respiratory protection program.

Experimental Protocols: Safe Handling and Disposal

Adherence to the following step-by-step protocols is essential for the safe handling and disposal of this compound.

Handling Protocol:

  • Preparation :

    • Before handling, ensure that a Safety Data Sheet (SDS) for this compound is readily accessible.

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form or preparing solutions.

    • Ensure that an emergency eyewash station and safety shower are easily accessible.

  • Weighing and Transfer :

    • When weighing the solid material, do so in a fume hood to avoid inhalation of any dust particles.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.

    • When transferring the substance, do so carefully to prevent spills.

  • Solution Preparation :

    • When dissolving the solid, add the solvent to the solid slowly to avoid splashing.

    • If the dissolution process is exothermic, allow the solution to cool before sealing the container.

  • During Use :

    • Keep containers of this compound closed when not in use.

    • Avoid contact with skin, eyes, and clothing.

    • Wash hands thoroughly after handling, even if gloves were worn.

Disposal Plan:

  • Waste Collection :

    • All waste materials contaminated with this compound, including empty containers, used gloves, and weighing paper, should be collected in a designated and clearly labeled hazardous waste container.

    • Do not mix this waste with other waste streams unless compatibility is confirmed.

  • Container Management :

    • The hazardous waste container must be kept closed except when adding waste.

    • The container should be stored in a designated, secure, and well-ventilated secondary containment area.

  • Disposal Procedure :

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.

    • Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of this compound down the drain or in the regular trash.

Safety Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_sds Access SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace handling_weigh Weighing/Transfer prep_workspace->handling_weigh handling_solution Solution Preparation handling_weigh->handling_solution handling_use Experimental Use handling_solution->handling_use disposal_collect Collect Waste handling_use->disposal_collect emergency_spill Spill Response handling_use->emergency_spill emergency_exposure Exposure Response handling_use->emergency_exposure disposal_store Store Waste disposal_collect->disposal_store disposal_dispose Dispose via Licensed Vendor disposal_store->disposal_dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LG 83-6-05
Reactant of Route 2
Reactant of Route 2
LG 83-6-05

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。